molecular formula C25H30N2O6 B557108 Boc-Orn(Fmoc)-OH CAS No. 150828-96-9

Boc-Orn(Fmoc)-OH

Cat. No.: B557108
CAS No.: 150828-96-9
M. Wt: 454.5 g/mol
InChI Key: YEBWACZYMHWWEK-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Orn(Fmoc)-OH (N-alpha-Boc-N-delta-Fmoc-L-ornithine) is a critically important, orthogonally protected amino acid building block for advanced solid-phase peptide synthesis (SPPS). It features a non-proteinogenic amino acid backbone, L-ornithine, which provides a side-chain that serves as a versatile site for chemical modification and conjugation. The molecule is strategically protected with a base-labile Fmoc (9-fluorenylmethoxycarbonyl) group on its alpha-amino function and an acid-labile Boc (tert-butoxycarbonyl) group on its delta-amino side chain. This orthogonal protection scheme is fundamental to its utility, as it allows researchers to selectively deprotect one amino group under conditions that leave the other intact, enabling precise, step-wise control over the construction of complex peptide architectures. The primary application of this compound is in the synthesis of complex peptides for pharmaceutical research and therapeutic development. It is indispensable for creating peptides that mimic natural hormones, act as enzyme inhibitors, or function as targeted delivery vehicles. Its role is particularly crucial in the development of peptide-based therapeutics for diseases such as cancer and metabolic disorders, where high target specificity and reduced systemic toxicity are paramount. Furthermore, the side-chain amine of ornithine, once deprotected, serves as a key functional handle for bioconjugation, allowing for the attachment of other therapeutic agents, imaging probes, or structures that enhance cell permeability and stability. By providing a reliable and high-purity source of this compound, we supply researchers with a foundational tool to drive innovation in drug discovery and push the boundaries of peptide science. This product is For Research Use Only and not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O6/c1-25(2,3)33-24(31)27-21(22(28)29)13-8-14-26-23(30)32-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBWACZYMHWWEK-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583405
Record name N~2~-(tert-Butoxycarbonyl)-N~5~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150828-96-9
Record name N~2~-(tert-Butoxycarbonyl)-N~5~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Boc-Orn(Fmoc)-OH: A Key Building Block in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Boc-Nδ-Fmoc-L-ornithine, commonly referred to as Boc-Orn(Fmoc)-OH, is a synthetically derived amino acid building block that plays a critical role in the field of peptide chemistry.[1] Its unique dual-protection scheme, featuring an acid-labile tert-butyloxycarbonyl (Boc) group on the alpha-amine and a base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the delta-amine of the ornithine side chain, allows for orthogonal deprotection. This precise control is indispensable for the synthesis of complex peptides, including cyclic peptides, branched peptides, and those requiring side-chain modifications.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound.

Chemical Structure and Properties

This compound is a white to off-white crystalline solid.[3] The molecule's structure is centered around an L-ornithine core, with the two amine functionalities differentially protected to allow for selective chemical manipulation.

Chemical Structure:

  • IUPAC Name: (S)-2-((tert-butoxycarbonyl)amino)-5-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid[3]

  • Synonyms: N-alpha-Boc-N-delta-Fmoc-L-ornithine, N-delta-Fmoc-N-alpha-Boc-L-ornithine[4]

  • CAS Number: 150828-96-9[4]

  • Molecular Formula: C25H30N2O6[4]

  • Molecular Weight: 454.52 g/mol [4]

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
Physical State Crystalline solid[5]
Appearance White to off-white powder[3]
Molecular Weight 454.52 g/mol [4]
Melting Point 150-154 °C[6]
Solubility Soluble in DMSO (~30 mg/mL) and DMF (~30 mg/mL). Sparingly soluble in aqueous buffers.[7]
UV Maximum (λmax) 265 nm[7]
Predicted pKa 3.95 ± 0.21[3]

Synthesis and Purification

The synthesis of this compound involves a multi-step process starting from L-ornithine. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step protocol for the synthesis of this compound can be found in the chemical literature. A representative procedure is as follows:

  • Protection of the alpha-amine: L-ornithine is first reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable base to selectively protect the alpha-amino group, yielding Nα-Boc-L-ornithine.

  • Protection of the delta-amine: The resulting Nα-Boc-L-ornithine is then reacted with 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) to introduce the Fmoc protecting group onto the delta-amino group of the ornithine side chain.

  • Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove water-soluble byproducts. The crude product is purified by recrystallization, typically from a solvent system such as ethyl acetate/petroleum ether, to yield this compound as a white solid.[8]

Purification and Characterization

The purity of this compound is typically assessed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).[6][9] The identity and structural integrity of the compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Applications in Peptide Synthesis

The primary application of this compound is in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development.[1] The orthogonal protecting groups of this compound are central to its utility, allowing for the selective deprotection and modification of the different amino groups within a growing peptide chain.

Orthogonal Protection Strategy

The Boc group is labile to acidic conditions (e.g., trifluoroacetic acid, TFA), while the Fmoc group is removed under basic conditions (e.g., piperidine in DMF).[10] This differential stability allows for the selective removal of one protecting group while the other remains intact, enabling precise control over the peptide synthesis process.[1]

For instance, the Fmoc group on the side chain can be removed to allow for the attachment of other molecules, such as polyethylene glycol (PEG), lipids, or other peptides, to create branched or modified peptides. Alternatively, the Boc group can be removed to allow for the elongation of the peptide backbone from the alpha-amine.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a simplified workflow for the incorporation of this compound into a peptide chain during SPPS, highlighting the principle of orthogonal deprotection.

SPPS_Workflow start Start: Resin with attached peptide deprotect_boc 1. Selective Boc Deprotection (Acid) start->deprotect_boc TFA couple_aa 2. Couple next Fmoc-amino acid deprotect_boc->couple_aa DIC/HOBt deprotect_fmoc_sidechain 3. Selective Fmoc Side-chain Deprotection (Base) couple_aa->deprotect_fmoc_sidechain Piperidine modify_sidechain 4. Side-chain Modification deprotect_fmoc_sidechain->modify_sidechain Coupling reagent cleavage 5. Cleavage from Resin & Final Deprotection (Acid) modify_sidechain->cleavage TFA cocktail end Final Modified Peptide cleavage->end

Caption: SPPS workflow with this compound.

This orthogonal strategy is particularly valuable for the synthesis of:

  • Cyclic peptides: The side chain can be deprotected and cyclized with the N-terminus or another side chain.[2]

  • Branched peptides: A second peptide chain can be synthesized off the ornithine side chain.

  • Post-translationally modified peptide mimics: The side chain can be modified to mimic natural modifications.

  • Peptide-drug conjugates: Drugs or imaging agents can be attached to the ornithine side chain.[1]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[6] It is recommended to store the compound in a cool, dry place. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and powerful tool for the synthesis of complex peptides. Its unique orthogonal protecting group strategy provides chemists with the flexibility to perform selective modifications, enabling the creation of novel peptide-based therapeutics and research tools. A thorough understanding of its chemical properties and applications is essential for researchers and professionals working in the field of peptide drug discovery and development.

References

An In-depth Technical Guide to the Application of Nα-Boc-Nδ-Fmoc-L-ornithine (Boc-Orn(Fmoc)-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nα-Boc-Nδ-Fmoc-L-ornithine, commonly referred to as Boc-Orn(Fmoc)-OH, is a pivotal building block in modern peptide chemistry.[1] This synthetic amino acid derivative is engineered with two distinct, orthogonally protected amino groups, making it an indispensable tool for the synthesis of complex peptide architectures.[1][2] Its unique structure allows for selective chemical modifications, enabling the precise construction of branched peptides, cyclic peptides, and various bioconjugates, which are crucial in the development of advanced therapeutics, from targeted cancer therapies to peptide vaccines.[1][3] This guide provides a comprehensive overview of its core applications, technical data, and detailed experimental protocols.

The Core Principle: Orthogonal Protection

The primary utility of this compound stems from the principle of orthogonality, where each protecting group can be removed under specific conditions without affecting the other.[2] This differential lability is the cornerstone of its application in complex synthetic strategies.[2]

  • Boc (tert-Butoxycarbonyl) Group : This group protects the α-amino (Nα) functionality of ornithine. It is labile under acidic conditions, typically removed using trifluoroacetic acid (TFA).[2][]

  • Fmoc (9-fluorenylmethoxycarbonyl) Group : This group protects the side-chain δ-amino (Nδ) group. It is labile under basic conditions, commonly removed with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][]

This orthogonal scheme provides chemists with precise control over the synthetic pathway, allowing for sequential peptide chain elongation or modification at either the N-terminus or the side chain.[1][2]

Orthogonal_Deprotection A This compound B H-Orn(Fmoc)-OH (α-amine deprotected) A->B  Acidic Conditions  (e.g., TFA)   C Boc-Orn-OH (δ-amine deprotected) A->C  Basic Conditions  (e.g., Piperidine)  

Caption: Orthogonal deprotection of this compound.

Key Applications in Research and Drug Development

The unique structure of this compound makes it a versatile reagent for several advanced applications.

1. Synthesis of Branched and Forked Peptides: this compound is ideally suited for creating branched peptides where a second peptide chain is grown from the side chain of an ornithine residue. This is particularly useful for synthesizing constructs like peptide vaccines, which mimic protein epitopes, or for creating multivalent ligands to enhance binding affinity.

2. Bioconjugation and Peptide Modification: The orthogonally protected δ-amino group serves as a specific attachment point for various molecules.[1] After selective deprotection of the Fmoc group, the exposed amine can be conjugated to:

  • Drug Payloads: Creating peptide-drug conjugates (PDCs) for targeted delivery.[3]

  • Imaging Agents: Attaching fluorophores or radioisotopes for diagnostic purposes.

  • Solubility Modifiers: Linking polyethylene glycol (PEG) chains to improve pharmacokinetic properties.

  • Cell-Penetrating Peptides: Conjugating molecules to enhance cell permeability.[5][6]

3. Formation of Cyclic Peptides: The side-chain amine can be used as an anchor point for intramolecular cyclization. After linear synthesis is complete, the Fmoc group is removed, and the resulting amine is reacted with the C-terminus (head-to-side-chain cyclization) or another activated side chain to form a stable cyclic peptide structure.

4. Development of Synthetic Macrocyclic Structures: this compound has been used to introduce δ-linked ornithine "turns" in synthetic peptides, which can enforce specific secondary structures like macrocyclic β-sheets.[7][8]

Technical Data

The following table summarizes the key quantitative and physical properties of Nα-Boc-Nδ-Fmoc-L-ornithine.

PropertyValueReference(s)
CAS Number 150828-96-9[7]
Molecular Formula C₂₅H₃₀N₂O₆[7]
Molecular Weight 454.5 g/mol [7]
Appearance White to off-white crystalline solid[3][7]
Purity ≥98% (HPLC/TLC)[7]
Melting Point 150-154 °C[3]
Solubility DMF: 30 mg/mL; DMSO: 30 mg/mL[7]
Storage Temperature -20°C[7]
Stability ≥ 4 years (when stored properly)[7]

Experimental Protocols

Below are detailed methodologies for the application of this compound in solid-phase peptide synthesis (SPPS).

Protocol 1: Synthesis of a Branched Peptide on Solid Support

This protocol outlines the synthesis of a branched peptide using a standard Fmoc-SPPS strategy for the main chain and a secondary chain grown from the ornithine side chain.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • This compound

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF, DCM (Dichloromethane)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

Methodology:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling:

    • Remove the Fmoc group from the resin using 20% piperidine in DMF (3 minutes, then 10 minutes).

    • Wash the resin thoroughly with DMF and DCM.

    • Couple the first Fmoc-protected amino acid (4 eq.) using HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 1-2 hours.

  • Main Chain Elongation: Repeat the deprotection and coupling steps to assemble the linear portion of the main peptide chain.

  • Incorporation of this compound:

    • Perform an Fmoc deprotection step as described above.

    • Couple this compound (4 eq.) using HBTU/DIPEA. Note: The α-amino group is Boc-protected and will remain stable during subsequent Fmoc-SPPS cycles.

  • Continuation of Main Chain: Continue elongating the main peptide chain using standard Fmoc-amino acids until the desired sequence is complete. The final N-terminal Fmoc group should be removed.

  • Selective Side-Chain Deprotection:

    • Wash the peptide-resin extensively with DMF.

    • Treat the resin with 20% piperidine in DMF (3 minutes, then 10 minutes) to selectively remove the Fmoc group from the ornithine side chain.

    • Wash the resin thoroughly with DMF and DCM to remove piperidine.

  • Branched Chain Synthesis:

    • Synthesize the second peptide chain from the now-free ornithine δ-amino group by repeating the Fmoc-SPPS coupling and deprotection cycles with the desired Fmoc-amino acids.

  • Final Cleavage and Purification:

    • Once synthesis is complete, wash the resin with DCM and dry it under vacuum.

    • Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all remaining side-chain protecting groups (including the Nα-Boc group).

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC.

Branched_Peptide_Workflow cluster_main Main Chain Synthesis (Fmoc-SPPS) cluster_branch Branch Synthesis cluster_final Final Steps A 1. Start with Rink Amide Resin B 2. Couple Fmoc-AA-OH A->B C 3. Incorporate This compound B->C D 4. Continue Main Chain Elongation C->D E 5. Selective Fmoc Removal (Piperidine) D->E F 6. Synthesize Branch (Fmoc-SPPS) E->F G 7. Cleavage & Global Deprotection (TFA) F->G H 8. Purify Branched Peptide (HPLC) G->H

Caption: Workflow for solid-phase synthesis of a branched peptide.

Protocol 2: Solution-Phase Coupling for Bioconjugation

This protocol describes the conjugation of a molecule (e.g., a fluorescent label) to the deprotected side chain of an ornithine-containing peptide.

Materials:

  • Purified, side-chain protected peptide containing a Boc-Orn(Fmoc) residue.

  • Anhydrous DMF or DMSO.

  • 20% Piperidine in DMF.

  • Activated payload (e.g., NHS-ester of a fluorophore).

  • DIPEA.

  • Reverse-phase HPLC for purification.

Methodology:

  • Selective Fmoc Deprotection: Dissolve the protected peptide in DMF. Add 20% piperidine solution and stir for 30 minutes at room temperature.

  • Removal of Reagents: Precipitate the peptide by adding cold diethyl ether. Centrifuge and wash the pellet multiple times to remove piperidine and dibenzofulvene byproducts. Alternatively, purify the intermediate peptide using HPLC.

  • Conjugation Reaction:

    • Dissolve the side-chain deprotected peptide in anhydrous DMF.

    • Add the activated payload (e.g., Fluorescein-NHS ester, 1.2 eq.) and DIPEA (2-3 eq.).

    • Stir the reaction mixture under an inert atmosphere (argon or nitrogen) at room temperature overnight.

  • Monitoring and Purification: Monitor the reaction progress using LC-MS. Once complete, purify the final conjugated peptide by reverse-phase HPLC.

Bioconjugation_Workflow A Peptide with Boc-Orn(Fmoc) B 1. Selective Fmoc Removal (Piperidine) A->B C Peptide with free Ornithine δ-amine B->C D 2. Add Activated Payload (e.g., Dye-NHS ester) + Base C->D E Final Conjugated Peptide D->E

Caption: Logical workflow for bioconjugation via the ornithine side chain.

References

A Technical Guide to Boc-Orn(Fmoc)-OH (CAS: 150828-96-9) for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nα-Boc-Nδ-Fmoc-L-ornithine (Boc-Orn(Fmoc)-OH), a critical building block in modern peptide synthesis. This document outlines its chemical and physical properties, provides detailed experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and illustrates key workflows and concepts through diagrams.

Core Concepts and Applications

This compound is a derivative of the non-proteinogenic amino acid L-ornithine, featuring two orthogonal protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group on the α-amino group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the δ-side-chain amino group. This unique protection scheme is instrumental in the synthesis of complex peptides, particularly those with modified side chains or cyclic structures.[1]

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis. It is especially valuable for constructing macrocyclic peptides where the ornithine side chain can be used for on-resin cyclization or as a point of attachment for other molecules.[2][3] Peptides synthesized using this building block have a wide range of potential therapeutic applications, including acting as antimicrobial agents, enzyme inhibitors, and modulators of protein-protein interactions.[4][5]

Physicochemical and Technical Data

The following tables summarize the key quantitative data for this compound.

Identifier Value Reference
CAS Number 150828-96-9[2][6]
Molecular Formula C₂₅H₃₀N₂O₆[2][7]
Molecular Weight 454.5 g/mol [2][8]
Formal Name N²-[(1,1-dimethylethoxy)carbonyl]-N⁵-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-ornithine[2]
Synonyms Nα-Boc-Nδ-Fmoc-L-ornithine, this compound[6][9]
Property Value Reference
Appearance White to off-white crystalline solid/powder[7][10]
Purity ≥98% or ≥99.0% (TLC)[2][6]
Melting Point 150-154 °C[6][7]
Boiling Point 679.0 ± 55.0 °C (Predicted)[7][10]
Density 1.226 ± 0.06 g/cm³ (Predicted)[7][10]
UV max (λmax) 265 nm[2]
Storage Temperature -20°C or 2-8°C, sealed in a dry environment[2][11]
Solvent Solubility Reference
DMF 30 mg/mL[2]
DMSO 30 mg/mL[2]
DMSO:PBS (pH 7.2) (1:4) 0.20 mg/mL[2]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following protocols provide a detailed methodology for the use of this compound in a typical Fmoc-based solid-phase peptide synthesis workflow.

Resin Selection and Loading of this compound

For the synthesis of peptides with a C-terminal carboxylic acid or for macrocyclic peptides, a 2-chlorotrityl chloride resin is a suitable solid support.[9]

Materials:

  • 2-chlorotrityl chloride resin (100-200 mesh)

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine[9]

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (e.g., 300 mg for a 0.1 mmol scale synthesis) in DCM for at least 30 minutes in the synthesis vessel.[9]

  • Amino Acid Preparation: In a separate vial, dissolve this compound (e.g., 100 mg for 0.1 mmol scale) in DCM (8 mL) and add 2,4,6-collidine (0.3 mL).[9]

  • Loading: Drain the DCM from the swelled resin. Immediately add the this compound solution to the resin.

  • Coupling: Agitate the mixture at room temperature for a minimum of 8 hours, but no longer than 24 hours.[9]

  • Capping: After the coupling, drain the solution and wash the resin with DCM. To cap any unreacted sites on the resin, add a solution of DCM/MeOH/DIPEA (e.g., 8:1:1 ratio) and agitate for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x) to prepare for the next step.

Peptide Chain Elongation: A Standard SPPS Cycle

This cycle of deprotection and coupling is repeated for each subsequent amino acid in the peptide sequence.

Materials:

  • Loaded resin from section 3.1

  • 20% (v/v) Piperidine in DMF

  • Fmoc-protected amino acid for the next position in the sequence

  • Coupling reagents: e.g., HBTU/DIPEA or HATU/HOAt/DIPEA in DMF[12]

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

Procedure:

  • Fmoc Deprotection:

    • Wash the resin with DMF (3x).

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete Fmoc removal.[12]

    • Drain the solution and wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • Activation: In a separate vial, dissolve the next Fmoc-amino acid (3-4 equivalents relative to resin loading), a coupling agent like HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF. Allow to pre-activate for 2-5 minutes.[12]

    • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 45-60 minutes.

    • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, the coupling is incomplete, and the step should be repeated ("double coupling").

    • Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

Cleavage and Global Deprotection

Once the peptide sequence is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed.

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., Reagent R: TFA/thioanisole/anisole/ethanedithiol at a 90:5:3:2 ratio)[13]

  • Cold diethyl ether

Procedure:

  • Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum.

  • Cleavage: Add the cleavage cocktail to the dry resin in a fume hood.

  • Incubation: Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.[14]

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum to obtain the final product, which can then be purified by HPLC.

Visualizations

Chemical Structure of this compound

SPPS_Workflow Start Start: Resin Support Load 1. Load First Amino Acid (e.g., this compound) Start->Load Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple 3. Couple Next Fmoc-AA (HBTU/DIPEA) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Repeat Repeat Cycle (n-1 times) Wash2->Repeat Repeat->Deprotect Next cycle Cleave 4. Cleavage & Global Deprotection (TFA Cocktail) Repeat->Cleave Final cycle Purify End: Purify Peptide (HPLC) Cleave->Purify Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide Synthetic Peptide (containing Orn derivative) Receptor Cell Surface Receptor Peptide->Receptor Binds/Inhibits Signal_Transducer Signal Transducer (e.g., β-Catenin) Peptide->Signal_Transducer Inhibits Interaction (e.g., Wnt Pathway) Receptor->Signal_Transducer Activates/Inhibits Transcription_Factor Transcription Factor Signal_Transducer->Transcription_Factor Nucleus Nucleus Transcription_Factor->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression Biological_Response Biological Response Gene_Expression->Biological_Response

References

An In-depth Technical Guide to Orthogonal Protection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of orthogonal protection strategy in peptide synthesis, a cornerstone of modern peptide and protein chemistry. It delves into the rationale behind this strategy, compares the most common protection schemes, and provides detailed experimental protocols for key procedures. The strategic use of protecting groups that can be selectively removed without affecting others is paramount for the successful synthesis of complex peptides, including those with post-translational modifications, cyclic structures, and branched architectures.

The Core Principle of Orthogonality

In the context of peptide synthesis, orthogonality refers to the use of multiple classes of protecting groups that are removed under distinct chemical conditions.[1] This allows for the selective deprotection of a specific functional group on a growing peptide chain while all other protected functionalities remain intact.[1] The ideal protecting group should be easily introduced, stable throughout the various synthesis steps, and cleanly removed with high yield without damaging the peptide.

The primary functional groups that require protection during peptide synthesis are the α-amino group of the incoming amino acid and the reactive side chains of certain amino acids (e.g., the ε-amino group of lysine, the carboxyl group of aspartic acid, and the hydroxyl group of serine).[1] An orthogonal protection strategy enables the stepwise elongation of the peptide chain and the introduction of modifications at specific sites.[1]

Orthogonal_Concept Peptide Peptide with Multiple Protecting Groups (PG1, PG2, PG3) Condition1 Condition1 Peptide->Condition1 Selectively Removes PG1 Condition2 Condition2 Peptide->Condition2 Selectively Removes PG2 Condition3 Condition3 Peptide->Condition3 Selectively Removes PG3 Result1 Peptide with PG2, PG3 Intact Condition1->Result1 Result2 Peptide with PG1, PG3 Intact Condition2->Result2 Result3 Peptide with PG1, PG2 Intact Condition3->Result3

Core Orthogonal Strategies in Solid-Phase Peptide Synthesis (SPPS)

The two most widely adopted strategies in solid-phase peptide synthesis (SPPS) are the Boc/Bzl and the Fmoc/tBu approaches. The choice between them depends on the target peptide's sequence, complexity, and the desired final modifications.

Boc/Bzl Strategy

This strategy utilizes the acid-labile tert-butoxycarbonyl (Boc) group for the temporary protection of the α-amino group. The permanent protecting groups for the amino acid side chains are typically benzyl (Bzl)-based, which are also acid-labile but require much stronger acidic conditions for removal.[2] This difference in lability to acid concentration allows for a "quasi-orthogonal" system.[3]

Fmoc/tBu Strategy

The Fmoc/tBu strategy is a fully orthogonal system. It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary α-amino protection and acid-labile tert-butyl (tBu)-based groups for permanent side-chain protection.[4] The distinct chemical nature of the deprotection conditions (base vs. acid) ensures high selectivity.

Data Presentation: Protecting Groups and Deprotection Conditions

The following tables summarize the commonly used protecting groups in both Boc/Bzl and Fmoc/tBu strategies and their respective deprotection conditions.

Boc/Bzl Strategy Protecting Groups
Functional GroupAmino Acid ExamplesProtecting GroupDeprotection ReagentConcentration & Time
α-AminoAllBoc (tert-butoxycarbonyl)Trifluoroacetic Acid (TFA)25-50% in Dichloromethane (DCM) for 15-30 min[2][5]
ε-AminoLysine (Lys)2-Chlorobenzyloxycarbonyl (2-Cl-Z)Hydrofluoric Acid (HF)Final cleavage step[6]
GuanidinoArginine (Arg)Tosyl (Tos)Hydrofluoric Acid (HF)Final cleavage step[6]
CarboxylAspartic Acid (Asp), Glutamic Acid (Glu)Benzyl (Bzl)Hydrofluoric Acid (HF)Final cleavage step[6]
HydroxylSerine (Ser), Threonine (Thr), Tyrosine (Tyr)Benzyl (Bzl)Hydrofluoric Acid (HF)Final cleavage step[6]
ThiolCysteine (Cys)4-Methylbenzyl (Meb)Hydrofluoric Acid (HF)Final cleavage step
ImidazoleHistidine (His)Benzyloxymethyl (Bom)Hydrofluoric Acid (HF)Final cleavage step
Fmoc/tBu Strategy Protecting Groups
Functional GroupAmino Acid ExamplesProtecting GroupDeprotection ReagentConcentration & Time
α-AminoAllFmoc (9-fluorenylmethyloxycarbonyl)Piperidine in DMF20% for 5-20 min[6]
ε-AminoLysine (Lys)Boc (tert-butoxycarbonyl)Trifluoroacetic Acid (TFA)Final cleavage with scavengers[6]
GuanidinoArginine (Arg)Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)Trifluoroacetic Acid (TFA)Final cleavage with scavengers[7]
CarboxylAspartic Acid (Asp), Glutamic Acid (Glu)tert-Butyl (tBu)Trifluoroacetic Acid (TFA)Final cleavage with scavengers
HydroxylSerine (Ser), Threonine (Thr), Tyrosine (Tyr)tert-Butyl (tBu)Trifluoroacetic Acid (TFA)Final cleavage with scavengers[6]
ThiolCysteine (Cys)Trityl (Trt)Trifluoroacetic Acid (TFA)Final cleavage with scavengers[8]
ImidazoleHistidine (His)Trityl (Trt)Trifluoroacetic Acid (TFA)Final cleavage with scavengers
IndoleTryptophan (Trp)Boc (tert-butoxycarbonyl)Trifluoroacetic Acid (TFA)Final cleavage with scavengers
Additional Orthogonal Protecting Groups

For more complex syntheses, such as branched or cyclic peptides, additional protecting groups that can be removed under unique conditions are employed.

Functional GroupAmino Acid ExamplesProtecting GroupDeprotection ReagentConcentration & Time
AminoLysine (Lys), Ornithine (Orn)Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)Hydrazine in DMF2% for 3-15 min[4]
AminoLysine (Lys), Ornithine (Orn)Mtt (4-Methyltrityl)Dilute TFA in DCM1-5% TFA
CarboxylAspartic Acid (Asp), Glutamic Acid (Glu)Allyl (All)Pd(PPh₃)₄ / ScavengerCatalytic amount

Experimental Protocols

This section provides detailed methodologies for the deprotection of key protecting groups.

Protocol for Fmoc Deprotection in SPPS

Objective: To remove the Nα-Fmoc group from the growing peptide chain on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Reaction vessel for SPPS

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.

  • Drain the DMF from the reaction vessel.

  • Prepare a 20% (v/v) solution of piperidine in DMF.

  • Add the 20% piperidine solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the resin suspension for an initial 5 minutes.[6]

  • Drain the piperidine solution.

  • Add a fresh portion of the 20% piperidine solution to the resin.

  • Continue to agitate the resin suspension for an additional 15 minutes.[6]

  • Drain the piperidine solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[6]

  • The resin is now ready for the next amino acid coupling step.

Protocol for Boc Deprotection in SPPS

Objective: To remove the Nα-Boc group from the growing peptide chain on a solid support.

Materials:

  • Boc-protected peptide-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Reaction vessel for SPPS

Procedure:

  • Swell the Boc-protected peptide-resin in DCM.

  • Drain the DCM.

  • Prepare a solution of 25-50% TFA in DCM.[2]

  • Add the TFA/DCM solution to the resin and agitate for 1-2 minutes.

  • Drain the solution.

  • Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes.[9]

  • Drain the TFA solution.

  • Wash the resin with DCM (3-5 times).

  • Neutralize the resulting N-terminal ammonium salt by washing with a 5-10% solution of DIEA in DCM for 5-10 minutes (repeat twice).[3]

  • Wash the resin thoroughly with DCM (3-5 times) to remove excess DIEA.

  • The resin is now ready for the next amino acid coupling step.

Protocol for Side-Chain Deprotection and Cleavage from Resin (Fmoc/tBu Strategy)

Objective: To simultaneously remove the side-chain protecting groups and cleave the synthesized peptide from the solid support.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT))

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A common mixture is TFA/TIS/water (95:2.5:2.5, v/v/v).[6] For peptides containing cysteine, scavengers like EDT may be added.

  • Add the cleavage cocktail to the dried resin in a reaction vessel.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Incubate at -20°C for at least 30 minutes to facilitate precipitation.

  • Pellet the peptide by centrifugation.

  • Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times.

  • Dry the crude peptide under vacuum.

  • The peptide is now ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow

The following diagrams illustrate the logical flow of the two main SPPS strategies.

SPPS_Workflow

Selective_Deprotection_Workflow Start Peptide on Resin with Fmoc (N-term), tBu (Side-chain), and Dde (Lys Side-chain) Decision1 Modify Lysine Side-Chain? Start->Decision1 Deprotect_Dde Selective Dde Deprotection (2% Hydrazine/DMF) Decision1->Deprotect_Dde Yes Proceed_to_Cleavage Proceed to Final Cleavage Decision1->Proceed_to_Cleavage No Modify_Lys Modify Exposed Lysine Amine Deprotect_Dde->Modify_Lys Modify_Lys->Proceed_to_Cleavage Final_Cleavage Global Deprotection & Cleavage (TFA Cocktail) Proceed_to_Cleavage->Final_Cleavage Final_Peptide Final Modified Peptide Final_Cleavage->Final_Peptide

References

A Technical Guide to the Solubility of Boc-Orn(Fmoc)-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Nα-Boc-Nδ-Fmoc-L-ornithine (Boc-Orn(Fmoc)-OH) is a critical building block in modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) for the creation of complex peptides, including cyclic and branched structures. Its dual protection strategy, employing the acid-labile Boc group and the base-labile Fmoc group, allows for orthogonal deprotection and precise control over peptide chain elongation. A thorough understanding of its solubility in various solvents is paramount for efficient reaction setup, purification, and overall success in peptide synthesis workflows. This guide provides an in-depth overview of the solubility of this compound, methodologies for its determination, and its application in peptide synthesis.

Quantitative Solubility Data

The solubility of this compound and its isomer, Fmoc-Orn(Boc)-OH, has been determined in several common organic solvents. The following tables summarize the available quantitative data, providing a valuable reference for solvent selection in experimental design.

Table 1: Solubility of this compound

SolventAbbreviationSolubility (mg/mL)
Dimethyl SulfoxideDMSO~30[1][2]
DimethylformamideDMF~30[1][2]
DichloromethaneDCM≥ 12.5*
DMSO:Phosphate-Buffered Saline (1:4, pH 7.2)DMSO:PBS0.2[1][2]

*Note: This value is inferred from a laboratory protocol where 100 mg of this compound was successfully dissolved in 8 mL of CH2Cl2, indicating at least this level of solubility[3]. Formal quantitative analysis may yield a different value.

Table 2: Solubility of Isomer Fmoc-Orn(Boc)-OH

SolventAbbreviationSolubility (mg/mL)
DimethylformamideDMF20[4]
Dimethyl SulfoxideDMSO10[4]
Ethanol-10[4]
DMF:Phosphate-Buffered Saline (1:5, pH 7.2)DMF:PBS0.16[4]

Experimental Protocol for Solubility Determination

Objective: To determine the approximate solubility of this compound in a given solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., Dichloromethane, Methanol, N-Methyl-2-pyrrolidone)

  • Vortex mixer

  • Sonicator bath

  • Centrifuge

  • Analytical balance

  • Spectrophotometer (optional, for quantitative analysis)

  • Calibrated micropipettes

  • Small glass vials with caps

Procedure:

  • Preparation:

    • Accurately weigh a small amount of this compound (e.g., 10 mg) and place it in a clean, dry vial.

    • Record the exact weight.

  • Initial Solvent Addition and Observation:

    • Add a small, precise volume of the solvent to the vial (e.g., 100 µL).

    • Cap the vial and vortex the mixture for 30-60 seconds.

    • Visually inspect the solution. If the solid has completely dissolved, proceed to step 4. If not, continue to the next step.

  • Incremental Solvent Addition and Aiding Dissolution:

    • Continue adding the solvent in small, known increments (e.g., 50-100 µL), vortexing thoroughly after each addition.

    • If the solid remains undissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming of the solution may also be employed, but care should be taken to avoid solvent evaporation or degradation of the compound.

    • Continue this process until the solid is completely dissolved.

  • Calculating Approximate Solubility:

    • Record the total volume of solvent added to achieve complete dissolution.

    • Calculate the approximate solubility using the formula: Solubility (mg/mL) = Initial weight of this compound (mg) / Total volume of solvent (mL)

  • Quantitative Determination (Optional):

    • For a more precise measurement, prepare a saturated solution by adding an excess of this compound to a known volume of solvent.

    • Agitate the mixture for an extended period (e.g., several hours) to ensure equilibrium is reached.

    • Centrifuge the saturated solution to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant.

    • The concentration of the solute in the supernatant can be determined by a suitable analytical method. Given the aromatic Fmoc group, UV-Vis spectrophotometry at a characteristic wavelength (e.g., around 265 nm) can be used, provided a standard curve is generated[1][2]. Alternatively, the solvent from the supernatant can be evaporated, and the mass of the dissolved solid can be determined gravimetrically.

Visualization of Experimental Workflows and Logical Relationships

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflow for solid-phase peptide synthesis and a logical diagram for solvent selection based on peptide characteristics.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (e.g., Piperidine in DMF) start->deprotection wash1 Washing Step deprotection->wash1 coupling Amino Acid Coupling (this compound + Coupling Agents) wash1->coupling wash2 Washing Step coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) repeat->cleavage No end End: Purified Peptide cleavage->end

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow.

Solvent_Selection start Analyze Peptide Sequence charge Determine Net Charge at Neutral pH start->charge acidic Acidic Peptide (Net Negative Charge) charge->acidic < 0 basic Basic Peptide (Net Positive Charge) charge->basic > 0 neutral Neutral Peptide charge->neutral = 0 hydrophobicity Assess Hydrophobicity (% of hydrophobic residues) hydrophilic Hydrophilic (Low % Hydrophobic) hydrophobicity->hydrophilic Low hydrophobic Hydrophobic (High % Hydrophobic) hydrophobicity->hydrophobic High basic_buffer Basic Buffer (e.g., Ammonium Bicarbonate) acidic->basic_buffer acidic_buffer Acidic Buffer (e.g., Acetic Acid Solution) basic->acidic_buffer neutral->hydrophobicity aqueous Aqueous Buffer hydrophilic->aqueous organic Organic Solvent (DMSO, DMF, ACN) hydrophobic->organic

Decision-Making Flowchart for Peptide Solvent Selection.

The solubility of this compound is a critical parameter for its effective use in peptide synthesis. It exhibits high solubility in polar aprotic solvents like DMSO and DMF, and sufficient solubility in dichloromethane for coupling reactions. Its solubility in aqueous solutions is limited. The provided experimental protocol offers a reliable method for determining its solubility in other solvents, enabling researchers to optimize their synthetic strategies. The visualized workflows further clarify its role in SPPS and the logic behind solvent selection for peptide manipulation. This guide serves as a valuable technical resource for scientists and professionals in the field of drug development and peptide chemistry.

References

An In-depth Technical Guide to Nα-Boc-Nδ-Fmoc-L-ornithine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic use of protected amino acids is fundamental to the successful synthesis of complex peptides. Among these, Nα-Boc-Nδ-Fmoc-L-ornithine (Boc-Orn(Fmoc)-OH) stands out as a critical building block. Its orthogonal protection scheme, featuring the acid-labile tert-butyloxycarbonyl (Boc) group on the alpha-amine and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the delta-amine, offers precise control over peptide chain elongation and modification. This guide provides a comprehensive overview of the physicochemical properties, key experimental protocols, and a representative workflow for the application of this compound in solid-phase peptide synthesis (SPPS).

Physicochemical Properties

The molecular formula and weight of this compound are foundational data points for any experimental design, including stoichiometric calculations for peptide synthesis and characterization by mass spectrometry.

PropertyValueReferences
Molecular Formula C₂₅H₃₀N₂O₆[1][2][3]
Molecular Weight 454.52 g/mol [1][4]
Formal Name N²-[(1,1-dimethylethoxy)carbonyl]-N⁵-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-ornithine[2]
CAS Number 150828-96-9[2]
Appearance Crystalline solid[2]
Purity ≥98%[2]

Experimental Protocols

The utility of this compound is most prominent in the context of solid-phase peptide synthesis (SPPS). Below are detailed methodologies for its incorporation into a peptide chain, subsequent deprotection, and analysis.

1. Solid-Phase Peptide Synthesis (SPPS) using this compound on 2-Chlorotrityl Chloride Resin

This protocol outlines the initial loading of this compound onto a 2-chlorotrityl chloride resin, a common starting point for Fmoc-based SPPS.

  • Resin Swelling: Swell 300 mg of 2-chlorotrityl chloride resin in dichloromethane (CH₂Cl₂) for a minimum of 30 minutes at room temperature in a Poly-Prep® chromatography column.[5]

  • Amino Acid Preparation: Dissolve 100 mg of this compound in 8 mL of CH₂Cl₂ with 0.3 mL of 2,4,6-collidine.[5]

  • Resin Loading: Using a flow of nitrogen gas, remove the CH₂Cl₂ from the swelled resin. Add the prepared this compound solution to the resin.[5]

  • Coupling: Allow the reaction to proceed for at least 8 hours (and no longer than 24 hours) with gentle agitation.[5]

  • Capping: After the coupling is complete, cap any unreacted sites on the resin by adding a solution of methanol in CH₂Cl₂ to the column.[5]

2. HPLC Purification of Peptides Containing Ornithine

Following cleavage from the resin, crude peptides require purification, typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • System Preparation: Use a system equipped with a C18 column (e.g., Waters Alltima C18, 2.1x100mm, 3 µm).[6] The mobile phases typically consist of Solvent A (e.g., 0.1% formic acid in water with 1% acetonitrile) and Solvent B (e.g., 0.1% formic acid in acetonitrile with 1% water).[6]

  • Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent, such as a mixture of Solvent A and B.

  • Gradient Elution: Inject the sample onto the column and elute with a linear gradient of Solvent B. A typical gradient might run from 5% to 95% Solvent B over a defined period (e.g., 3 to 15 minutes), followed by a hold at high organic concentration to elute all components.[6]

  • Detection and Fraction Collection: Monitor the elution profile using a photodiode array detector at a wavelength of 220 nm. Collect fractions corresponding to the desired peptide peak.

3. Mass Spectrometry Analysis

The molecular weight of the purified peptide should be confirmed by mass spectrometry to verify the correct incorporation of all amino acids, including the ornithine residue derived from this compound.

  • Instrumentation: Employ an orthogonal acceleration time-of-flight (TOF) mass spectrometer for accurate mass determination.[6]

  • Sample Introduction: Infuse the purified peptide fractions directly into the mass spectrometer or analyze them via LC-MS, where the HPLC system is coupled directly to the mass spectrometer.[6]

  • Data Acquisition and Analysis: Acquire mass spectra in the positive ion mode. Process the raw data using appropriate software to determine the experimental mass of the peptide.[6] Compare this with the theoretical mass calculated from the peptide sequence.

Workflow and Signaling Pathways

The strategic placement of the Boc and Fmoc protecting groups on the ornithine residue allows for selective deprotection and subsequent modification, which is a key advantage in the synthesis of complex peptides, such as branched or cyclic peptides. The following diagram illustrates a simplified workflow for the incorporation of this compound into a growing peptide chain during SPPS.

SPPS_Workflow_for_Boc_Orn_Fmoc_OH Resin Solid Support (e.g., 2-Cl-Trt Resin) Load 1. Load this compound Resin->Load DIEA, DCM LoadedResin Boc-Orn(Fmoc)-Resin Load->LoadedResin DeprotectBoc 2. Selective Nα-Boc Deprotection (Acid) LoadedResin->DeprotectBoc e.g., TFA in DCM FreeAlphaAmine H₂N-Orn(Fmoc)-Resin DeprotectBoc->FreeAlphaAmine CoupleNextAA 3. Couple Next Fmoc-AA-OH FreeAlphaAmine->CoupleNextAA Coupling Reagents ElongatedPeptide Fmoc-AA-Orn(Fmoc)-Resin CoupleNextAA->ElongatedPeptide DeprotectFmoc 4. Nδ-Fmoc Deprotection (Base) ElongatedPeptide->DeprotectFmoc e.g., Piperidine in DMF SideChainModification 5. On-Resin Side-Chain Modification DeprotectFmoc->SideChainModification FinalPeptide Modified Peptide-Resin SideChainModification->FinalPeptide

Workflow for this compound in SPPS.

This technical guide provides essential information for the effective use of this compound in peptide synthesis. The orthogonal protection strategy it offers is a powerful tool for creating novel and complex peptide structures for a wide range of research and therapeutic applications.[7]

References

An In-depth Technical Guide to Orthogonally Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide and protein chemistry, the precise assembly of amino acid building blocks is paramount. The strategic use of protecting groups that can be selectively removed without affecting others, a concept known as orthogonality, is a cornerstone of modern peptide synthesis.[1] This technical guide provides a comprehensive overview of the core principles of orthogonally protected amino acids, their application in solid-phase peptide synthesis (SPPS), and detailed experimental protocols for their use. The ability to selectively unmask specific functional groups on a growing peptide chain is crucial for the successful synthesis of complex peptides, including those with post-translational modifications, cyclic structures, and branched architectures.[1]

The Core Principle of Orthogonality

In the context of peptide synthesis, orthogonality refers to the use of multiple classes of protecting groups, each of which can be removed under distinct chemical conditions.[1] This allows for the selective deprotection of a specific functional group on a peptide chain while all other protected functionalities remain intact.[1] An ideal protecting group should be easy to introduce, stable throughout the various synthesis steps, and be removed cleanly with a high yield without causing damage to the peptide.[2]

The primary functional groups that require protection during peptide synthesis are the α-amino group of the incoming amino acid and the reactive side chains of certain amino acids, such as the ε-amino group of lysine, the carboxyl group of aspartic acid, and the hydroxyl group of serine.[2] An orthogonal protection strategy is what enables the stepwise elongation of the peptide chain and the introduction of modifications at specific sites.[1]

dot

Caption: Logical relationship of an orthogonal protection strategy.

Common Orthogonal Protection Schemes in Peptide Synthesis

The two most widely adopted strategies in solid-phase peptide synthesis (SPPS) are the Fmoc/tBu and the Boc/Bzl approaches.[3] The choice between them depends on the target peptide's sequence, complexity, and the desired final modifications.[3]

The Fmoc/tBu Strategy

This is a truly orthogonal protection system.[4] The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the side chains are protected by acid-labile groups such as tert-butyl (tBu).[4] This allows for the selective removal of the Fmoc group with a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF), without affecting the side-chain protecting groups.[5][6] The side-chain protecting groups are then removed at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA).[6]

The Boc/Bzl Strategy

In this scheme, the α-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group, and the side chains are protected by benzyl (Bzl)-based groups.[4] Since both types of protecting groups are removed by acid, this is not a strictly orthogonal system.[4] However, it is practically utilized because the Boc group can be removed under moderately acidic conditions (e.g., 50% TFA in dichloromethane), while the Bzl-based groups require much stronger acids for cleavage (e.g., HF or TFMSA).[4]

Other Orthogonal Protecting Groups

For the synthesis of more complex peptides, such as cyclic or branched peptides, a third dimension of orthogonality is often required.[7] This is achieved by using protecting groups that can be removed under conditions that are orthogonal to both the Fmoc/tBu and Boc/Bzl strategies. Examples include:

  • Allyloxycarbonyl (Alloc): Removed by a palladium(0) catalyst.[7]

  • 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde): Removed by hydrazine.[8]

Data Presentation: Comparison of Protecting Groups and Synthesis Strategies

Table 1: Common Protecting Groups in Peptide Synthesis
Protecting GroupAbbreviationLabilityDeprotection Reagent(s)Orthogonal To
9-FluorenylmethyloxycarbonylFmocBase-labile20% Piperidine in DMFBoc, tBu, Bzl, Cbz, Alloc, Dde
tert-ButoxycarbonylBocAcid-labile50% TFA in DCM; 4M HCl in DioxaneFmoc, Cbz (with care), Alloc, Dde
BenzylBzlStrong acid-labileHF, TFMSAFmoc, Alloc, Dde
tert-ButyltBuStrong acid-labileTFAFmoc, Alloc, Dde
BenzyloxycarbonylCbzCatalytic Hydrogenolysis, Strong AcidH₂/Pd, HBr/AcOHFmoc, Boc (with care), Alloc, Dde
AllyloxycarbonylAllocPalladium(0)-catalyzedPd(PPh₃)₄ / ScavengerFmoc, tBu, Boc, Bzl, Cbz, Dde
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDdeHydrazine2% Hydrazine in DMFFmoc, tBu, Boc, Bzl, Cbz, Alloc
Table 2: Quantitative Comparison of Fmoc/tBu and Boc/Bzl SPPS Strategies
ParameterFmoc/tBu SynthesisBoc/Bzl Synthesis
Model Peptide ACP (65-74) FragmentACP (65-74) Fragment
Crude Purity (HPLC) ~70-85%~65-75%
Overall Yield ~30-50%~25-40%
Major Side Products Deletion sequences, aspartimide-related impuritiesTruncated sequences, products of premature side-chain deprotection

Data is representative and can vary based on the peptide sequence and synthesis conditions.[9]

Experimental Protocols

Protocol 1: Fmoc-Deprotection in SPPS

This protocol describes the removal of the Fmoc protecting group from the N-terminus of a peptide chain during solid-phase peptide synthesis.[10]

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF

Procedure:

  • Place the Fmoc-protected peptide-resin in a reaction vessel.

  • Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

  • Shake the mixture at room temperature for 2 minutes.

  • Filter the resin to remove the deprotection solution.

  • Add a second portion of the 20% piperidine in DMF solution.

  • Shake the mixture at room temperature for 5 minutes.

  • Filter the resin and wash it thoroughly with several portions of DMF.

  • The resin is now ready for the next amino acid coupling step.

dot

Fmoc_SPPS_Cycle cluster_cycle Fmoc-SPPS Cycle A Start: Resin-Peptide-(AA)n-NH2 B Couple Fmoc-AA-(n+1)-OH (HBTU/DIEA in DMF) A->B G Next Cycle C Resin-Peptide-(AA)n+1-Fmoc B->C D Wash (DMF) C->D E Fmoc Deprotection (20% Piperidine in DMF) D->E E->A F Wash (DMF)

Caption: A typical Fmoc-SPPS cycle.

Protocol 2: Boc-Deprotection in SPPS

This protocol outlines the removal of the Boc protecting group from the N-terminus of a peptide chain during solid-phase peptide synthesis.[10]

Materials:

  • Boc-protected peptide-resin

  • 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • DCM

  • 5% (v/v) Diisopropylethylamine (DIPEA) in DCM

Procedure:

  • Suspend the Boc-protected peptide-resin in 50% TFA/DCM (using 1 mL of solution per gram of resin).

  • Shake the resin at room temperature for 3 minutes.

  • Filter the resin.

  • Add a second portion of 50% TFA/DCM.

  • Shake the resin at room temperature for 5 minutes.

  • Wash the resin three times with DCM (1 mL/gram of resin).

  • To neutralize the resulting TFA salt, wash the resin three times with 5% DIPEA/DCM (1 mL/gram of resin).

  • Wash the resin three times with DCM.

  • The resin is now ready for the next amino acid coupling step.

dot

Boc_SPPS_Cycle cluster_cycle Boc-SPPS Cycle A Start: Resin-Peptide-(AA)n-NH2 B Couple Boc-AA-(n+1)-OH (HBTU/DIEA in DMF) A->B I Next Cycle C Resin-Peptide-(AA)n+1-Boc B->C D Wash (DCM) C->D E Boc Deprotection (50% TFA in DCM) D->E F Wash (DCM) E->F G Neutralization (5% DIEA in DCM) F->G H Wash (DCM) G->H H->A

Caption: A typical Boc-SPPS cycle.

Protocol 3: Cbz-Protection of an Amino Acid

This is a general procedure for the N-protection of an amino acid using benzyl chloroformate.[1]

Materials:

  • Amino acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid (1.0 eq) in a mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq).[1]

  • Cool the mixture to 0 °C in an ice bath.[1]

  • Slowly add benzyl chloroformate (1.5 eq) to the cooled solution.[1]

  • Stir the reaction mixture at 0 °C for 20 hours.[1]

  • Extract the mixture with ethyl acetate.[1]

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.[1]

  • Concentrate the filtrate under reduced pressure to obtain the Cbz-protected amino acid.[1] A reported yield for this type of reaction is approximately 90%.[1]

Protocol 4: Selective Removal of the Dde Group

This protocol describes the selective removal of the Dde protecting group in the presence of Fmoc and tBu groups.[8]

Materials:

  • Dde-protected peptide-resin

  • 2% (w/v) hydrazine monohydrate in DMF

  • DMF

Procedure:

  • Prepare a 2% solution of hydrazine monohydrate in DMF.

  • Place the peptide-resin in a reaction vessel and add the 2% hydrazine solution (approximately 25 mL per gram of resin).

  • Allow the mixture to stand at room temperature for 3 minutes, then filter.

  • Repeat the treatment with the hydrazine solution two more times.

  • Wash the resin three times with DMF.

  • The deprotected amine is now available for further modification, such as side-chain cyclization or branching.

Conclusion

The strategic application of orthogonally protected amino acids is fundamental to the successful chemical synthesis of peptides. A thorough understanding of the different protecting groups and their respective deprotection conditions allows researchers to design and execute the synthesis of complex and modified peptides with a high degree of control and precision. The Fmoc/tBu strategy has become the most common approach due to its true orthogonality and milder deprotection conditions for the temporary α-amino protecting group. However, the Boc/Bzl strategy and other orthogonal protecting groups like Alloc and Dde remain valuable tools for specific applications in peptide chemistry and drug development. The protocols provided in this guide serve as a practical foundation for the implementation of these powerful synthetic strategies.

References

The Role of Ornithine in Peptide Structure and Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornithine, a non-proteinogenic amino acid, is increasingly recognized for its significant role in modulating the structure and function of peptides. Though not one of the 20 canonical amino acids encoded by DNA, its unique structural properties, particularly its shorter side chain compared to lysine, offer a versatile tool for peptide chemists and drug developers.[1][2] This technical guide provides an in-depth exploration of the role of ornithine in peptide science, covering its impact on structure, stability, and biological activity, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.

Ornithine's Impact on Peptide Structure and Conformation

The incorporation of ornithine into a peptide sequence can induce significant changes in its three-dimensional structure. These alterations are primarily due to the shorter, more constrained nature of its side chain compared to its homolog, lysine.

  • Conformational Rigidity: The substitution of lysine with ornithine can lead to a more rigid peptide backbone. This is particularly impactful in the design of cyclic peptides, where the shorter side chain of ornithine can influence the turn propensity and overall ring conformation.[3][4] This conformational restriction can be advantageous in locking a peptide into its bioactive conformation, thereby enhancing its affinity for a biological target.

  • Secondary Structure Modulation: The presence of ornithine can influence the formation and stability of secondary structures such as α-helices and β-sheets. In some cases, ornithine substitution has been shown to enhance the helicity of stapled peptides, which can be crucial for their interaction with target proteins.[5] Circular dichroism (CD) spectroscopy is a key technique used to study these conformational changes.[6][7]

  • The "Ornithine Effect" in Mass Spectrometry: A unique structural consequence of incorporating ornithine is the "ornithine effect," a phenomenon observed in tandem mass spectrometry.[8][9][10] The δ-amino group of the ornithine side chain can readily attack the adjacent backbone carbonyl group, leading to a facile and predictable cleavage C-terminal to the ornithine residue. This results in the formation of a stable six-membered lactam ring.[8][9] This predictable fragmentation pattern is a powerful tool for peptide sequencing and the structural characterization of complex peptides, including cyclic and stapled peptides.[10][11]

Functional Consequences of Ornithine Incorporation

The structural modifications induced by ornithine translate into significant functional advantages, particularly in the context of therapeutic peptide development.

  • Enhanced Enzymatic Stability: One of the most significant benefits of incorporating ornithine is the increased resistance of peptides to proteolytic degradation.[5] The altered side chain can disrupt the recognition motifs of proteases, leading to a longer plasma half-life and improved bioavailability of peptide drugs. This has been demonstrated in oncocin derivatives, where arginine to ornithine substitutions dramatically increased their stability in mouse serum.

  • Modulation of Biological Activity: The conformational changes brought about by ornithine can directly impact a peptide's biological activity. This can manifest as:

    • Altered Binding Affinity: By pre-organizing the peptide into a conformation that is favorable for binding, ornithine substitution can enhance the affinity for its target receptor or enzyme.[12]

    • Improved Antimicrobial Activity: In antimicrobial peptides (AMPs), the introduction of ornithine can enhance their efficacy. This is attributed to a combination of factors, including increased stability and potentially more favorable interactions with bacterial membranes.[5]

Data Presentation

Binding Affinity of Ornithine-Containing Peptides

The incorporation of ornithine can significantly influence the binding affinity of peptides to their targets. The following table summarizes the inhibitory concentration (IC50) values for a series of tripeptidomimics designed as Angiotensin-Converting Enzyme (ACE) inhibitors, comparing ornithine-containing peptides with their lysine-containing counterparts.

Peptide/PeptidomimicTargetIC50 (µM)Reference
MTP-Orn-ProACE10[12]
HTP-Orn-ProACE11[12]
TA-Orn-ProACE14[12]
BPA-Orn-ProACE20[12]
MTP-Lys-ProACE> 50[12]
HTP-Lys-ProACE> 50[12]
TA-Lys-ProACE> 50[12]
BPA-Lys-ProACE> 50[12]

Table 1: Comparison of IC50 values for ornithine- and lysine-containing tripeptidomimics as ACE inhibitors. The results indicate that the shorter side chain of ornithine is better suited for inhibition of ACE in this context.[12]

Enzymatic Stability of Ornithine-Containing Peptides

The substitution of proteolytically labile amino acids with ornithine is a common strategy to enhance the stability of therapeutic peptides. The following table presents the half-life of oncocin derivatives in mouse serum, demonstrating the stabilizing effect of replacing arginine with ornithine.

PeptideSequence ModificationHalf-life in Mouse SerumReference
Onc18(Native Arginine at positions 15 & 19)25 min
Onc72Arg15 -> Orn, Arg19 -> Orn3 h

Table 2: Increased serum stability of the oncocin derivative Onc72 through the substitution of arginine residues with ornithine.

Antimicrobial Activity of Ornithine-Containing Peptides

Ornithine is also found in a variety of naturally occurring and synthetic antimicrobial peptides. The table below lists the Minimum Inhibitory Concentration (MIC) values for several ornithine-containing lipopeptides against various microorganisms.

LipopeptideMicroorganismMIC (µg/mL)Reference
Iturin-like Lipopeptide (ILL)Staphylococcus aureus MTCC 143090 - 500[13][14]
Bogorol-like Lipopeptide (BLL)Staphylococcus aureus MTCC 143090 - 500[13][14]
Iturin-like Lipopeptide (ILL)Fluconazole-resistant Candida150 - 300[13][14]
Bogorol-like Lipopeptide (BLL)Fluconazole-resistant Candida150 - 300[13][14]
Polymyxin B1Pseudomonas aeruginosa1 - 2[15]
Polymyxin B2Pseudomonas aeruginosa1 - 2[15]

Table 3: Minimum Inhibitory Concentration (MIC) values of ornithine-containing lipopeptides against various microbial strains.

Mandatory Visualizations

The "Ornithine Effect" in Mass Spectrometry

OrnithineEffect Peptide Ornithine-containing Peptide Ion Cyclization Nucleophilic Attack by δ-amino Group Peptide->Cyclization Activation (CID/UVPD) Intermediate Six-membered Lactam Ring Intermediate Cyclization->Intermediate Fragmentation Backbone Cleavage (C-terminal to Orn) Intermediate->Fragmentation b_ion b-ion with Lactam Terminus Fragmentation->b_ion y_ion y-ion or Neutral Loss Fragmentation->y_ion

Diagram 1: The "Ornithine Effect" fragmentation pathway in mass spectrometry.
Biosynthesis of Ornithine-Containing RiPPs

RiPP_Biosynthesis cluster_ribosome Ribosomal Synthesis cluster_modification Post-Translational Modification Ribosome Ribosome Precursor Precursor Peptide (with Leader Peptide & Core Peptide containing Arginine) Ribosome->Precursor mRNA mRNA transcript mRNA->Ribosome Arginine Arginine Residue Precursor->Arginine OspR Peptide Arginase (e.g., OspR) OspR->Arginine Ornithine Ornithine Residue Arginine->Ornithine Hydrolysis Urea Urea Mature_RiPP Mature Ornithine-Containing RiPP (after further modifications and leader peptide cleavage) Ornithine->Mature_RiPP

Diagram 2: Biosynthesis of ornithine-containing RiPPs via post-translational modification.
Experimental Workflow for Synthesis and Analysis

Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis & Characterization SPPS Solid-Phase Peptide Synthesis (incorporating protected Ornithine) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification HPLC Purification Cleavage->Purification MS Mass Spectrometry (Confirmation of Mass & Sequence) Purification->MS CD Circular Dichroism (Secondary Structure Analysis) Purification->CD Stability Enzymatic Stability Assay (e.g., in serum) Purification->Stability Binding Binding Affinity Assay (e.g., SPR, ITC) Purification->Binding

Diagram 3: General experimental workflow for ornithine-containing peptides.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of an Ornithine-Containing Peptide

This protocol describes the manual Fmoc-based solid-phase synthesis of a generic ornithine-containing peptide.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-L-Orn(Boc)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.

    • Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 1-2 hours.

    • Wash the resin with DMF (3 times) and DCM (3 times).

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, using Fmoc-L-Orn(Boc)-OH at the desired position.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry.

In Vivo Biosynthesis of an Ornithine-Containing RiPP

This protocol outlines the general procedure for the heterologous expression of an ornithine-containing Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP) in E. coli, using a co-expression system with a peptide arginase like OspR.[1][16]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector 1 (e.g., pETDuet-1) containing the gene for the precursor peptide with an N-terminal His-tag.

  • Expression vector 2 (e.g., pRSFDuet-1) containing the gene for the peptide arginase (e.g., ospR).

  • LB medium and agar plates with appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Ni-NTA affinity chromatography column

  • Buffers for cell lysis and chromatography (including imidazole for elution)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Transformation: Co-transform the E. coli expression strain with both expression vectors. Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.

  • Expression:

    • Inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight at 37°C with shaking.

    • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility.

  • Cell Harvesting and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail.

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation.

  • Purification:

    • Load the clarified lysate onto a Ni-NTA column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM).

    • Elute the His-tagged precursor peptide (now containing ornithine) with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

  • Analysis:

    • Analyze the purified peptide by SDS-PAGE and Western blotting (using an anti-His antibody) to confirm its size and purity.

    • Use mass spectrometry to confirm the conversion of arginine to ornithine (a mass difference of -42.02 Da per conversion).

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the MIC of an ornithine-containing antimicrobial peptide.

Materials:

  • 96-well microtiter plates (low-binding, e.g., polypropylene)

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial strain of interest

  • Ornithine-containing peptide stock solution

  • Sterile water or 0.01% acetic acid for peptide dilution

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Further dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Peptide Dilution Series:

    • Prepare a series of two-fold dilutions of the ornithine-containing peptide in MHB in the wells of the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the peptide dilutions.

    • Include a positive control well (bacteria in MHB without peptide) and a negative control well (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacterium.

    • Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Conclusion

Ornithine is a powerful tool in the arsenal of peptide chemists and drug developers. Its incorporation into peptides can lead to significant improvements in structural stability, resistance to enzymatic degradation, and modulation of biological activity. The predictable fragmentation of ornithine-containing peptides in mass spectrometry further enhances its utility in peptide characterization. As our understanding of the biosynthesis and chemical synthesis of ornithine-containing peptides continues to grow, so too will the opportunities to leverage this unique amino acid for the design of next-generation peptide therapeutics.

References

An In-depth Technical Guide to Boc-Orn(Fmoc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, complex peptide sequences. Among the specialized amino acid building blocks, Nα-Boc-Nδ-Fmoc-L-ornithine (Boc-Orn(Fmoc)-OH) has emerged as a cornerstone for the synthesis of non-linear and structurally diverse peptides. Its unique orthogonal protection scheme, featuring the acid-labile tert-butyloxycarbonyl (Boc) group at the α-amine and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the side-chain δ-amine, offers chemists precise control over the synthetic pathway. This dual-protection strategy is indispensable for the construction of branched peptides, cyclic peptides, and for the site-specific conjugation of molecules, which are of increasing interest in drug discovery and development.[1][]

This technical guide provides a comprehensive overview of this compound for professionals in peptide synthesis. It delves into the chemical and physical properties of this versatile building block, presents detailed experimental protocols for its application, and offers a comparative analysis of common reagents used in conjunction with it.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

PropertyValueReference
CAS Number 150828-96-9[3][4]
Molecular Formula C₂₅H₃₀N₂O₆[3][4]
Molecular Weight 454.5 g/mol [3]
Appearance White to off-white powder-
Purity ≥98%[3]
Solubility Soluble in DMF and DMSO[3]
Storage -20°C[3]
Stability ≥ 4 years when stored correctly[3]

The Power of Orthogonal Protection

The central advantage of this compound lies in its orthogonal protecting groups. The Boc group is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), while the Fmoc group is removed by a base, most commonly piperidine.[5] This orthogonality allows for the selective deprotection of either the α-amine to extend the main peptide chain or the δ-amine for side-chain modification, without affecting the other protecting group.[1][] This level of control is critical for the synthesis of complex peptide architectures.

Orthogonal_Deprotection Start This compound Acid Acidic Deprotection (e.g., TFA) Start->Acid Cleaves Boc Base Basic Deprotection (e.g., Piperidine) Start->Base Cleaves Fmoc Alpha_Free H₂N-Orn(Fmoc)-OH (α-amine free) Acid->Alpha_Free Delta_Free Boc-Orn(H)-OH (δ-amine free) Base->Delta_Free Peptide_Elongation Main Chain Elongation Alpha_Free->Peptide_Elongation Side_Chain_Modification Side Chain Modification Delta_Free->Side_Chain_Modification

Figure 1: Orthogonal deprotection strategy of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key steps involving this compound in solid-phase peptide synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for incorporating this compound and subsequent manipulations is outlined below. This process enables the synthesis of a branched peptide where a secondary peptide chain is grown from the ornithine side chain.

SPPS_Workflow Start Start with Resin Couple_Boc_Orn Couple this compound Start->Couple_Boc_Orn Wash1 Wash Couple_Boc_Orn->Wash1 Boc_Deprotection Boc Deprotection (TFA) Wash1->Boc_Deprotection Wash2 Wash Boc_Deprotection->Wash2 Couple_Main_Chain Couple Next Amino Acid (Main Chain) Wash2->Couple_Main_Chain Repeat_Main Repeat for Main Chain Synthesis Couple_Main_Chain->Repeat_Main Fmoc_Deprotection Fmoc Deprotection (Piperidine) Repeat_Main->Fmoc_Deprotection Main chain complete Wash3 Wash Fmoc_Deprotection->Wash3 Couple_Side_Chain Couple First Amino Acid (Side Chain) Wash3->Couple_Side_Chain Repeat_Side Repeat for Side Chain Synthesis Couple_Side_Chain->Repeat_Side Final_Cleavage Final Cleavage from Resin Repeat_Side->Final_Cleavage Side chain complete Purification Purification Final_Cleavage->Purification

Figure 2: SPPS workflow for branched peptide synthesis using this compound.
Detailed Methodologies

1. Resin Preparation and Swelling:

  • Resin: Choose a suitable resin based on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).

  • Procedure:

    • Place the resin (e.g., 300 mg for a 0.1 mmol scale synthesis) in a reaction vessel.[6]

    • Add dimethylformamide (DMF) to swell the resin for at least 30-60 minutes at room temperature.[6][7]

    • Drain the DMF.

2. Coupling of this compound to the Resin:

  • Reagents:

    • This compound (e.g., 100 mg for a 0.1 mmol scale synthesis)[6]

    • Coupling agent (e.g., HBTU, HATU, or DIC/HOBt)

    • Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine)[6]

    • Solvent: DMF

  • Procedure:

    • Dissolve this compound, the coupling agent (e.g., 2.0 equivalents), and an additive like HOBt (2.0 equivalents, if applicable) in DMF.[8]

    • Add the base (e.g., DIPEA, 4.0 equivalents) to the amino acid solution.[8]

    • Add the activation solution to the swollen resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.

    • Drain the reaction solution and wash the resin thoroughly with DMF.

3. Selective Nα-Boc Deprotection:

  • Reagent: 25-50% Trifluoroacetic acid (TFA) in dichloromethane (DCM).[9][10]

  • Procedure:

    • Wash the resin with DCM.

    • Add the TFA/DCM solution to the resin and agitate for 3 minutes.[11]

    • Drain the solution.

    • Add a fresh portion of the TFA/DCM solution and agitate for an additional 5-30 minutes.[9][11]

    • Drain the solution and wash the resin with DCM.

    • Neutralize the resulting amine salt by washing with a solution of 5% DIPEA in DCM.[11]

    • Wash the resin thoroughly with DCM and then DMF to prepare for the next coupling step.

4. Main Peptide Chain Elongation:

  • Following Boc deprotection, the subsequent Fmoc-protected amino acids are coupled sequentially to the free α-amine of the ornithine residue using standard coupling protocols until the desired main chain length is achieved.

5. Selective Nδ-Fmoc Deprotection:

  • Reagent: 20% piperidine in DMF.[6][7]

  • Procedure:

    • Wash the resin with DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.[7]

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.[7]

    • Drain the solution and wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

6. Side Chain Elongation (Branched Peptide Synthesis):

  • After Fmoc deprotection, a second peptide chain can be synthesized on the now-free δ-amine of the ornithine residue by sequentially coupling Fmoc-protected amino acids.

7. Final Cleavage and Deprotection:

  • Reagent: A cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., a mixture of TFA, triisopropylsilane (TIS), and water).

  • Procedure:

    • Wash the final peptide-resin with DCM and dry it.

    • Add the cleavage cocktail to the resin and agitate for 1-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide from the filtrate using cold diethyl ether.

    • Centrifuge and decant the ether to isolate the crude peptide.

    • Dry the crude peptide under vacuum.

Data on Deprotection and Coupling Reactions

The efficiency and success of peptide synthesis are highly dependent on the choice of reagents and reaction conditions. The following tables summarize key quantitative data for deprotection and coupling steps.

Table 1: Comparison of Fmoc Deprotection Reagents

Reagent(s)ConcentrationTypical TimeEfficacyNotesReference
Piperidine20% in DMF5-20 minHighStandard reagent, but can cause side reactions like aspartimide formation.[7][12]
4-Methylpiperidine20% in DMF10-20 minHighSimilar to piperidine, may slightly reduce side reactions.[12]
Piperazine20% in DMFSlower kineticsHighMilder base, significantly reduces aspartimide formation.[7]
Piperazine + DBU-RapidVery HighOffers fast deprotection while minimizing side reactions.[7]

Table 2: Comparison of Boc Deprotection Conditions

Reagent(s)ConcentrationTypical TimePurity of ProductNotesReference
TFA in DCM55%30 minHigherGenerally results in higher purity peptides.[9]
TFA100%5 minLowerFaster but may lead to incomplete deprotection due to poor resin swelling.[9]
TFA in Ionic Liquid2 equivalents10 minHighRapid deprotection with high yield and purity.[13]

Table 3: Common Coupling Reagents for Peptide Synthesis

ReagentTypeKey AdvantagesConsiderationsReference
HBTU Aminium SaltHigh coupling efficiency, fast reactions.Can cause guanidinylation of the N-terminus if used in excess.[14]
HATU Aminium SaltFaster and less racemization than HBTU, very efficient for difficult couplings.More expensive than HBTU.[14]
DIC/HOBt Carbodiimide/AdditiveCost-effective and widely used.Slower reaction times compared to aminium salts.[15]
PyBOP Phosphonium SaltHigh efficiency, less risk of guanidinylation compared to HBTU.By-products can be carcinogenic.

Conclusion

This compound is a powerful and versatile tool in the arsenal of the peptide chemist. Its orthogonal protection scheme provides the necessary control to synthesize complex, non-linear peptides that are increasingly important in pharmaceutical research and development. A thorough understanding of its properties, coupled with the application of optimized protocols for its use, will enable researchers and scientists to push the boundaries of peptide design and create novel therapeutics and research tools. By carefully selecting deprotection and coupling reagents based on the specific peptide sequence and desired outcome, the full potential of this unique building block can be realized.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Ornithine-Containing Cyclic Peptides Using Boc-Orn(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, facilitating the efficient synthesis of complex peptide sequences.[1] The use of orthogonally protected amino acids is pivotal for the synthesis of modified peptides, such as cyclic peptides. This document provides a detailed protocol for the synthesis of cyclic peptides utilizing N-α-Boc-N-δ-Fmoc-L-ornithine (Boc-Orn(Fmoc)-OH).

The orthogonal protection strategy, employing the acid-labile tert-butyloxycarbonyl (Boc) group for the α-amino group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the side-chain amino group of ornithine, allows for selective deprotection and on-resin cyclization.[1] This methodology is particularly valuable for creating structurally constrained peptides with enhanced biological activity and stability, which are of significant interest in drug development.

Data Presentation

The following tables summarize typical quantitative data for the key steps in the SPPS of ornithine-containing cyclic peptides. These values are representative and may vary based on the specific peptide sequence, resin, and coupling reagents used.

ParameterTypical Value/RangeNotes
Resin Loading 0.3 - 0.8 mmol/gDependent on the type of resin used.
Amino Acid Equivalents 3 - 5 eq.Relative to resin substitution.
Coupling Agent Equivalents 3 - 5 eq.Relative to resin substitution.
Coupling Time 1 - 4 hoursCan be monitored for completion using a ninhydrin test.
Coupling Efficiency >99%Per step, crucial for the synthesis of long peptides.[2]
Fmoc Deprotection Time 5 - 20 minutesTypically performed in two steps.[1]

Table 1: Key Parameters for Solid-Phase Peptide Synthesis.

ParameterTypical Value/RangeMethod of Determination
Crude Peptide Purity 70 - 90%Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Final Peptide Purity >95% or >98%RP-HPLC after purification
On-Resin Cyclization Yield 50 - 80%Dependent on peptide sequence and cyclization conditions.
Overall Yield 10 - 30%Based on the initial resin loading.

Table 2: Typical Yield and Purity Data.

Experimental Protocols

Resin Preparation and First Amino Acid Loading

This protocol describes the loading of the first amino acid, this compound, onto a 2-chlorotrityl chloride (2-CTC) resin. 2-CTC resin is chosen for its acid sensitivity, allowing for the cleavage of the peptide with side-chain protecting groups intact if desired.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh)

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid phase synthesis vessel

Procedure:

  • Swell the 2-CTC resin (1 g, 0.5 mmol) in DCM (10 mL) for 30 minutes in a solid phase synthesis vessel.

  • Drain the DCM.

  • Dissolve this compound (2 eq., 1 mmol, 454.5 g/mol ) and DIPEA (4 eq., 2 mmol) in DCM (10 mL).

  • Add the amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.

  • To cap any unreacted sites on the resin, add MeOH (1 mL) and agitate for 30 minutes.

  • Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

  • Determine the loading of the first amino acid by Fmoc quantification. A portion of the dried resin is treated with a piperidine solution, and the absorbance of the released dibenzofulvene-piperidine adduct is measured at 301 nm.[3]

Peptide Chain Elongation (Fmoc-SPPS Cycle)

This cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Materials:

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Coupling agents (e.g., HBTU, HATU, or DIC/Oxyma)

  • DIPEA

Procedure:

  • Fmoc Deprotection:

    • Swell the peptide-resin in DMF (10 mL) for 30 minutes.

    • Drain the DMF and add 20% piperidine in DMF (10 mL). Agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (3 eq.), a coupling agent (e.g., HBTU, 3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using the Kaiser (ninhydrin) test. A positive test (blue color) indicates incomplete coupling, requiring a recoupling step.

    • Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

On-Resin Side-Chain Cyclization

This protocol describes the cyclization of the peptide through the side chain of ornithine.

Procedure:

  • N-α Boc Deprotection:

    • After the final amino acid coupling, treat the peptide-resin with 50% Trifluoroacetic acid (TFA) in DCM (v/v) for 30 minutes to remove the N-terminal Boc group.

    • Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).

    • Neutralize the resin with 10% DIPEA in DMF (v/v) (2 x 10 mL).

    • Wash the resin with DMF (3 x 10 mL).

  • Side-Chain Fmoc Deprotection:

    • Treat the peptide-resin with 20% piperidine in DMF (10 mL) for 5 minutes, drain, and repeat for 15 minutes to deprotect the ornithine side chain.

    • Wash the resin thoroughly with DMF (5 x 10 mL).

  • Lactam Bridge Formation:

    • Swell the deprotected peptide-resin in DMF.

    • Add a solution of coupling agents (e.g., PyBOP (3 eq.) and DIPEA (6 eq.)) in DMF.

    • Agitate the reaction mixture for 4-24 hours at room temperature. The progress of the cyclization can be monitored by cleaving a small amount of resin and analyzing the product by mass spectrometry.[4]

    • After completion, wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Cleavage from Resin and Final Deprotection

This step cleaves the synthesized peptide from the solid support and removes any remaining side-chain protecting groups.

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Peptide Purification and Analysis

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Procedure:

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

  • Purify the peptide using a preparative RP-HPLC system with a C18 column. A gradient of acetonitrile in water (both containing 0.1% TFA) is typically used for elution.

  • Collect fractions containing the desired peptide.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.[5]

  • Confirm the identity of the peptide by mass spectrometry.[5]

  • Pool the pure fractions and lyophilize to obtain the final peptide product.

Visualizations

SPPS_Workflow_Boc_Orn_Fmoc cluster_elongation Peptide Chain Elongation (Repeat n times) start Start resin_prep 1. Resin Swelling (2-CTC Resin in DCM) start->resin_prep end End first_aa_loading 2. Load this compound (DIPEA in DCM) resin_prep->first_aa_loading capping 3. Capping (MeOH) first_aa_loading->capping fmoc_deprotection 4a. Fmoc Deprotection (20% Piperidine/DMF) capping->fmoc_deprotection wash1 4b. Wash (DMF) fmoc_deprotection->wash1 coupling 4c. Couple next Fmoc-AA (HBTU/DIPEA in DMF) wash1->coupling wash2 4d. Wash (DMF/DCM) coupling->wash2 wash2->fmoc_deprotection Next cycle boc_deprotection 5. N-α Boc Deprotection (50% TFA/DCM) wash2->boc_deprotection Final AA fmoc_sidechain_deprotection 6. Orn Side-Chain Fmoc Deprotection (20% Piperidine/DMF) boc_deprotection->fmoc_sidechain_deprotection cyclization 7. On-Resin Cyclization (PyBOP/DIPEA in DMF) fmoc_sidechain_deprotection->cyclization cleavage 8. Cleavage & Final Deprotection (TFA/TIS/H₂O) cyclization->cleavage purification 9. Purification (RP-HPLC) cleavage->purification analysis 10. Analysis (LC-MS, HPLC) purification->analysis analysis->end

Caption: Workflow for SPPS of cyclic peptides using this compound.

References

Application Notes and Protocols for Cyclic Peptide Synthesis Using Boc-Orn(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of cyclic peptides is a cornerstone of modern drug discovery and chemical biology. Cyclization can enhance the metabolic stability, receptor binding affinity, and bioavailability of peptides compared to their linear counterparts.[1][2][3] A critical component in the synthesis of many cyclic peptides, particularly those involving a lactam bridge, is the use of orthogonally protected amino acids. Boc-Orn(Fmoc)-OH, a derivative of ornithine, is an invaluable building block for this purpose. Its unique dual-protection scheme, featuring an acid-labile tert-butyloxycarbonyl (Boc) group on the α-amino group and a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the δ-amino group, allows for selective deprotection and controlled on-resin cyclization.[4]

These application notes provide a comprehensive guide to the use of this compound in solid-phase peptide synthesis (SPPS) for the generation of head-to-tail cyclic peptides. Detailed protocols, quantitative data from representative syntheses, and visual diagrams of the workflow and underlying chemical principles are presented to facilitate the successful synthesis of these complex macromolecules.

Chemical Properties of this compound

PropertyValue
CAS Number 150828-96-9
Molecular Formula C₂₅H₃₀N₂O₆
Molecular Weight 454.52 g/mol
Appearance White to off-white powder
Melting Point 150-154 °C
Purity (TLC) ≥99.0%

Principle of Orthogonal Protection

The successful synthesis of cyclic peptides using this compound hinges on the principle of orthogonal protection. The Boc and Fmoc protecting groups are selectively removable under different chemical conditions, allowing for precise control over the synthetic steps.

  • Boc (tert-butyloxycarbonyl) group: Protects the α-amino group of ornithine and is stable to basic conditions used for Fmoc removal. It is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: Protects the δ-amino group of the ornithine side chain and is stable to the acidic conditions used for Boc removal. It is cleaved under basic conditions, commonly with a solution of piperidine in dimethylformamide (DMF).

This orthogonality is the key to enabling on-resin, head-to-tail cyclization. The peptide chain is assembled using standard Fmoc-SPPS. Once the linear peptide is synthesized, the N-terminal Fmoc group is removed, and the α-amino group of the ornithine is deprotected by removing the Boc group. This exposes the two reactive ends of the peptide, which can then be joined to form a cyclic structure.

Orthogonal_Protection Start This compound Resin Peptide Synthesis Resin Start->Resin Loading LinearPeptide Resin-Bound Linear Peptide (N-terminal Fmoc, Orn side-chain Boc) Resin->LinearPeptide Fmoc-SPPS N_Deprotection N-terminal Fmoc Deprotection (Piperidine/DMF) LinearPeptide->N_Deprotection SideChain_Deprotection Ornithine Side-Chain Boc Deprotection (TFA) N_Deprotection->SideChain_Deprotection Orthogonal Deprotection Cyclization On-Resin Cyclization (Lactam Bridge Formation) SideChain_Deprotection->Cyclization Cleavage Cleavage from Resin and Global Deprotection (TFA) Cyclization->Cleavage CyclicPeptide Purified Cyclic Peptide Cleavage->CyclicPeptide

Diagram 1. Orthogonal protection strategy for cyclic peptide synthesis.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a head-to-tail cyclic peptide using this compound on a 2-chlorotrityl chloride (2-CTC) resin. This resin is ideal for this application as it allows for the cleavage of the final cyclic peptide under mild acidic conditions, preserving the cyclic structure.

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin
  • Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, 1.0-1.6 mmol/g substitution) in dichloromethane (DCM, 10 mL) for 30 minutes in a peptide synthesis vessel.

  • Amino Acid Preparation: Dissolve this compound (1.5 equivalents relative to resin loading) and diisopropylethylamine (DIPEA, 4.0 equivalents) in DCM (10 mL).

  • Loading: Drain the DCM from the swollen resin and add the amino acid solution. Agitate the mixture for 2-4 hours at room temperature.

  • Capping: To cap any unreacted sites on the resin, add methanol (1 mL) and continue to agitate for 30 minutes.

  • Washing: Drain the reaction vessel and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum for at least 2 hours. The loading efficiency can be determined gravimetrically or by Fmoc quantification.

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc-SPPS)

Perform automated or manual Fmoc-SPPS to assemble the linear peptide sequence on the this compound loaded resin. A typical cycle for the addition of each amino acid is as follows:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v, 10 mL) for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin with DMF (5 x 10 mL).

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-protected amino acid (3.0 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3.0 equivalents) in the presence of DIPEA (6.0 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Repeat this cycle for each amino acid in the sequence.

Protocol 3: On-Resin Head-to-Tail Cyclization
  • Final N-terminal Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in Protocol 2, step 1.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).

  • Selective α-Amino Boc Deprotection: Treat the resin with a solution of 1-2% TFA in DCM (v/v) for 5 minutes. Repeat this step 3-4 times. This step is critical and should be carefully monitored to avoid premature cleavage from the 2-CTC resin.

  • Washing and Neutralization: Wash the resin with DCM (5 x 10 mL) and then neutralize with 10% DIPEA in DMF (v/v, 3 x 10 mL). Wash again with DMF (5 x 10 mL).

  • Lactam Bridge Formation:

    • Add a solution of a coupling reagent such as PyBOP (3.0 equivalents) and DIPEA (6.0 equivalents) in DMF to the resin.

    • Agitate the reaction mixture at room temperature for 12-24 hours.

    • Monitor the cyclization by taking small aliquots of the resin, cleaving the peptide, and analyzing by LC-MS.

Protocol 4: Cleavage, Deprotection, and Purification
  • Washing: After on-resin cyclization is complete, wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail of TFA/H₂O/TIPS (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Purification: Purify the crude cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by analytical LC-MS and mass spectrometry.

Experimental Workflow

Experimental_Workflow cluster_Resin_Prep Resin Preparation cluster_SPPS Linear Peptide Synthesis (Fmoc-SPPS) cluster_Cyclization On-Resin Cyclization cluster_Final_Steps Final Processing Resin_Swelling Swell 2-CTC Resin in DCM Boc_Orn_Loading Load this compound Resin_Swelling->Boc_Orn_Loading Capping Cap Unreacted Sites Boc_Orn_Loading->Capping Washing_Drying Wash and Dry Resin Capping->Washing_Drying Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Washing_Drying->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (HBTU/HOBt/DIPEA) Fmoc_Deprotection->Amino_Acid_Coupling Washing_SPPS Wash Amino_Acid_Coupling->Washing_SPPS Washing_SPPS->Fmoc_Deprotection Repeat for each amino acid N_Terminal_Deprotection Final N-terminal Fmoc Deprotection Washing_SPPS->N_Terminal_Deprotection Boc_Deprotection Selective α-Amino Boc Deprotection (1-2% TFA/DCM) N_Terminal_Deprotection->Boc_Deprotection Neutralization Neutralize with DIPEA Boc_Deprotection->Neutralization Lactam_Formation Lactam Bridge Formation (PyBOP/DIPEA) Neutralization->Lactam_Formation Cleavage_Deprotection Cleavage and Global Deprotection (TFA/H₂O/TIPS) Lactam_Formation->Cleavage_Deprotection Precipitation Precipitate with Cold Ether Cleavage_Deprotection->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Characterization Characterize by LC-MS Purification->Characterization

Diagram 2. Experimental workflow for cyclic peptide synthesis.

Application Example: Synthesis of Gramicidin S

Gramicidin S is a cyclic decapeptide antibiotic with the sequence cyclo(Val-Orn-Leu-D-Phe-Pro)₂.[5] Its synthesis provides an excellent practical example of the application of this compound.

Quantitative Data for Gramicidin S Synthesis

The following table summarizes representative yields and purities at different stages of the synthesis of Gramicidin S and related cyclic peptides, synthesized via on-resin cyclization involving an ornithine side chain.

PeptideLinear Peptide YieldCyclization YieldOverall YieldPurityReference
Gramicidin S51-93%26-74%20-70%>95%[6]
Tyrocidin A--66%73%
Loloatin A--59%93%
Streptocidin A--40%53%

Note: Yields can vary significantly depending on the specific sequence, coupling reagents, and reaction conditions.

Mechanism of Action of Gramicidin S

Gramicidin S exerts its antibacterial effect by disrupting the integrity of the bacterial cell membrane.[5][7] It is an amphipathic molecule, with hydrophobic residues on one face and cationic ornithine residues on the other. This structure allows it to insert into the lipid bilayer of bacterial membranes, forming ion channels or pores.[8][9] The formation of these channels leads to the uncontrolled flux of ions across the membrane, dissipating the membrane potential and leading to cell death.

Mechanism_of_Action cluster_Membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Pore_Formation Ion Channel/Pore Formation Lipid_Bilayer->Pore_Formation Membrane_Potential Maintained Membrane Potential Depolarization Membrane Depolarization Membrane_Potential->Depolarization dissipates Cell_Viability Bacterial Cell Viability Cell_Death Cell Death Cell_Viability->Cell_Death leads to Gramicidin_S Gramicidin S Insertion Insertion into Membrane Gramicidin_S->Insertion Insertion->Lipid_Bilayer Ion_Flux Uncontrolled Ion Flux Pore_Formation->Ion_Flux Ion_Flux->Depolarization Depolarization->Cell_Death

Diagram 3. Mechanism of action of Gramicidin S.

Conclusion

This compound is a versatile and essential building block for the synthesis of cyclic peptides containing a lactam bridge. The orthogonal protection strategy it employs allows for a controlled and efficient on-resin cyclization process, which is a powerful method for producing these complex molecules. The protocols and data presented here provide a solid foundation for researchers to successfully synthesize cyclic peptides for a wide range of applications in drug discovery and biomedical research.

References

Application Notes: On-Resin Side-Chain Modification Using Boc-Orn(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the strategic use of orthogonally protected amino acids is paramount for the creation of complex peptides, including cyclic, branched, and site-specifically modified structures. Boc-Orn(Fmoc)-OH is a uniquely valuable building block for Boc-based SPPS. It features an acid-labile tert-butyloxycarbonyl (Boc) group protecting the α-amine and a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the side-chain δ-amine. This orthogonal protection scheme allows for the selective deprotection and subsequent modification of the ornithine side-chain while the peptide remains anchored to the resin and other acid-labile protecting groups, including the N-terminal Boc group, remain intact.[1] This methodology is particularly useful for synthesizing peptides with side-chain lactam bridges, attaching labels or cargo molecules, or introducing post-translational modifications.

Core Principle

The workflow is centered on the differential lability of the Boc and Fmoc protecting groups. The peptide is assembled on a solid support using standard Boc-SPPS chemistry, where the N-terminal Boc group is removed with a mild acid like trifluoroacetic acid (TFA) at each cycle.[2][3] Once this compound is incorporated, the peptide chain can be elongated further. At the desired stage, the Orn side-chain is exposed by treating the resin-bound peptide with a base solution, typically piperidine in DMF, which cleaves the Fmoc group without affecting the acid-labile Boc group or other side-chain protectors.[4][5] The liberated side-chain amine is then available for a variety of chemical modifications.

Experimental Data & Conditions

The following tables summarize typical conditions and reagents used in the on-resin modification workflow. Please note that optimal conditions, reaction times, and yields are sequence-dependent and may require empirical optimization.

Table 1: Reagents and Typical Conditions for Selective Fmoc Deprotection

ParameterConditionPurposeReference
Deprotection Reagent 20% (v/v) Piperidine in DMFCleavage of the side-chain Fmoc group[4][5]
Treatment Time 5-10 minutes (repeated once or twice)Ensures complete removal of the Fmoc group[3]
Washes 5-6 cycles with DMFThorough removal of piperidine and cleaved Fmoc adduct[4]
Monitoring Qualitative Ninhydrin (Kaiser) TestConfirmation of free primary amine presence[2]

Table 2: Example Conditions for Side-Chain Acylation

ParameterConditionPurposeReference
Acylating Agent Carboxylic Acid (3-5 eq.)The molecule to be attached to the side-chain[2]
Coupling Reagent HATU (2.9 eq.), HBTU/HOBt (3 eq.)Activation of the carboxylic acid for amide bond formation[2][4]
Base DIPEA or NMM (6-10 eq.)Maintains basic conditions required for coupling[2][4]
Solvent DMF or NMPStandard solvent for solid-phase reactions[4]
Reaction Time 2 hours to overnightVaries based on the steric hindrance of the reactants[4]
Monitoring Negative Ninhydrin (Kaiser) TestConfirms complete acylation of the amine[2]

Detailed Experimental Protocols

Protocol 1: Selective On-Resin Deprotection of Orn(Fmoc) Side-Chain

This protocol assumes the peptide containing the this compound residue has already been synthesized on a suitable resin (e.g., Merrifield or PAM resin) using standard Boc-SPPS procedures.

Materials:

  • Peptide-resin containing Orn(Fmoc)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • 20% (v/v) Piperidine in DMF solution

  • Reaction vessel for SPPS

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF from the reaction vessel.

  • Add the 20% piperidine in DMF solution to the resin (approx. 10 mL per gram of resin).[5]

  • Agitate the mixture at room temperature for 7-10 minutes.[3][4]

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.[4]

  • Perform a qualitative ninhydrin test on a small sample of beads. A dark blue color indicates the successful deprotection of the side-chain amine.

Protocol 2: On-Resin Acylation of the Ornithine Side-Chain

This protocol describes a general procedure for coupling a carboxylic acid to the deprotected ornithine side-chain amine.

Materials:

  • Resin from Protocol 1 with deprotected Orn side-chain

  • Carboxylic acid to be coupled

  • Coupling reagents (e.g., HATU, HBTU/HOBt)

  • Base (e.g., DIPEA, NMM)

  • DMF or NMP, peptide synthesis grade

  • Dichloromethane (DCM)

Procedure:

  • In a separate vial, dissolve the carboxylic acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.

  • Add the base (e.g., NMM or DIPEA, 6-10 equivalents) to the solution from step 1 and allow it to pre-activate for 1-2 minutes.[4]

  • Drain the DMF from the washed peptide-resin.

  • Immediately add the activated carboxylic acid mixture to the resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours, or overnight if required.[4]

  • Monitor the reaction for completion using the ninhydrin test. A negative result (clear or yellow beads) indicates the reaction is complete.

  • Once complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3 times), followed by DCM (3 times).

  • The resin is now ready for subsequent peptide synthesis cycles or for final cleavage from the resin.

Visualizations

experimental_workflow cluster_spps Boc-SPPS Cycles cluster_modification Side-Chain Modification cluster_cleavage Final Steps start Start with Resin (e.g., Merrifield) load Couple This compound start->load elongate Peptide Chain Elongation load->elongate fmoc_deprotect Selective Fmoc Deprotection (20% Piperidine/DMF) elongate->fmoc_deprotect modify Side-Chain Reaction (e.g., Acylation) fmoc_deprotect->modify final_cleavage Cleavage from Resin & Final Deprotection (e.g., HF or TFMSA) modify->final_cleavage product Purified Modified Peptide final_cleavage->product

Caption: Workflow for on-resin side-chain modification using this compound.

chemical_transformation start_material Resin-Peptide-Orn(δ-NH-Fmoc) intermediate Resin-Peptide-Orn(δ-NH₂) start_material->intermediate  20% Piperidine / DMF   final_product Resin-Peptide-Orn(δ-NH-Acyl) intermediate->final_product  R-COOH / HATU / Base  

Caption: Key chemical transformation steps on the ornithine side-chain.

References

Application Notes and Protocols for Boc-Orn(Fmoc)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Boc-N-δ-Fmoc-L-ornithine (Boc-Orn(Fmoc)-OH) is a specialized amino acid derivative crucial for advanced solid-phase peptide synthesis (SPPS). Its unique orthogonal protection scheme, featuring an acid-labile tert-butyloxycarbonyl (Boc) group on the alpha-amine and a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the side-chain delta-amine, offers exceptional versatility. This arrangement allows for the selective deprotection of the side chain on the solid support, enabling the synthesis of complex peptide architectures such as branched and cyclic peptides.[1][2]

These application notes provide detailed protocols and guidance for the efficient coupling of this compound and its subsequent use in SPPS.

Key Applications

The primary application of this compound is in the synthesis of non-linear peptides. The ability to selectively remove the side-chain Fmoc group while the peptide remains anchored to the resin and the N-terminus is Boc-protected allows for:

  • Synthesis of Branched Peptides: A second peptide chain can be assembled on the deprotected ornithine side chain.

  • On-Resin Cyclization: The deprotected side-chain amine can be used as a nucleophile for head-to-side-chain or side-chain-to-side-chain cyclization.

  • Attachment of Labels and Conjugates: The exposed side-chain amine is a convenient point for the attachment of reporter molecules, such as fluorophores or biotin, and for conjugation to other molecules of interest.[2]

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for achieving high efficiency, minimizing side reactions, and preserving the chiral integrity of the amino acids. While specific comparative yield data for this compound is not extensively published, the following table summarizes the general characteristics and performance of commonly used coupling reagents in Fmoc-SPPS.

Coupling ReagentClassKey AdvantagesKey Considerations
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Aminium SaltHigh coupling efficiency, fast reaction rates, low racemization risk, effective for sterically hindered amino acids.[3]Higher cost compared to other reagents. Can cause guanidinylation of the free amine if used in excess.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Aminium SaltGood balance of reactivity and stability, cost-effective for routine couplings.Generally lower reactivity and slightly higher racemization risk compared to HATU. Can also cause guanidinylation if used in excess.[3]
DIC/HOBt (N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole)Carbodiimide/ AdditiveCost-effective, widely used. HOBt suppresses racemization.Slower reaction times compared to aminium salts. Byproduct (diisopropylurea) is soluble in DMF/DCM.
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltHigh coupling efficiency, avoids guanidinylation side products.Byproducts can be more difficult to wash away completely.

Experimental Protocols

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin

This protocol is particularly useful for the synthesis of peptide acids, as the linkage to the 2-chlorotrityl resin is highly acid-labile, allowing for cleavage of the peptide with intact side-chain protecting groups.

Materials:

  • 2-Chlorotrityl chloride resin

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for at least 30 minutes in the synthesis vessel.

  • Amino Acid Preparation: In a separate vial, dissolve this compound (1.5 to 2 equivalents relative to the resin substitution) in DCM. Add DIPEA or 2,4,6-collidine (2 to 3 equivalents).

  • Coupling: Drain the DCM from the swollen resin. Immediately add the prepared this compound solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 1 to 4 hours. The reaction can be monitored by taking a small sample of the resin and performing a test cleavage to check the loading efficiency.

  • Capping: After the desired loading is achieved, drain the reaction mixture. To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (80:15:5) and agitate for 30 minutes.

  • Washing: Drain the capping solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x) to prepare for the next step or storage.

Protocol 2: Standard Coupling of a Subsequent Amino Acid to this compound (N-terminal Boc Deprotection and Coupling)

This protocol describes the standard cycle for elongating the peptide chain from the N-terminus of a resin-bound amino acid, in this case, the Boc-protected ornithine.

Materials:

  • This compound-loaded resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Fmoc-protected amino acid to be coupled

  • Coupling reagent (e.g., HATU, HBTU, or DIC/HOBt)

Procedure:

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes.

    • Drain and repeat the TFA treatment for 20-30 minutes.

    • Wash the resin with DCM (3x), DIPEA/DCM (1:1, v/v) (1x, optional), and DCM (3x).

  • Neutralization:

    • Wash the resin with DMF (3x).

    • Treat the resin with a 5-10% solution of DIPEA in DMF for 5-10 minutes.

    • Wash the resin with DMF (3x).

  • Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-4 equivalents) with the chosen coupling reagent (e.g., HATU, 3 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 minutes.

    • Drain the DMF from the resin and add the activated amino acid solution.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Monitor the coupling completion using a qualitative ninhydrin (Kaiser) test.

    • Once the test is negative (no free primary amine), drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection/coupling cycle.

Protocol 3: Synthesis of a Branched Peptide via Side-Chain Deprotection

This protocol outlines the key steps for creating a branched peptide using this compound as the branching point. This procedure is performed after the main peptide chain has been synthesized to the desired length.

Materials:

  • Peptide-resin containing a this compound residue

  • 20% Piperidine in DMF

  • DMF

  • DCM

  • Fmoc-protected amino acid for the branch

  • Coupling reagent (e.g., HATU) and DIPEA

Procedure:

  • Selective Fmoc Deprotection of the Side Chain:

    • Ensure the N-terminus of the main peptide chain is protected (e.g., with the Boc group of the Ornithine).

    • Swell the resin in DMF.

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the piperidine treatment for 15-20 minutes to ensure complete removal of the Fmoc group from the ornithine side chain.

    • Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine and the fulvene adduct.

    • Wash with DCM (3x) and then DMF (3x).

  • Coupling of the First Amino Acid of the Branch:

    • Follow the standard coupling procedure (Protocol 2, step 3) to couple the first Fmoc-protected amino acid of the branch to the now free delta-amine of the ornithine residue. Use a potent coupling reagent like HATU to ensure efficient acylation of the secondary amine.

  • Elongation of the Branched Chain:

    • Continue with standard Fmoc-SPPS cycles (Fmoc deprotection with piperidine, washing, and coupling) to elongate the peptide branch to the desired length.

  • Final Cleavage and Deprotection:

    • Once the synthesis of both the main and branched chains is complete, the peptide is cleaved from the resin and all remaining protecting groups (including the N-terminal Boc group) are removed simultaneously using a strong acid cocktail (e.g., TFA with scavengers).

Visualizations

SPPS_Workflow_Boc_Orn_Fmoc cluster_loading Protocol 1: Resin Loading cluster_elongation Protocol 2: Chain Elongation (Main Chain) cluster_branching Protocol 3: Branch Synthesis start 2-Chlorotrityl Resin swell Swell in DCM start->swell couple_orn Couple this compound (DIPEA/DCM) swell->couple_orn cap Cap with MeOH/DIPEA couple_orn->cap wash_loaded Wash cap->wash_loaded loaded_resin Loaded Resin wash_loaded->loaded_resin boc_deprotect Boc Deprotection (TFA) loaded_resin->boc_deprotect neutralize_elongation Neutralize (DIPEA) boc_deprotect->neutralize_elongation couple_aa Couple Fmoc-AA (HATU/DIPEA) neutralize_elongation->couple_aa couple_aa->boc_deprotect Repeat n times wash_elongation Wash couple_aa->wash_elongation fmoc_deprotect_side Side-Chain Fmoc Deprotection (20% Piperidine/DMF) wash_elongation->fmoc_deprotect_side wash_branch Wash fmoc_deprotect_side->wash_branch couple_branch_aa Couple Fmoc-AA to Side Chain (HATU/DIPEA) wash_branch->couple_branch_aa elongate_branch Elongate Branch (Standard Fmoc Cycles) couple_branch_aa->elongate_branch final_cleavage Final Cleavage & Deprotection (TFA Cocktail) elongate_branch->final_cleavage

Caption: Workflow for branched peptide synthesis using this compound.

Caption: Orthogonal deprotection strategy of this compound.

Conclusion

This compound is an invaluable tool for the synthesis of complex peptides. Its orthogonal protecting groups allow for precise, site-selective modifications on the solid support. By selecting the appropriate coupling reagents and following optimized protocols for both chain elongation and side-chain manipulation, researchers can efficiently construct intricate peptide architectures for a wide range of applications in drug discovery and chemical biology. The protocols and data provided herein serve as a comprehensive guide for the successful implementation of this compound in advanced peptide synthesis projects.

References

Application Notes and Protocols: Selective Fmoc Deprotection of Boc-Orn(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the selective removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from Nα-Boc-Nδ-Fmoc-L-ornithine (Boc-Orn(Fmoc)-OH) in the solution phase. This procedure is critical for synthetic strategies requiring the selective functionalization of the δ-amino group of ornithine while the α-amino group remains protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[1][2]

Introduction

The orthogonal protection strategy employing the base-labile Fmoc group and the acid-labile Boc group is a cornerstone of modern peptide synthesis and the creation of complex organic molecules.[1][] this compound is a valuable building block that allows for the precise, sequential elaboration of the ornithine side chain.[2] The selective deprotection of the Fmoc group is achieved under basic conditions, which do not affect the Boc protecting group, thus preserving the α-amino functionality for subsequent synthetic steps.[]

Reaction Mechanism

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. A secondary amine, most commonly piperidine, abstracts the acidic proton on the fluorenyl ring system. This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free δ-amino group of the ornithine derivative. The deprotection is driven to completion as the base scavenges the electrophilic DBF to form a stable adduct.[4]

Experimental Protocols

This section outlines the detailed methodology for the selective Fmoc deprotection of this compound in solution.

Materials and Reagents
  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Diethyl ether, anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • High-Performance Liquid Chromatography (HPLC) system

Standard Deprotection Protocol with Piperidine

This protocol is the most common method for Fmoc removal.

  • Dissolution: Dissolve this compound in a suitable volume of DMF (e.g., 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base: While stirring at room temperature, add piperidine to the solution to a final concentration of 20% (v/v).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane with 1% acetic acid) or HPLC. The reaction is typically complete within 30 minutes to 2 hours.

  • Work-up:

    • Once the reaction is complete, remove the DMF and excess piperidine under reduced pressure using a rotary evaporator.

    • To the resulting residue, add a sufficient amount of cold diethyl ether to precipitate the product, Boc-Orn-OH.

    • Triturate the solid with fresh diethyl ether to remove the dibenzofulvene-piperidine adduct, which is soluble in ether.

    • Collect the solid product by filtration and wash with additional cold diethyl ether.

  • Purification: The crude product is a zwitterion and may require further purification.[5] Recrystallization from a water/alcohol mixture is a common method.[6] Alternatively, ion-exchange chromatography can be employed for highly pure samples.[6][7]

  • Drying: Dry the purified Boc-Orn-OH under vacuum to a constant weight.

Deprotection Protocol with Alternative Bases

To minimize potential side reactions such as diketopiperazine formation or racemization, especially in sensitive applications, alternative, less nucleophilic or sterically hindered bases can be used.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A 2-5% solution of DBU in DMF can be used. The work-up procedure is similar to the piperidine protocol.

  • Dipropylamine (DPA): A 25% solution of DPA in DMF can be employed.[8] This reagent has been shown to reduce aspartimide formation in solid-phase synthesis and can be a milder alternative.[8]

  • Piperazine/DBU: A combination of 5% piperazine and 2% DBU in DMF can offer rapid deprotection.[9]

The choice of base may require optimization depending on the specific reaction scale and purity requirements.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the selective Fmoc deprotection of this compound. Please note that actual yields and purity may vary depending on the specific experimental conditions and purification methods.

Table 1: Comparison of Deprotection Reagents

Deprotection ReagentConcentration (in DMF)Typical Reaction TimeReported AdvantagesPotential Considerations
Piperidine20% (v/v)30 - 120 minWell-established, fast kineticsCan promote side reactions in sensitive sequences
DBU2-5% (v/v)15 - 60 minNon-nucleophilic, lower concentration neededStrong base, requires careful handling
Dipropylamine (DPA)25% (v/v)30 - 120 minReduces certain side reactions (e.g., aspartimide)[8]Less common, may require optimization
Piperazine/DBU5% / 2% (v/v)< 15 minVery rapid deprotection[9]Requires a two-component system

Table 2: Typical Yield and Purity Data

Deprotection ReagentStarting Material PurityCrude Product Purity (Typical)Final Yield (after purification)
20% Piperidine in DMF>98%85-95%80-90%

Note: Data is estimated based on typical solution-phase Fmoc deprotection reactions. Actual results should be determined experimentally.

Mandatory Visualizations

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Monitoring & Work-up cluster_2 Purification & Isolation A Dissolve this compound in DMF B Add Deprotection Base (e.g., 20% Piperidine) A->B Stir at RT C Monitor by TLC/HPLC B->C D Rotary Evaporation C->D Upon completion E Precipitate with Diethyl Ether D->E F Filter and Wash Solid E->F G Recrystallization or Ion-Exchange Chromatography F->G H Dry Under Vacuum G->H I Pure Boc-Orn-OH H->I

Caption: Workflow for the selective Fmoc deprotection of this compound.

Orthogonal Protection Strategy

G cluster_0 Selective Deprotection Pathways Start This compound Fmoc_Deprotection Fmoc Deprotection (Base Treatment, e.g., Piperidine) Start->Fmoc_Deprotection Selective Removal Boc_Deprotection Boc Deprotection (Acid Treatment, e.g., TFA) Start->Boc_Deprotection Selective Removal Product_A Boc-Orn-OH (Free δ-amino group) Fmoc_Deprotection->Product_A Product_B H-Orn(Fmoc)-OH (Free α-amino group) Boc_Deprotection->Product_B

Caption: Orthogonal deprotection strategy for this compound.

References

Application Notes and Protocols for the Synthesis of Macrocyclic β-Sheets Using Boc-Orn(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of macrocyclic β-sheets utilizing the key building block, N-α-Boc-N-δ-Fmoc-L-ornithine (Boc-Orn(Fmoc)-OH). This orthogonally protected amino acid is instrumental in creating peptide turns, facilitating the formation of stable, cyclic β-sheet structures. Such macrocycles are of significant interest in drug discovery and development as they can mimic protein secondary structures and modulate protein-protein interactions.

Introduction

Macrocyclic peptides that adopt β-sheet conformations are a promising class of therapeutic agents. Their constrained cyclic structure can lead to increased metabolic stability, enhanced binding affinity, and improved cell permeability compared to their linear counterparts. The synthesis of these complex molecules often relies on solid-phase peptide synthesis (SPPS) and a strategic approach to induce the desired secondary structure. This compound is a critical reagent in this process, where the Boc-protected α-amine allows for standard peptide elongation, and the Fmoc-protected δ-amine serves as an anchor point for cyclization, effectively creating a δ-linked ornithine turn.[1]

The general strategy involves the synthesis of a linear peptide on a solid support, followed by a solution-phase or on-resin cyclization step to form the macrocyclic structure. The Nowick group at the University of California, Irvine, has pioneered much of the work in this area, developing robust protocols for the synthesis of these "molecular sheets".[2][3]

Key Properties of this compound

A summary of the essential chemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 150828-96-9[4]
Molecular Formula C25H30N2O6[4]
Molecular Weight 454.52 g/mol [4]
Appearance White to off-white crystalline solid[1]
Melting Point 150-154 °C[4]
Purity ≥98%[1]
Solubility Soluble in DMF (30 mg/ml) and DMSO (30 mg/ml)[1]

Experimental Protocols

The following protocols are based on established methods for the synthesis of macrocyclic β-sheets using this compound.[2][3]

Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol outlines the manual synthesis of a linear peptide precursor on a 2-chlorotrityl chloride resin.

Materials:

  • 2-chlorotrityl chloride resin

  • This compound

  • Fmoc-protected amino acids

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • 2,4,6-Collidine

  • Piperidine (20% v/v in DMF)

  • Coupling reagents: HBTU, HOBt, or HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling and Loading:

    • Swell 300 mg of 2-chlorotrityl chloride resin in 10 mL of anhydrous DCM in a Bio-Rad Poly-Prep chromatography column for at least 30 minutes.[3]

    • Drain the DCM.

    • Dissolve 82 mg (0.18 mmol) of this compound in 8 mL of anhydrous DCM with 0.3 mL of 2,4,6-collidine.[3]

    • Add the amino acid solution to the resin and rock the mixture for 8-12 hours.[2][3]

    • Drain the solution and cap any unreacted sites on the resin by adding a solution of DCM/methanol/DIPEA (80:15:5) and rocking for 30 minutes.

    • Wash the resin thoroughly with DCM (3x), DMF (3x), and DCM (3x).

  • Peptide Chain Elongation (Fmoc-SPPS):

    • Fmoc Deprotection: Add 7 mL of 20% piperidine in DMF to the resin and bubble with nitrogen for 7 minutes. Drain and repeat once.[3]

    • Wash the resin with DMF (5x).

    • Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-protected amino acid (3 equivalents) with a coupling reagent (e.g., HBTU/HOBt or HATU, 3 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and bubble with nitrogen for 1-2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage of the Linear Peptide from Resin:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM (3x) and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and rock for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude linear peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Solution-Phase Macrocyclization

Materials:

  • Crude linear peptide

  • DCM, anhydrous

  • DMF

  • HBTU or HATU

  • DIPEA

Procedure:

  • Dissolve the crude linear peptide in a large volume of DCM or a DCM/DMF mixture to achieve a high dilution (typically 0.1-1 mM) to favor intramolecular cyclization over intermolecular oligomerization.

  • Add the coupling reagent (e.g., HBTU or HATU, 1.5 equivalents) and DIPEA (3 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., DMSO or acetonitrile/water) for purification.

Purification and Characterization

Procedure:

  • Purification: Purify the crude macrocyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm the molecular weight of the purified macrocycle by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

    • Characterize the structure and conformation of the macrocyclic β-sheet using:

      • Nuclear Magnetic Resonance (NMR) spectroscopy: 1D and 2D NMR (e.g., COSY, TOCSY, NOESY) to determine the sequence and three-dimensional structure.

      • Circular Dichroism (CD) spectroscopy: To confirm the presence of β-sheet secondary structure. A characteristic CD spectrum for a β-sheet shows a positive band around 195 nm and a negative band around 218 nm.[5]

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of macrocyclic peptides using ornithine-based cyclization strategies. Actual yields will vary depending on the specific peptide sequence and reaction conditions.

Peptide SequenceCyclization MethodOverall YieldPurityReference
c(Orn-Phe-Leu-D-Pro-Val-Orn)On-resin cyclization17%70%[6]
Biologically active cyclic peptides (various)Side-chain ornithine anchoringOn par with previous methodsHigh[6]

Visualizing the Workflow and Logic

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of a macrocyclic β-sheet using this compound.

Synthesis_Workflow Resin 2-Chlorotrityl Chloride Resin Load Load this compound Resin->Load SPPS Fmoc-SPPS (Peptide Elongation) Load->SPPS Cleavage Cleavage from Resin (TFA Cocktail) SPPS->Cleavage LinearPeptide Linear Peptide Precursor Cleavage->LinearPeptide Cyclization Solution-Phase Macrocyclization LinearPeptide->Cyclization CrudeProduct Crude Macrocyclic Peptide Cyclization->CrudeProduct Purification RP-HPLC Purification CrudeProduct->Purification FinalProduct Purified Macrocyclic β-Sheet Purification->FinalProduct Characterization Characterization (MS, NMR, CD) FinalProduct->Characterization

Caption: General workflow for macrocyclic β-sheet synthesis.

Orthogonal Protection Strategy

The success of this synthesis relies on the orthogonal protecting groups of this compound, which allows for selective deprotection.

Orthogonal_Protection cluster_spps Solid-Phase Peptide Synthesis cluster_cyclization Cyclization BocOrnFmoc This compound α-NH-Boc δ-NH-Fmoc Fmoc_deprotection Piperidine (Base-labile) BocOrnFmoc:fmoc->Fmoc_deprotection Selective Deprotection Boc_deprotection TFA (Acid-labile) BocOrnFmoc:boc->Boc_deprotection Selective Deprotection Boc_stable α-NH-Boc remains Fmoc_deprotection->Boc_stable Free_alpha_amine Free α-NH2 for cyclization Boc_deprotection->Free_alpha_amine

Caption: Orthogonal deprotection of this compound.

Conclusion

This compound is a versatile and indispensable building block for the rational design and synthesis of macrocyclic β-sheets. The protocols and data presented here provide a comprehensive guide for researchers in the field of peptide chemistry and drug development. The ability to create conformationally constrained peptides with defined secondary structures opens up new avenues for targeting challenging disease-related proteins. Further exploration and optimization of these methods will continue to advance the development of novel peptide-based therapeutics.

References

Application Notes and Protocols for Introducing δ-Linked Ornithine Turns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-turns are critical secondary structure motifs that induce a reversal in the direction of the polypeptide chain, often nucleating the formation of more complex structures such as β-hairpins and β-sheets. The ability to predictably and stably introduce β-turns is of significant interest in peptide design, protein engineering, and the development of peptidomimetic drugs. δ-Linked ornithine (δOrn) and its derivatives have emerged as powerful tools for inducing β-hairpin conformations in peptides. This document provides detailed protocols for the incorporation of δ-linked ornithine turns into synthetic peptides and methods for their structural characterization.

A significant advancement in this area is the use of δ-linked γ(R)-methyl-ornithine (δMeOrn), which has been shown to be a superior β-turn template compared to the parent δ-linked ornithine (δOrn) and is comparable in efficacy to the widely used D-Pro-Gly turn sequence.[1] The stereospecific incorporation of a methyl group at the γ-position of ornithine enhances its propensity to induce a folded β-hairpin structure.[1]

Key Applications

  • Stabilization of β-hairpin structures: Enforce a specific folded conformation in short peptides, which is often lost when excised from a larger protein context.[1]

  • Peptidomimetic drug design: Constrain flexible peptides into a bioactive conformation, potentially increasing receptor affinity and metabolic stability.

  • Protein engineering: Introduce defined structural motifs to modulate protein folding, stability, and function.

  • Study of protein aggregation: Create stable β-hairpin models of amyloidogenic peptide fragments to investigate the molecular basis of diseases like Alzheimer's and Huntington's.[1]

Data Presentation: Comparison of β-Turn Templates

The effectiveness of different turn templates in promoting β-hairpin formation can be quantitatively compared using Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Circular Dichroism Spectroscopy Data

CD spectroscopy provides information about the secondary structure content of peptides in solution. A characteristic minimum around 216 nm is indicative of β-sheet content.

Peptide Turn TemplateKey CD Spectral FeatureInterpretation
δ-Linked Ornithine (δOrn)Weak signal at 216 nmLow propensity for β-hairpin formation[1]
δ-Linked γ(R)-methyl-ornithine (δMeOrn)Well-defined minimum at 216 nmHigh propensity for β-hairpin formation[1]
D-Pro-GlyStrong minimum around 215-220 nmHigh propensity for β-hairpin formation[2]

Table 1: Qualitative comparison of the effectiveness of different β-turn templates based on Circular Dichroism spectroscopy.

NMR Spectroscopy Data

NMR spectroscopy, particularly the analysis of Nuclear Overhauser Effects (NOEs), provides direct evidence of through-space proximities between protons, confirming a folded β-hairpin structure. The chemical shifts of α-protons (Hα) are also sensitive to the secondary structure.

Peptide Turn TemplateCross-Strand NOEsHα Chemical ShiftsInterpretation
δ-Linked Ornithine (δOrn)Few and weakLimited downfield dispersionPredominantly unfolded or weakly folded[1]
δ-Linked γ(R)-methyl-ornithine (δMeOrn)Extensive network of strong NOEsSignificant downfield dispersionWell-defined β-hairpin structure[1]
D-Pro-GlyExtensive network of strong NOEsSignificant downfield dispersionWell-defined β-hairpin structure[1][3]

Table 2: Qualitative comparison of NMR spectroscopic data for peptides containing different β-turn templates.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and characterization of peptides containing δ-linked ornithine turns.

Synthesis of Protected Nα-Boc-Nδ-Fmoc-γ(R)-methyl-ornithine

The key building block for introducing the improved turn, Boc-MeOrn(Fmoc)-OH, can be synthesized in gram quantities starting from L-leucine. A detailed chemoenzymatic synthesis has been reported, which allows for the selective installation of the R-stereochemistry at the γ-methyl group.[1] This building block is designed with orthogonal protecting groups (Boc and Fmoc) suitable for standard solid-phase peptide synthesis.[1]

Protocol for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a peptide incorporating a δ-linked ornithine turn on a 0.1 mmol scale using a standard Fmoc/tBu strategy.

Materials:

  • Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Boc-δOrn(Fmoc)-OH or Boc-δMeOrn(Fmoc)-OH

  • Coupling agent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base for coupling: 2,4,6-Collidine or N,N-Diisopropylethylamine (DIEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Fmoc deprotection solution: 20% (v/v) piperidine in DMF

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin (e.g., 300 mg for 0.1 mmol scale) in DMF in the reaction vessel for at least 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 7 minutes (e.g., by bubbling nitrogen gas).

    • Drain the solution.

    • Repeat the piperidine treatment for another 7 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and HCTU (3-5 equivalents) in a minimal amount of DMF.

    • Add collidine or DIEA (6-10 equivalents) to the activation mixture.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • To incorporate the δ-linked ornithine turn, use Boc-δOrn(Fmoc)-OH or Boc-δMeOrn(Fmoc)-OH as the amino acid derivative. The coupling is performed through the free carboxyl group, leaving the Nδ-Fmoc group for subsequent chain elongation.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter to separate the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol for Circular Dichroism (CD) Spectroscopy

Purpose: To assess the secondary structure of the synthesized peptide.

Procedure:

  • Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Determine the precise concentration of the peptide solution using UV absorbance or other quantitative methods.

  • Dilute the stock solution to a final concentration of approximately 150 µM in the same buffer.[1]

  • Acquire CD spectra at room temperature using a quartz cuvette with a 1 mm path length.

  • Scan from approximately 190 nm to 260 nm.

  • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Normalize the data to mean residue ellipticity [θ] (in deg·cm²·dmol⁻¹) for comparison between different peptides. A distinct negative band around 216 nm is indicative of β-sheet content.[1]

Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To obtain detailed three-dimensional structural information and confirm the β-hairpin fold.

Procedure:

  • Dissolve the purified peptide to a concentration of approximately 4.0 mM in a suitable solvent (e.g., D₂O or 90:10 H₂O:D₂O with a buffer such as 100 mM deuterated acetate buffer).[1]

  • Acquire a suite of 2D NMR experiments at a controlled temperature (e.g., 277 K) on a high-field NMR spectrometer.[1]

    • TOCSY (Total Correlation Spectroscopy): To assign spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å). Cross-strand NOEs between backbone protons are definitive evidence of a β-hairpin structure.

    • DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): To measure ³J(HN,Hα) coupling constants, which provide information on the backbone dihedral angle φ.

  • Data Analysis:

    • Process and analyze the spectra to assign the proton resonances.

    • Identify and quantify NOE cross-peaks. The presence of a network of NOEs between residues in the two β-strands confirms the hairpin fold.

    • Analyze the chemical shifts of the α-protons. Downfield shifts relative to random coil values are indicative of β-sheet formation.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Peptide Synthesis cluster_characterization Structural Characterization cluster_analysis Data Analysis synthesis Fmoc-based Solid-Phase Peptide Synthesis cleavage Cleavage from Resin & Deprotection synthesis->cleavage purification RP-HPLC Purification cleavage->purification mass_spec Mass Spectrometry (Identity Confirmation) purification->mass_spec cd_spec Circular Dichroism (Secondary Structure) purification->cd_spec nmr_spec NMR Spectroscopy (3D Structure) purification->nmr_spec structure_calc Structure Calculation & Validation nmr_spec->structure_calc

Caption: Workflow for peptide synthesis and structural analysis.

Logic of Turn Template Comparison

turn_comparison cluster_templates β-Turn Templates cluster_peptides Incorporate into Peptide Sequence cluster_analysis Structural Analysis cluster_results Evaluate β-Hairpin Propensity dorn δ-Linked Ornithine (δOrn) peptide_dorn Peptide-δOrn dorn->peptide_dorn dmeorn δ-Linked γ(R)-methyl-ornithine (δMeOrn) peptide_dmeorn Peptide-δMeOrn dmeorn->peptide_dmeorn dprogly D-Pro-Gly peptide_dprogly Peptide-D-Pro-Gly dprogly->peptide_dprogly analysis CD & NMR Spectroscopy peptide_dorn->analysis peptide_dmeorn->analysis peptide_dprogly->analysis result_low Low Propensity analysis->result_low Peptide-δOrn result_high High Propensity analysis->result_high Peptide-δMeOrn Peptide-D-Pro-Gly

Caption: Comparison of β-turn templates.

References

Application Notes and Protocols for Fmoc-SPPS using Boc-Orn(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the orthogonally protected amino acid, N-α-Boc-N-δ-Fmoc-L-ornithine (Boc-Orn(Fmoc)-OH), in fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). This specialized building block is particularly valuable for the synthesis of peptides requiring side-chain modification, such as lactam-bridged or branched peptides, due to its unique protecting group strategy.[1] The tert-butyloxycarbonyl (Boc) group on the alpha-amine is acid-labile, while the Fmoc group protecting the delta-amine of the ornithine side chain is base-labile, allowing for selective deprotection and modification.

Key Experimental Protocols

This section outlines the detailed methodology for the key stages of Fmoc-SPPS incorporating this compound. The protocols are based on a 0.1 mmol synthesis scale.

Resin Selection and Loading of the First Amino Acid (this compound)

For peptides where the C-terminus is a carboxylic acid or for the synthesis of macrocyclic peptides, 2-chlorotrityl chloride (2-CTC) resin is a suitable solid support.[1]

Protocol 1: Loading this compound onto 2-Chlorotrityl Chloride Resin

  • Resin Swelling: Swell 300 mg of 2-chlorotrityl chloride resin (for a 0.1 mmol scale synthesis) in dichloromethane (DCM) for at least 30 minutes in a PolyPrep chromatography column.[1]

  • Amino Acid Solution Preparation: Dissolve approximately 100 mg of this compound and 0.3 mL of 2,4,6-collidine in 8 mL of DCM.[1]

  • Loading: Drain the DCM from the swelled resin using a flow of nitrogen gas. Add the amino acid solution to the resin.

  • Reaction: Allow the mixture to react for 8 to 24 hours at room temperature with gentle agitation.[1]

  • Capping: After the loading reaction, cap any unreacted sites on the resin to prevent the formation of deletion sequences.

    • Prepare a capping solution of DCM:Methanol:DIPEA (17:2:1 v/v/v).

    • Drain the loading solution and wash the resin 3 times with DCM.

    • Add the capping solution to the resin and agitate for 45-60 minutes at room temperature.[1]

  • Washing: Wash the resin thoroughly 4 times with DCM and 4 times with N,N-dimethylformamide (DMF) to prepare for the next step.[1]

ParameterValue/DescriptionReference
Resin Type 2-Chlorotrityl chloride[1]
Synthesis Scale 0.1 mmol[1]
Amount of Resin 300 mg[1]
This compound ~100 mg[1]
Solvent Dichloromethane (DCM)[1]
Base 2,4,6-Collidine[1]
Loading Time 8 - 24 hours[1]
Capping Solution DCM:Methanol:DIPEA (17:2:1)[1]
Capping Time 45 - 60 minutes[1]
Peptide Chain Elongation

The peptide chain is extended through iterative cycles of Fmoc deprotection and coupling of the subsequent Fmoc-protected amino acid.

Protocol 2: Fmoc Deprotection

  • Initial Wash: Wash the resin-bound peptide 3 times with DMF.

  • Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin (approximately 5-8 mL).[1] Agitate for an initial 1-5 minutes, drain, and add a fresh portion of the 20% piperidine solution for a further 15-20 minutes.[2]

  • Washing: Drain the deprotection solution and wash the resin extensively (5-7 times) with DMF to completely remove piperidine and the dibenzofulvene-piperidine adduct.[1][2]

ParameterValue/DescriptionReference
Reagent 20% (v/v) Piperidine in DMF[1][2]
Treatment 1 1 - 5 minutes[2]
Treatment 2 15 - 20 minutes[2]
Washing Solvent N,N-Dimethylformamide (DMF)[1][2]
Number of Washes 5 - 7 times[1][2]

Protocol 3: Amino Acid Coupling

  • Amino Acid Activation: In a separate vessel, pre-activate the incoming Fmoc-amino acid. For a standard coupling, use 3-5 equivalents of the Fmoc-amino acid, 3-4.5 equivalents of a coupling reagent (e.g., HCTU, HBTU, HATU), and 6-9 equivalents of a base (e.g., DIPEA or 2,4,6-collidine) in DMF.[1][3]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction Time: Allow the coupling reaction to proceed for 15 minutes to 2 hours. Longer coupling times are recommended for longer peptides or sterically hindered amino acids.[1]

  • Washing: Wash the resin 5 times with DMF.[1]

ParameterMolar Equivalents (relative to resin loading)Reference
Fmoc-Amino Acid 3 - 5 eq.[1][3]
Coupling Reagent (e.g., HCTU) 3 - 4.5 eq.[1][3]
Base (e.g., DIPEA) 6 - 9 eq.[3]
Coupling Time 15 min - 2 hours[1]
On-Resin Side Chain Deprotection and Modification (Optional)

A key advantage of using this compound is the ability to selectively deprotect the ornithine side chain for on-resin modifications. However, selective on-resin Boc deprotection while the peptide is attached to an acid-sensitive resin like 2-CTC or Wang is challenging, as the conditions required to remove the Boc group (typically strong acid) will also cleave the peptide from the resin.[4] Therefore, this strategy is more amenable to resins that are stable to the Boc deprotection conditions.

Cleavage from Resin and Global Deprotection

Once the peptide sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

Protocol 4: Cleavage and Deprotection

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail. A common formulation is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water (H₂O).[5] TIS acts as a scavenger to trap reactive cationic species generated during deprotection.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash several times to remove scavengers and dissolved protecting group byproducts.

  • Drying: Dry the precipitated peptide under vacuum.

ComponentPercentage (v/v)PurposeReference
Trifluoroacetic acid (TFA) 95%Cleavage and deprotection[5]
Triisopropylsilane (TIS) 2.5%Scavenger[5]
Water (H₂O) 2.5%Scavenger[5]
Reaction Time 2 - 3 hours-[5]
Purification and Analysis

The crude peptide is purified to obtain the final product of desired purity.

Protocol 5: Peptide Purification by RP-HPLC

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, typically the mobile phase A.

  • Chromatography: Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[6]

    • Column: A C18 column is commonly used.[6]

    • Mobile Phase A: 0.1% TFA in water.[7]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[7]

    • Gradient: A linear gradient from a low percentage of B to a higher percentage of B is typically employed to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.

    • Detection: Monitor the elution at 210-220 nm.[6]

  • Fraction Collection and Analysis: Collect fractions corresponding to the desired peptide peak and analyze their purity by analytical HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

ParameterDescriptionReference
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[6]
Stationary Phase C18-modified silica[6]
Mobile Phase A 0.1% TFA in Water[7]
Mobile Phase B 0.1% TFA in Acetonitrile[7]
Detection Wavelength 210 - 220 nm[6]

Visualized Workflows

Fmoc_SPPS_Workflow start Start with 2-CTC Resin swell Swell Resin in DCM start->swell load Load this compound swell->load cap Cap Unreacted Sites load->cap deprotect_f Fmoc Deprotection (Side Chain) cap->deprotect_f wash1 Wash (DMF) deprotect_f->wash1 couple_next Couple Next Fmoc-AA wash1->couple_next wash2 Wash (DMF) couple_next->wash2 repeat Repeat for Sequence wash2->repeat repeat->deprotect_f More Amino Acids final_deprotect Final Fmoc Deprotection repeat->final_deprotect Sequence Complete cleave Cleavage from Resin & Global Deprotection final_deprotect->cleave purify RP-HPLC Purification cleave->purify end_peptide Pure Peptide purify->end_peptide

Caption: General workflow for Fmoc-SPPS starting with this compound.

Orthogonal_Deprotection_Concept peptide Boc-NH Orn COOH-Resin Fmoc-NH base Base (e.g., 20% Piperidine/DMF) peptide:side->base Selective Removal acid Acid (e.g., TFA) peptide:amine->acid Non-selective during chain elongation (cleaves from resin) deprotected_side Boc-NH Orn COOH-Resin H₂N base->deprotected_side deprotected_amine H₂N Orn COOH-Resin Fmoc-NH acid->deprotected_amine

Caption: Orthogonal deprotection strategy of this compound.

References

Post-Synthesis Modification of Ornithine Side Chains: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic modification of peptide side chains is a cornerstone of modern peptide chemistry, enabling the development of novel therapeutics, diagnostic tools, and research probes. The non-proteinogenic amino acid ornithine, with its terminal primary amine on the side chain, offers a versatile handle for a wide array of post-synthesis modifications. This document provides detailed application notes and experimental protocols for the selective modification of ornithine side chains within a peptide sequence, both on-resin and in solution.

The ability to selectively unmask the δ-amino group of ornithine, while the peptide backbone and other side chains remain protected, is crucial for controlled and specific modifications. This is achieved through the use of orthogonal protecting groups, which can be removed under specific conditions without affecting other protecting groups. This guide will cover the use of common orthogonal protecting groups and provide protocols for a range of valuable modifications, including acylation, reductive amination, lactam bridge formation, and guanidinylation.

Orthogonal Protection Strategies for Ornithine

The key to selective post-synthesis modification of the ornithine side chain lies in the use of an appropriate protecting group that is orthogonal to the N-terminal Fmoc or Boc protecting group and other side-chain protecting groups used during solid-phase peptide synthesis (SPPS).

A common strategy involves using Fmoc for the α-amine and an acid-labile or palladium-cleavable group for the δ-amine of ornithine. This allows for the selective deprotection of the side chain while the peptide remains anchored to the resin and the N-terminus is protected.

Commonly Used Orthogonally Protected Ornithine Derivatives:
  • Fmoc-Orn(Boc)-OH: The tert-butyloxycarbonyl (Boc) group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but can be selectively removed with mild acid, leaving other acid-labile groups like t-butyl ethers and esters intact.

  • Fmoc-Orn(Mtt)-OH: The 4-methyltrityl (Mtt) group is highly acid-labile and can be removed with very dilute trifluoroacetic acid (TFA) solutions, offering a high degree of orthogonality.

  • Fmoc-Orn(Alloc)-OH: The allyloxycarbonyl (Alloc) group is stable to both acidic and basic conditions used in Fmoc- and Boc-based SPPS. It is selectively removed by palladium(0)-catalyzed reactions.

  • Fmoc-Orn(ivDde)-OH: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is stable to both acid and base and is selectively removed with hydrazine.[1]

Experimental Protocols

This section provides detailed protocols for the selective deprotection of the ornithine side chain and subsequent on-resin modifications.

Protocol 1: Selective Deprotection of the Ornithine Side Chain

This protocol outlines the on-resin removal of common orthogonal protecting groups from the ornithine side chain.

Workflow for Selective Ornithine Side Chain Deprotection

Start Peptide-Resin with Fmoc-Orn(PG)-OH Deprotection Selective Deprotection of Ornithine Side Chain Start->Deprotection Choose appropriate deprotection reagent Washing Wash Resin Deprotection->Washing Remove protecting group and byproducts Ready Peptide-Resin with Free Ornithine Side Chain Washing->Ready Prepare for modification

Caption: General workflow for the selective deprotection of the ornithine side chain on a solid support.

Table 1: Reagents and Conditions for Selective Deprotection of Ornithine Side Chain

Protecting GroupDeprotection ReagentReaction TimeTemperatureTypical Yield (%)
Boc30-50% TFA in DCM2 x 15 minRoom Temp>95
Mtt1-2% TFA in DCM with 5% TIS10 x 2 minRoom Temp>95
AllocPd(PPh₃)₄ (0.2 eq.), PhSiH₃ (20 eq.) in DCM2 hoursRoom Temp>90
ivDde2-5% Hydrazine in DMF3 x 3 minRoom Temp>95[1]

Detailed Protocol:

  • Resin Swelling: Swell the peptide-resin (containing the orthogonally protected ornithine) in a suitable solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)) for 30 minutes in a peptide synthesis vessel.

  • Deprotection:

    • For Boc: Treat the resin with a solution of 30-50% TFA in DCM for 15 minutes. Drain and repeat the treatment for another 15 minutes.

    • For Mtt: Treat the resin with a solution of 1-2% TFA and 5% triisopropylsilane (TIS) in DCM. Perform the treatment for 2 minutes and drain. Repeat this process 10 times.

    • For Alloc: Prepare a solution of Pd(PPh₃)₄ (0.2 equivalents relative to resin loading) and phenylsilane (20 equivalents) in DCM. Add the solution to the resin and agitate for 2 hours under an inert atmosphere (e.g., nitrogen or argon).

    • For ivDde: Treat the resin with a solution of 2-5% hydrazine in DMF for 3 minutes. Drain and repeat the treatment twice.[1]

  • Washing: After the deprotection reaction, thoroughly wash the resin with the following sequence of solvents to remove residual reagents and byproducts:

    • DCM (3 x)

    • DMF (3 x)

    • Methanol (MeOH) (3 x)

    • DMF (3 x)

    • DCM (3 x)

  • Confirmation of Deprotection (Optional): A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm the complete removal of the protecting group. A qualitative Kaiser test can also be performed to confirm the presence of the free primary amine.

  • Proceed to Modification: The resin with the deprotected ornithine side chain is now ready for the desired modification reaction.

Protocol 2: On-Resin Acylation of the Ornithine Side Chain

This protocol describes the acylation of the deprotected ornithine side chain with a carboxylic acid. This method can be used to attach a variety of moieties, including fatty acids, fluorescent labels, or biotin.

Workflow for On-Resin Acylation of Ornithine

Start Peptide-Resin with Free Ornithine Side Chain Coupling Couple Activated Acid to Ornithine Side Chain Start->Coupling Activation Activate Carboxylic Acid (R-COOH) Activation->Coupling HBTU/HOBt/DIPEA Washing Wash Resin Coupling->Washing Product Acylated Ornithine Peptide-Resin Washing->Product

Caption: Workflow for the on-resin acylation of the ornithine side chain.

Table 2: Reagents and Conditions for On-Resin Acylation

ReagentEquivalents (relative to resin loading)SolventReaction TimeTemperatureTypical Yield (%)
Carboxylic Acid3-5DMF2-4 hoursRoom Temp>90
HBTU2.9DMF2-4 hoursRoom Temp>90
HOBt3DMF2-4 hoursRoom Temp>90
DIPEA6DMF2-4 hoursRoom Temp>90

Detailed Protocol:

  • Prepare the Peptide-Resin: Start with the peptide-resin containing the deprotected ornithine side chain from Protocol 1.

  • Prepare the Acylation Solution: In a separate vial, dissolve the carboxylic acid (3-5 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activated carboxylic acid solution to the peptide-resin. Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring the Reaction: The completion of the reaction can be monitored by a negative Kaiser test, indicating the absence of free primary amines.

  • Washing: After the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x) and DCM (5 x).

  • Cleavage and Analysis: Cleave a small amount of the peptide from the resin and analyze by HPLC and mass spectrometry to confirm the acylation.

Protocol 3: On-Resin Reductive Amination of the Ornithine Side Chain

This protocol describes the reductive amination of the deprotected ornithine side chain with an aldehyde to form a secondary amine.

Workflow for On-Resin Reductive Amination

Start Peptide-Resin with Free Ornithine Side Chain Imine_Formation Imine Formation with Aldehyde (R-CHO) Start->Imine_Formation Reduction Reduction of Imine Imine_Formation->Reduction NaBH₃CN Washing Wash Resin Reduction->Washing Product N-Alkylated Ornithine Peptide-Resin Washing->Product Start Peptide-Resin with Free Ornithine and Asp/Glu Side Chains Cyclization Intramolecular Cyclization Start->Cyclization PyBOP/HOBt/DIPEA Washing Wash Resin Cyclization->Washing Product Cyclized Peptide-Resin Washing->Product Start Peptide-Resin with Free Ornithine Side Chain Guanidinylation Guanidinylation Reaction Start->Guanidinylation 1H-Pyrazole-1-carboxamidine hydrochloride / DIPEA Washing Wash Resin Guanidinylation->Washing Product Arginine-like Peptide-Resin Washing->Product

References

Troubleshooting & Optimization

Technical Support Center: Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during solid-phase peptide synthesis (SPPS), with a specific focus on the coupling of Boc-Orn(Fmoc)-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of incomplete coupling of this compound?

Incomplete coupling of this compound, like many amino acid derivatives in SPPS, can stem from several factors:

  • Steric Hindrance: The bulky nature of both the Boc and Fmoc protecting groups on the ornithine side chain can sterically hinder the approach of the activated carboxyl group to the free amine on the growing peptide chain. This is a common issue with heavily protected or bulky amino acid residues.

  • Peptide Aggregation: As the peptide chain elongates, it can fold back on itself and form secondary structures (e.g., β-sheets) that are stabilized by intermolecular hydrogen bonds. This aggregation can physically block the N-terminal amine, preventing the incoming activated amino acid from reaching the reaction site.

  • Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive to overcome the energy barrier for amide bond formation, especially in cases of steric hindrance or aggregation.

  • Poor Solvation: Inadequate swelling of the resin or poor solvation of the peptide chain can limit the accessibility of reagents to the reaction sites. The choice of solvent is crucial for maintaining a flexible and accessible peptide-resin matrix.

  • Reagent Degradation: The coupling reagents, amino acid derivative, or solvents may have degraded due to improper storage or handling, leading to reduced reactivity.

Q2: I have a positive Kaiser test after coupling this compound. What should I do?

A positive Kaiser test indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction. The recommended course of action is as follows:

  • Recouple (Double Coupling): Immediately perform a second coupling reaction using a fresh solution of the activated this compound. This is often sufficient to drive the reaction to completion.

  • Use a More Potent Coupling Reagent: If double coupling with the initial reagent fails, consider using a more powerful coupling reagent for the second coupling, such as HATU or HCTU.

  • Change the Solvent: If aggregation is suspected, switching to a more polar solvent like N-methylpyrrolidone (NMP) or adding a small amount of dimethyl sulfoxide (DMSO) can help to disrupt secondary structures and improve solvation.

  • Capping: If recoupling is unsuccessful, the remaining unreacted amines should be "capped" by acetylation with acetic anhydride. This prevents the formation of deletion sequences in the final peptide product.

Q3: Can the Boc or Fmoc group on this compound be prematurely cleaved during coupling?

This compound is designed for orthogonal protection, where the Boc group is acid-labile and the Fmoc group is base-labile. Under standard Fmoc-based SPPS conditions, which involve basic deprotection (e.g., with piperidine) and neutral to slightly basic coupling, the acid-labile Boc group should remain stable. Similarly, the Fmoc group is stable during the acidic conditions of Boc-based SPPS. Premature cleavage is unlikely if the recommended reaction conditions are followed. However, prolonged exposure to certain coupling reagents or additives, especially at elevated temperatures, could potentially compromise the protecting groups.

Troubleshooting Guide: Incomplete Coupling

This guide provides a systematic approach to diagnosing and resolving incomplete coupling reactions involving this compound.

Problem: Positive colorimetric test (e.g., Kaiser test) after a standard coupling cycle.

Logical Troubleshooting Workflow

G start Positive Kaiser Test (Incomplete Coupling) recouple Perform Double Coupling (Same Reagents) start->recouple test1 Perform Kaiser Test recouple->test1 change_reagent Recouple with a Stronger Reagent (e.g., HATU, HCTU) test1->change_reagent Positive proceed Proceed to Next Cycle test1->proceed Negative test2 Perform Kaiser Test change_reagent->test2 change_solvent Consider Solvent Change (e.g., NMP, DMF/DMSO) test2->change_solvent Positive cap Cap Unreacted Amines (Acetic Anhydride) test2->cap Still Positive test2->proceed Negative change_solvent->change_reagent Recouple cap->proceed

Caption: A flowchart for troubleshooting incomplete peptide coupling.

Data Presentation: Comparison of Common Coupling Reagents

For challenging couplings, such as those involving sterically hindered amino acids like this compound, the choice of coupling reagent is critical. The following table summarizes the relative performance of several common coupling reagents.

Coupling ReagentAdditiveRelative ReactivityKey AdvantagesPotential Disadvantages
HBTU HOBtMedium-HighWidely used, cost-effective standard reagent.May be less effective for severely hindered couplings; risk of guanidinylation of the N-terminal amine.
HCTU 6-Cl-HOBtHighMore reactive than HBTU due to the electron-withdrawing chloro group. Effective for difficult sequences.Higher cost than HBTU.
HATU HOAtVery HighConsidered one of the most efficient reagents, especially for hindered couplings and suppressing racemization.Higher cost; can cause guanidinylation if used in large excess. Based on potentially explosive HOAt.
COMU OxymaPureHighReactivity is comparable to HATU. Based on the non-explosive OxymaPure, making it safer to handle.Can be less stable in solution compared to HBTU/HATU.

Experimental Protocols

Protocol 1: Kaiser Test (for Primary Amines)

This test is used to detect the presence of free primary amines on the resin.

Reagents:

  • Solution A: 80 g of phenol in 20 ml of ethanol.

  • Solution B: 2 ml of 0.001 M aqueous KCN in 98 ml of pyridine.

  • Solution C: 5 g of ninhydrin in 100 ml of ethanol.

Procedure:

  • Place a small sample of resin beads (approx. 5-10 mg) in a small test tube.

  • Add 2-3 drops of Solution A to the test tube.

  • Add 2-3 drops of Solution B to the test tube.

  • Add 2-3 drops of Solution C to the test tube.

  • Heat the test tube at 100-120°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Intense Blue: Positive result (incomplete coupling).

  • Yellow/Colorless: Negative result (complete coupling).

Ninhydrin Reaction Pathway

G ninhydrin1 Ninhydrin intermediate1 Schiff Base Intermediate ninhydrin1->intermediate1 amine Primary Amine (on resin) amine->intermediate1 intermediate2 Reduced Ninhydrin + Ammonia intermediate1->intermediate2 ruhemanns_purple Ruhemann's Purple (Blue/Purple Color) intermediate2->ruhemanns_purple ninhydrin2 Ninhydrin ninhydrin2->ruhemanns_purple

Caption: The reaction pathway of the Kaiser test.

Protocol 2: 2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Test (for Primary Amines)

The TNBS test is a sensitive alternative to the Kaiser test for detecting primary amines.

Reagents:

  • Solution A: 10% (v/v) Diisopropylethylamine (DIPEA) in DMF.

  • Solution B: 1 M aqueous TNBS.

Procedure:

  • Place a few resin beads in a small test tube.

  • Wash the beads thoroughly with DMF.

  • Add 1-3 drops of Solution A.

  • Add 1-3 drops of Solution B.

  • Let the mixture stand at room temperature for 5-10 minutes.

  • Observe the color of the beads.

Interpretation:

  • Intensely Orange or Red Beads: Positive result (incomplete coupling).

  • Colorless or Yellow Beads: Negative result (complete coupling).

TNBS Reaction Pathway

G tnbs TNBS tnp_derivative Trinitrophenyl Derivative (Orange/Red Color) tnbs->tnp_derivative primary_amine Primary Amine (on resin) primary_amine->tnp_derivative

Caption: The reaction of TNBS with a primary amine.

Protocol 3: Double Coupling

This procedure is used to recouple an amino acid after a failed initial coupling.

Procedure:

  • After the initial coupling, drain the reaction vessel.

  • Wash the resin thoroughly with DMF (3-5 times) to remove any byproducts and unreacted reagents.

  • Prepare a fresh solution of the activated amino acid using the same or a different, more potent coupling reagent.

  • Add the fresh activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for the standard coupling time (e.g., 1-2 hours).

  • Drain the reaction vessel and wash the resin with DMF.

  • Perform a colorimetric test (e.g., Kaiser test) to confirm the completion of the coupling.

Protocol 4: Capping with Acetic Anhydride

This protocol is used to block unreacted amines to prevent the formation of deletion sequences.

Reagents:

  • Capping Solution: A mixture of acetic anhydride, a base (e.g., pyridine or DIPEA), and DMF. A common ratio is 5:5:90 (v/v/v) of acetic anhydride:pyridine:DMF.

Procedure:

  • After a failed double coupling, wash the resin with DMF.

  • Add the capping solution to the resin.

  • Agitate the mixture at room temperature for 30 minutes.

  • Drain the capping solution.

  • Wash the resin thoroughly with DMF (3-5 times).

  • Perform a colorimetric test to ensure all primary amines have been capped (the test should be negative).

Peptide Coupling and Capping Workflow

G start Free Amine on Resin coupling Coupling with Activated Amino Acid start->coupling test Kaiser Test coupling->test complete Complete Coupling test->complete Negative incomplete Incomplete Coupling test->incomplete Positive capping Capping with Acetic Anhydride incomplete->capping capped Capped Amine capping->capped

Caption: The workflow for peptide coupling and subsequent capping.

Technical Support Center: Optimizing Boc-Orn(Fmoc)-OH Activation and Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the activation and coupling of N-α-Boc-N-δ-Fmoc-L-ornithine (Boc-Orn(Fmoc)-OH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address common challenges encountered during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling this compound?

The main challenges associated with the coupling of this compound are steric hindrance and potential side reactions. The bulky tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups can impede the approach of the activated amino acid to the N-terminus of the peptide chain, potentially leading to incomplete coupling.

Q2: Which coupling reagents are recommended for this compound?

For sterically hindered amino acids like this compound, more potent activating reagents are generally recommended. Uronium/aminium salts such as HBTU, HATU, and HCTU, or phosphonium salts like PyBOP, are often more effective than standard carbodiimide methods (e.g., DCC/HOBt).

Q3: Can I use carbodiimides like DCC or DIC for coupling this compound?

While carbodiimides can be used, they may result in lower coupling yields and slower reaction times due to the steric bulk of this compound. If using a carbodiimide, the addition of an additive like HOBt or Oxyma is crucial to improve efficiency and reduce the risk of side reactions.

Q4: What is the purpose of the orthogonal protection in this compound?

This compound possesses a dual protection scheme that allows for selective deprotection.[1] The acid-labile Boc group protects the alpha-amino group, while the base-labile Fmoc group protects the delta-amino group of the ornithine side chain.[1] This orthogonal protection is crucial for the synthesis of branched or cyclic peptides where the side chain needs to be selectively deprotected for further modification while the peptide backbone remains protected.[1]

Troubleshooting Guide

Issue 1: Low Coupling Yield or Incomplete Reaction

Symptom: A positive Kaiser test (dark blue beads) after the coupling step indicates the presence of unreacted free amines.

Possible Cause Recommended Solution
Incomplete Activation Ensure the coupling reagent is fresh and has been stored under anhydrous conditions. Allow for a sufficient pre-activation time (typically 1-5 minutes) before adding the activated amino acid to the resin.
Steric Hindrance Switch to a more powerful coupling reagent such as HATU or HCTU. These reagents are known to be more effective for sterically hindered amino acids. Consider performing a double coupling, where the coupling step is repeated with a fresh solution of activated this compound.
Peptide Aggregation If synthesizing a hydrophobic peptide sequence, aggregation can block reactive sites. Try switching to a more polar solvent system, such as NMP, or adding a chaotropic salt like LiCl to the coupling reaction.
Suboptimal Reaction Time/Temperature Extend the coupling time to 2-4 hours or overnight for difficult couplings. Gentle heating (e.g., to 40-50°C) can also improve coupling efficiency, but should be used with caution to avoid side reactions.
Issue 2: Side Reactions Observed in Final Product

Symptom: Mass spectrometry analysis of the crude peptide shows unexpected masses, indicating the presence of byproducts.

Possible Cause Recommended Solution
Racemization Racemization can occur with certain activation methods, especially with prolonged activation times or in the presence of excess base. The addition of HOBt or Oxyma can help to suppress racemization. Using a base like collidine or N-methylmorpholine (NMM) instead of DIPEA may also reduce this side reaction.
Diketopiperazine Formation This is more common at the dipeptide stage. If this compound is the second amino acid, consider using a 2-chlorotrityl chloride resin, as its steric bulk can inhibit diketopiperazine formation.

Data Presentation: Comparison of Common Coupling Reagents

Coupling ReagentReagent TypeAdvantagesConsiderations
HBTU/HOBt Uronium SaltFast reaction times, good for many standard couplings.May be less effective for severely sterically hindered couplings compared to HATU.
HATU Uronium SaltHighly effective for sterically hindered amino acids and reduces racemization.More expensive than HBTU.
HCTU Uronium SaltSimilar to HBTU but can be more efficient in some cases; often more soluble.Can be less stable than HBTU over long-term storage.
PyBOP Phosphonium SaltEffective for hindered couplings and can reduce aggregation.Can be more expensive and byproducts can be more difficult to remove.
DIC/Oxyma CarbodiimideCost-effective, byproducts are easily removed.Generally slower reaction times and may be less efficient for sterically demanding couplings.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HBTU
  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the swollen and deprotected resin. Agitate the mixture at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).

  • Drying: Dry the resin under vacuum.

Protocol 2: Loading this compound onto 2-Chlorotrityl Chloride Resin

This protocol is particularly useful when this compound is the first amino acid in a sequence intended for the synthesis of a macrocyclic peptide.[2]

  • Resin Swelling: Swell 300 mg of 2-chlorotrityl chloride resin in CH₂Cl₂ for at least 30 minutes in a chromatography column.[2]

  • Amino Acid Preparation: Dissolve approximately 100 mg of this compound in 8 mL of CH₂Cl₂ with 0.3 mL of 2,4,6-collidine.[2]

  • Loading: Drain the CH₂Cl₂ from the swollen resin using a flow of nitrogen gas. Add the amino acid solution to the resin.[2]

  • Reaction: Rock the mixture for at least 8 hours, but no longer than 24 hours.[2]

  • Capping: After the reaction period, cap any unreacted sites on the resin.

  • Washing and Drying: Wash the resin thoroughly and dry under vacuum.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_activation Amino Acid Activation cluster_coupling Coupling cluster_final_steps Final Steps swell_resin Swell Resin in DMF deprotection Fmoc Deprotection (20% Piperidine/DMF) swell_resin->deprotection wash_resin1 Wash Resin deprotection->wash_resin1 add_to_resin Add Activated AA to Resin dissolve_aa Dissolve this compound, Activator, and Base in DMF pre_activate Pre-activate (1-5 min) dissolve_aa->pre_activate pre_activate->add_to_resin agitate Agitate (2-4h) add_to_resin->agitate kaiser_test Kaiser Test agitate->kaiser_test wash_resin2 Wash Resin kaiser_test->wash_resin2 dry_resin Dry Resin wash_resin2->dry_resin

Caption: Standard workflow for the coupling of this compound in SPPS.

troubleshooting_guide cluster_troubleshooting Troubleshooting Steps start Kaiser Test after Coupling positive_test Positive (Blue) start->positive_test Result? negative_test Negative (Yellow) start->negative_test Result? extend_time Extend Coupling Time positive_test->extend_time complete Coupling Complete Proceed to Next Step negative_test->complete double_couple Perform Double Coupling extend_time->double_couple change_reagent Use Stronger Activator (e.g., HATU) double_couple->change_reagent check_reagents Check Reagent Quality change_reagent->check_reagents check_reagents->start Re-run Coupling

Caption: Troubleshooting decision tree for incomplete coupling of this compound.

References

challenges in cleaving peptides with ornithine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the challenges encountered when cleaving synthetic peptides containing ornithine residues.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when cleaving peptides containing ornithine?

A1: The main challenge arises from the nucleophilic nature of the ornithine side-chain's delta-amino group (δ-NH2). During strong acid cleavage, typically with trifluoroacetic acid (TFA), this amino group can attack the peptide's C-terminal carbonyl carbon in an intramolecular reaction. This leads to the formation of a highly stable six-membered lactam ring, a significant byproduct that can be difficult to separate from the target peptide.[1][2][3]

Q2: Why is lactam formation more prevalent with ornithine compared to lysine?

A2: Lactam formation is more favorable for ornithine because the intramolecular cyclization reaction forms a thermodynamically stable six-membered ring.[1][2] The analogous reaction with lysine would require the formation of a larger, less stable seven-membered lactam ring, which is kinetically and thermodynamically less favored.[1]

Q3: How does the position of the ornithine residue in the peptide sequence affect the risk of side reactions?

A3: The risk of lactam formation is highest when ornithine is the C-terminal residue, as its side chain can easily attack its own carbonyl group.[1] The risk remains significant when ornithine is near the C-terminus. For internal ornithine residues, the primary side reaction is not lactam formation but rather cleavage of the peptide backbone C-terminal to the ornithine residue, which can complicate analysis during mass spectrometry.[1][2]

Q4: What are scavengers and why are they critical when cleaving ornithine-containing peptides?

A4: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" highly reactive carbocations.[4][5][6] These carbocations are generated from the acid-labile side-chain protecting groups (e.g., Boc, tBu, Pbf, Trt) and the resin linker during TFA treatment.[5][6] Without scavengers, these carbocations can cause unwanted modifications to sensitive residues, including the ornithine side chain. Common scavengers include triisopropylsilane (TIS), water, phenol, and thioanisole.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the cleavage of ornithine-containing peptides.

Problem 1: My HPLC analysis shows a major, early-eluting byproduct peak.

  • Possible Cause: This is a classic sign of lactam formation. The cyclized lactam byproduct is often more polar than the parent peptide, causing it to elute earlier on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Confirm Identity: Analyze the byproduct peak by mass spectrometry. The lactam byproduct will have a mass corresponding to the parent peptide minus one molecule of water (a loss of 18.02 Da).[1]

    • Optimize Cleavage Cocktail: Reduce the rate of lactam formation by modifying your cleavage conditions. Lowering the concentration of TFA and adjusting the scavenger composition can be effective. Try a lower temperature to slow the side reaction.[7]

    • Implement an Optimized Protocol: Use a cleavage protocol specifically designed to minimize this side reaction (see "Protocol 2: Optimized Cleavage to Minimize Lactam Formation" below).

Problem 2: Mass spectrometry analysis shows the correct mass, but the peptide yield is very low after cleavage.

  • Possible Cause 1: Incomplete Cleavage: The cleavage time may have been insufficient, especially if using milder conditions (lower TFA concentration or lower temperature) to prevent side reactions.[7] Some protecting groups, like Arg(Pbf), are notoriously slow to cleave.[7]

  • Troubleshooting Steps:

    • Perform a small-scale trial cleavage and analyze the resin-bound material to see if a significant amount of peptide remains.

    • Extend the cleavage time. A standard cleavage is often 1.5-2 hours, but extending it to 4 hours may be necessary under milder conditions.[4][7]

  • Possible Cause 2: Peptide Precipitation: The cleaved peptide may be partially insoluble in the cleavage cocktail and could have been lost during the resin filtration step.

  • Troubleshooting Steps:

    • After filtering the resin, perform an additional wash with pure TFA or a suitable organic solvent like dichloromethane (DCM) and combine it with the initial filtrate.[4][8]

Problem 3: Mass spectrometry shows unexpected adducts (+77 Da, +91 Da, etc.) on the peptide.

  • Possible Cause: This indicates that scavengers were insufficient or inappropriate for the peptide sequence, leading to the modification of the peptide by reactive carbocations. For example, cations from phenol or thioanisole can add to nucleophilic side chains.

  • Troubleshooting Steps:

    • Review Scavenger Choice: Ensure your scavenger cocktail is appropriate. A good general-purpose, low-odor cocktail is TFA/TIS/Water (95:2.5:2.5).[6] If your peptide contains Trp, Arg(Pbf/Pmc), Cys, and Met, a more robust mixture like Reagent K (TFA/water/phenol/thioanisole/EDT) may be required.[6]

    • Increase Scavenger Concentration: Increase the total percentage of the scavenger mixture relative to the TFA.

    • Optimize Protecting Groups: For future syntheses, ensure the protecting groups used are fully compatible with your chosen cleavage strategy. For example, using Trp(Boc) can prevent side reactions on the indole ring.[6]

Data Presentation

The following table summarizes the hypothetical but expected outcomes when comparing a standard cleavage protocol with an optimized protocol for a C-terminal ornithine peptide.

ParameterStandard Cleavage (Reagent B)Optimized Cleavage (Low TFA)
Cleavage Cocktail TFA:H₂O:Phenol:TIS (88:5:5:2)TFA:TIS:H₂O (90:5:5)
Temperature Room Temperature (22 °C)4 °C
Time 2 hours4 hours
Expected Yield (Desired Peptide) ~45%~85%
Expected Lactam Byproduct ~50%<10%

Data is representative and based on principles described in the literature. Actual results will vary based on the specific peptide sequence.[7]

Mandatory Visualizations

lactam_formation Lactam Formation Mechanism Peptide Peptide-Resin (C-Terminal Ornithine) TFA TFA Cocktail Peptide->TFA  Cleavage  Initiation Deprotected Deprotected Peptide (Free δ-NH2) TFA->Deprotected Attack Intramolecular Nucleophilic Attack Deprotected->Attack Lactam Lactam Byproduct (Mass = Peptide - H₂O) Attack->Lactam

Caption: Logical flow of the ornithine lactam side reaction.

troubleshooting_workflow Troubleshooting Workflow for Ornithine Peptides start Start: Cleavage & Crude Analysis hplc Analyze by HPLC start->hplc decision Major Byproduct Peak? hplc->decision ms Analyze Peak by MS decision->ms Yes success Problem Solved decision->success No mass_check Mass = Peptide - 18 Da? ms->mass_check optimize Identified as Lactam. Implement Optimized Protocol 2. mass_check->optimize Yes other_issue Investigate Other Side Reactions (e.g., Scavenger Adducts) mass_check->other_issue No optimize->success other_issue->success

Caption: A step-by-step guide to troubleshooting cleavage issues.

Experimental Protocols

Safety Precaution: Trifluoroacetic acid (TFA) is a highly corrosive and dangerous liquid. All procedures must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Protocol 1: Standard Cleavage (Reagent K)

This protocol is robust and suitable for peptides containing multiple sensitive residues like Cys, Met, Trp, and Arg.

Reagents:

  • Peptide-resin (dried under vacuum)

  • Reagent K:

    • 82.5% TFA

    • 5% Phenol

    • 5% Water

    • 5% Thioanisole

    • 2.5% 1,2-Ethanedithiol (EDT)

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin (e.g., 100 mg) into a suitable reaction vessel.

  • Prepare the Reagent K cocktail. For 100 mg of resin, prepare 2 mL of the cocktail.

  • Add the cleavage cocktail to the resin.

  • Stir or gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin through a fritted funnel, collecting the filtrate in a centrifuge tube.

  • Wash the resin twice with a small volume of fresh TFA (0.5 mL) and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers.

  • Dry the resulting peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) for purification.

Protocol 2: Optimized Cleavage to Minimize Lactam Formation

This protocol uses a milder TFA concentration and lower temperature to suppress the lactam formation side reaction, particularly for peptides with C-terminal ornithine.

Reagents:

  • Peptide-resin (dried under vacuum)

  • Optimized Cleavage Cocktail:

    • 90% TFA

    • 5% Triisopropylsilane (TIS)

    • 5% Water

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin (e.g., 100 mg) into a reaction vessel and cool it in an ice bath for 10 minutes.

  • Prepare the cleavage cocktail and cool it in the ice bath.

  • Add the cold cleavage cocktail (2 mL for 100 mg resin) to the cold resin.

  • Stir the reaction mixture in the ice bath, allowing it to slowly warm to room temperature over a period of 4 hours.

  • Filter the resin and collect the filtrate as described in Protocol 1.

  • Wash the resin with fresh TFA and combine the filtrates.

  • Precipitate, wash, and dry the peptide using cold diethyl ether as described in Protocol 1.

  • Proceed with purification and analysis. The extended time at lower temperature helps ensure complete deprotection of other residues while minimizing the target side reaction.[7]

References

minimizing racemization of Boc-Orn(Fmoc)-OH during coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization of Boc-Orn(Fmoc)-OH during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of coupling this compound?

A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of the ornithine residue during the coupling reaction. This results in the incorporation of not only the desired L-ornithine but also its D-enantiomer into the peptide sequence. The presence of these diastereomeric impurities can be difficult to separate and may negatively impact the biological activity and immunogenicity of the final peptide therapeutic.

Q2: What are the primary factors that contribute to the racemization of this compound during coupling?

A2: Several factors can influence the extent of racemization during the coupling of this compound:

  • Coupling Reagent: The choice of coupling reagent is critical. Highly reactive reagents, especially uronium/aminium salts like HBTU and HATU, can increase the risk of racemization when used with a tertiary base.

  • Base: The type and concentration of the base used for activation are crucial. Strong, non-sterically hindered bases can readily abstract the alpha-proton of the activated amino acid, leading to racemization.

  • Activation Time: Prolonged pre-activation of the this compound before its addition to the peptide-resin can increase the formation of racemization-prone intermediates.

  • Temperature: Elevated temperatures, while sometimes used to drive difficult couplings, can significantly accelerate the rate of racemization.

  • Solvent: The choice of solvent can influence reaction kinetics and the stability of reactive intermediates, thereby affecting the degree of racemization.

Q3: Is this compound particularly susceptible to racemization?

Troubleshooting Guide

Problem: I am observing a significant diastereomeric impurity in my peptide containing an ornithine residue introduced using this compound.

This common issue strongly suggests that racemization occurred during the coupling step. The following troubleshooting steps can help you identify the cause and mitigate the problem in future syntheses.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent is the most critical factor in controlling racemization.

  • Issue: Use of highly efficient but potentially racemization-prone uronium/aminium reagents (e.g., HBTU, HATU, HCTU) in the presence of a base.

  • Recommended Action:

    • Switch to a carbodiimide-based coupling method, which generally has a lower propensity for racemization. The combination of N,N'-Diisopropylcarbodiimide (DIC) with a racemization-suppressing additive is highly recommended.

    • Excellent additives include OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) and HOBt (1-hydroxybenzotriazole). These additives convert the highly reactive O-acylisourea intermediate into a more stable active ester, which is less prone to racemization.[1]

    • If you must use an onium salt, consider a phosphonium-based reagent like PyBOP, which can sometimes offer a better balance between efficiency and stereochemical purity.

Step 2: Assess the Base Used in the Coupling Reaction

If your coupling method requires a base, its nature and concentration are critical.

  • Issue: Use of strong, non-sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).

  • Recommended Action:

    • If a base is necessary, switch to a more sterically hindered and/or weaker base. 2,4,6-Collidine or N-methylmorpholine (NMM) are generally better choices than DIPEA for minimizing racemization.

    • Use the minimum necessary amount of base. An excess of base will increase the risk of epimerization.

Step 3: Review Your Experimental Protocol

Procedural details can have a significant impact on the level of racemization.

  • Issue: Prolonged pre-activation of this compound before addition to the resin.

  • Recommended Action: Minimize the pre-activation time. Add the activated this compound solution to the resin immediately after preparation. This reduces the time the highly reactive, racemization-prone intermediate exists in solution.

  • Issue: Elevated reaction temperature.

  • Recommended Action: Perform the coupling at room temperature. If you are using microwave-assisted synthesis, consider reducing the temperature or performing the coupling of this specific residue at room temperature outside of the microwave. While higher temperatures can increase coupling speed, they also significantly increase the rate of racemization.

Quantitative Data on Racemization

While specific quantitative data for the racemization of this compound is not extensively reported, the following table provides a general comparison of the racemization potential of different coupling reagent classes based on studies of other sensitive amino acids. This information can be used to guide the selection of a suitable coupling strategy for this compound.

Coupling Reagent ClassAdditiveBaseRacemization Potential
Carbodiimides (e.g., DIC)OxymaPure or HOBtNone requiredLow
Phosphonium Salts (e.g., PyBOP)None requiredDIPEA, NMM, or CollidineLow to Moderate
Uronium/Aminium Salts (e.g., HBTU, HATU)None requiredDIPEA, NMM, or CollidineModerate to High

Note: The actual extent of racemization is highly dependent on the specific amino acid sequence, reaction conditions, and the purity of reagents.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using DIC/OxymaPure

This protocol is designed to minimize racemization during the coupling of this compound in solid-phase peptide synthesis (SPPS).

Materials:

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure (or HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with a free N-terminal amine

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes.

    • Perform the Fmoc deprotection of the N-terminal amino group on the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

  • Coupling:

    • Add DIC (3 equivalents) to the amino acid/additive solution.

    • Immediately add the activated solution to the washed and deprotected peptide-resin.

  • Reaction:

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring:

    • Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test (ninhydrin test). If the test is positive (indicating incomplete coupling), the coupling step can be repeated (double coupling).

  • Washing:

    • Once the coupling is complete (negative Kaiser test), thoroughly wash the resin with DMF to remove any excess reagents and byproducts.

Visualizations

Racemization_Mechanism cluster_activation Amino Acid Activation cluster_racemization Racemization Pathway cluster_coupling Peptide Bond Formation Boc_Orn_COOH This compound Activated_Ester Activated Intermediate (e.g., O-acylisourea) Boc_Orn_COOH->Activated_Ester Coupling Reagent (e.g., DIC) Oxazolone Oxazolone Intermediate (planar, achiral) Activated_Ester->Oxazolone Base or High Temperature L_Peptide Desired L-Peptide Activated_Ester->L_Peptide Direct Coupling Oxazolone->L_Peptide D_Peptide Diastereomeric D-Peptide Oxazolone->D_Peptide Peptide_Resin H2N-Peptide-Resin Peptide_Resin->L_Peptide Peptide_Resin->D_Peptide

Caption: Mechanism of racemization during peptide coupling.

Troubleshooting_Workflow Start Problem: Diastereomeric Impurity Observed Check_Reagent Step 1: Evaluate Coupling Reagent Start->Check_Reagent Onium_Salt Using Uronium/Aminium Salt (HBTU, HATU)? Check_Reagent->Onium_Salt Switch_to_Carbodiimide Action: Switch to DIC/Oxyma or DIC/HOBt Onium_Salt->Switch_to_Carbodiimide Yes Check_Base Step 2: Assess Base Onium_Salt->Check_Base No Switch_to_Carbodiimide->Check_Base Base_Type Using DIPEA? Check_Base->Base_Type Switch_Base Action: Switch to Collidine or NMM Base_Type->Switch_Base Yes Check_Protocol Step 3: Review Protocol Base_Type->Check_Protocol No Switch_Base->Check_Protocol Pre_activation Long Pre-activation Time? Check_Protocol->Pre_activation Minimize_Preactivation Action: Minimize Pre-activation Time Pre_activation->Minimize_Preactivation Yes Temperature Elevated Temperature? Pre_activation->Temperature No Minimize_Preactivation->Temperature Reduce_Temp Action: Couple at Room Temperature Temperature->Reduce_Temp Yes End Racemization Minimized Temperature->End No Reduce_Temp->End

Caption: Troubleshooting workflow for minimizing racemization.

References

Technical Support Center: Improving Solubility of Peptides Containing Ornithine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ornithine-containing peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My ornithine-containing peptide won't dissolve in water. What should I do first?

A1: The first step is to determine the overall charge of your peptide at neutral pH. Ornithine, like lysine, has a basic side chain and will carry a positive charge at pH below its side chain pKa (~10.5).

  • To calculate the net charge: Assign a value of +1 to each basic residue (Arginine, Lysine, Ornithine, and the N-terminus) and -1 to each acidic residue (Aspartic acid, Glutamic acid, and the C-terminus).

  • If the net charge is positive (basic peptide): The peptide should be soluble in acidic solutions. Try dissolving it in a small amount of 10% aqueous acetic acid and then dilute it with water to your desired concentration.[1][2]

  • If the net charge is negative (acidic peptide): The peptide should be soluble in basic solutions. Try a small amount of 0.1% aqueous ammonium hydroxide to dissolve the peptide before diluting with water.[1][2]

  • If the net charge is neutral or the peptide is highly hydrophobic: These peptides often require organic solvents for initial solubilization.[1][2]

Q2: What is the best organic solvent to use for a hydrophobic ornithine-containing peptide?

A2: For highly hydrophobic peptides (generally over 50% hydrophobic residues), Dimethyl sulfoxide (DMSO) is a common first choice due to its high solubilizing power and relatively low toxicity in many biological assays.[1]

  • Procedure: Dissolve the peptide in a minimal amount of pure DMSO. Once fully dissolved, slowly add the solution dropwise to your aqueous buffer while vortexing to reach the final desired concentration.[1]

  • Caution: If your peptide contains cysteine (Cys) or methionine (Met) residues, avoid DMSO as it can oxidize these amino acids. In such cases, Dimethylformamide (DMF) is a suitable alternative.[3]

Q3: Does replacing lysine with ornithine in a peptide sequence affect its solubility?

A3: Replacing lysine with ornithine introduces a subtle structural change. Ornithine's side chain is one methylene group shorter than lysine's. While both are basic and contribute to a positive charge, this difference in side-chain length can influence intra- and intermolecular interactions that affect solubility. The shorter, potentially more rigid side chain of ornithine could, in some sequence contexts, either enhance or slightly decrease solubility compared to its lysine counterpart. However, a primary reason for this substitution is often to increase the peptide's resistance to enzymatic degradation.[4] A systematic comparison of solubility between direct ornithine and lysine analogs is not extensively documented in publicly available literature, and the effect is likely sequence-dependent.

Q4: My peptide solution is cloudy. Is it usable?

A4: A cloudy or hazy appearance indicates that the peptide is not fully dissolved and may have formed aggregates. Using a cloudy solution will lead to inaccurate concentration determination and unreliable experimental results. Do not use a cloudy peptide solution. Centrifuge the solution to pellet the undissolved material and attempt to re-solubilize the pellet using a stronger solvent or a different pH, as guided by the peptide's properties.

Q5: Can I heat or sonicate my ornithine-containing peptide to help it dissolve?

A5: Yes, gentle warming (to around 40°C) and sonication are common techniques to aid in the dissolution of peptides.[2][5]

  • Sonication: Use a bath sonicator for short bursts (e.g., 10-20 seconds at a time) to avoid excessive heating.[2]

  • Warming: A warm water bath can be used. However, be cautious with peptides containing heat-sensitive residues like asparagine or glutamine, as prolonged heating can cause degradation.

Troubleshooting Guide: Solubility Issues with Ornithine-Containing Peptides

This guide provides a systematic approach to troubleshoot and resolve common solubility problems.

Problem 1: The lyophilized peptide powder is difficult to dissolve in any solvent.
Possible Cause Troubleshooting Step Rationale
Highly hydrophobic peptide sequence 1. Calculate the grand average of hydropathicity (GRAVY) score. A positive score indicates hydrophobicity. 2. Use a small amount of an organic solvent like DMSO or DMF for initial dissolution.[1] 3. Slowly dilute with aqueous buffer.Highly hydrophobic peptides have a strong tendency to aggregate in aqueous solutions. An organic solvent disrupts these hydrophobic interactions.
Peptide has formed aggregates 1. Attempt to dissolve in a denaturing agent such as 6 M Guanidine-HCl or 8 M Urea, followed by dialysis or buffer exchange into the final experimental buffer.[6]Denaturing agents can break down the non-covalent interactions that hold aggregates together, allowing the peptide to refold into a soluble conformation.
Incorrect pH of the solvent 1. Determine the peptide's isoelectric point (pI). 2. Adjust the pH of the solvent to be at least 2 units away from the pI. For basic peptides (containing ornithine), an acidic pH is generally preferred.At its pI, a peptide has a net neutral charge, minimizing electrostatic repulsion and leading to aggregation and precipitation.[6]
Problem 2: The peptide dissolves initially but precipitates upon dilution with aqueous buffer.
Possible Cause Troubleshooting Step Rationale
Exceeded solubility limit in the final buffer 1. Decrease the final concentration of the peptide. 2. Increase the percentage of the organic co-solvent in the final solution (if permissible for the experiment). 3. Add the peptide-organic solvent solution very slowly to the vigorously stirring aqueous buffer.The peptide may be soluble in the organic solvent but has limited solubility in the final aqueous buffer composition. Slow addition and mixing can prevent localized high concentrations that lead to precipitation.
Salt concentration in the buffer is "salting out" the peptide 1. Try diluting the peptide into a buffer with a lower ionic strength. 2. Test a range of different buffer systems (e.g., phosphate vs. Tris).High salt concentrations can sometimes decrease the solubility of peptides by competing for water molecules.

Experimental Protocols

Protocol 1: General Solubilization of an Ornithine-Containing Peptide

This protocol provides a stepwise approach for solubilizing a newly received lyophilized ornithine-containing peptide.

  • Initial Assessment:

    • Calculate the net charge of the peptide at pH 7. Ornithine contributes a +1 charge.

    • Determine the percentage of hydrophobic amino acids.

  • Solubility Test with a Small Aliquot:

    • Weigh out a small amount of the peptide (e.g., 0.1 mg).

    • Based on the net charge, select an initial solvent:

      • Net Positive Charge: Start with sterile, deionized water. If insoluble, proceed to 10% acetic acid.

      • Net Negative Charge: Start with sterile, deionized water. If insoluble, proceed to 0.1% ammonium hydroxide.

      • Net Neutral or >50% Hydrophobic: Start with a minimal volume of DMSO (e.g., 10 µL).

  • Dissolution Procedure:

    • Add the selected solvent to the small aliquot of peptide.

    • Vortex gently for 30 seconds.

    • If not fully dissolved, sonicate in a water bath for 1-2 minutes.[2]

    • If still not dissolved, and if compatible with the peptide sequence and downstream application, gently warm the solution to 30-40°C for 5-10 minutes.

  • Scaling Up:

    • Once a suitable solvent is identified, use the same procedure to dissolve the bulk of the peptide.

    • If an organic solvent was used, add the dissolved peptide solution dropwise into the desired aqueous buffer with constant, gentle stirring.

Protocol 2: Solubilization of a Highly Hydrophobic, Aggregation-Prone Ornithine-Containing Peptide

This protocol is designed for particularly challenging peptides that fail to dissolve using standard methods.

  • Initial Denaturation:

    • Weigh the lyophilized peptide in a suitable tube.

    • Add a sufficient volume of 6 M Guanidine-HCl or 8 M Urea to achieve a concentrated stock solution (e.g., 10-20 mg/mL).

    • Vortex and sonicate until the peptide is fully dissolved. This may take 30-60 minutes.

  • Dilution into Refolding Buffer:

    • Prepare a large volume of "refolding buffer." The optimal buffer will be at a pH at least 2 units away from the peptide's pI and may contain additives that suppress aggregation, such as 0.4 M L-arginine.

    • Slowly add the denatured peptide stock solution dropwise into the refolding buffer with vigorous stirring. The final peptide concentration should be low (e.g., 0.1-0.5 mg/mL) to favor intramolecular folding over intermolecular aggregation.

  • Removal of Denaturant:

    • Transfer the diluted peptide solution into a dialysis cassette with an appropriate molecular weight cutoff.

    • Dialyze against the final experimental buffer at 4°C. Perform several buffer changes over 24-48 hours to ensure complete removal of the denaturant.

  • Concentration and Analysis:

    • After dialysis, the peptide can be concentrated using centrifugal filter units if necessary.

    • It is crucial to analyze the final peptide solution for aggregation using techniques like size-exclusion chromatography (SEC-HPLC) to ensure it is monomeric and soluble.

Data Summary

While specific quantitative data for the solubility of various ornithine-containing peptides is not widely available in a centralized format, the following table summarizes the general properties and their impact on solubility.

PropertyImpact on SolubilityGeneral Guideline
Net Positive Charge (from Orn, Lys, Arg, His, N-terminus) Increases solubility in neutral to acidic aqueous solutions.For peptides rich in ornithine, start with an acidic buffer (pH 4-6).
Hydrophobicity (% of non-polar residues) Decreases aqueous solubility.If >50% hydrophobic, initial dissolution in an organic solvent is likely required.[1]
Side Chain Length (Ornithine vs. Lysine) Minor and sequence-dependent. Ornithine's shorter side chain may slightly alter packing and solvation.Not a primary determinant of the initial solubilization strategy.
Presence of Aggregation-Prone Sequences Can drastically reduce solubility.Consider the use of denaturants and refolding protocols.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing a Difficult Ornithine-Peptide start Lyophilized Peptide solubility_test Solubility Test (Small Aliquot) - Water - Acid/Base - Organic Solvent start->solubility_test dissolve Dissolve in Optimal Solvent (e.g., DMSO or 6M Gdn-HCl) solubility_test->dissolve dilute Slowly Dilute into Aqueous Buffer dissolve->dilute check_sol Check for Precipitation dilute->check_sol soluble Soluble Peptide Solution check_sol->soluble No insoluble Precipitation Occurs check_sol->insoluble Yes troubleshoot Troubleshoot: - Lower Concentration - Change Buffer pH - Add Excipients insoluble->troubleshoot troubleshoot->dissolve

Caption: Workflow for solubilizing challenging ornithine-containing peptides.

gpcr_signaling Ornithine-Peptide Agonist Activating a Gs-Coupled GPCR Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol peptide Ornithine-Peptide Agonist gpcr GPCR peptide->gpcr Binds g_protein Gs Protein (α, β, γ) gpcr->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates gene_exp Gene Expression creb->gene_exp Regulates

Caption: Gs-coupled GPCR signaling pathway activated by a peptide agonist.

References

side-chain protection issues with Boc-Orn(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side-chain protection issues with Boc-Orn(Fmoc)-OH during their experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the use of this compound in peptide synthesis.

Issue 1: Premature Cleavage of the Side-Chain Fmoc Group During N-α-Boc Deprotection

Q1: I am observing partial or complete removal of the Fmoc group from the ornithine side chain when deprotecting the N-terminal Boc group with Trifluoroacetic Acid (TFA). How can I prevent this?

A1: While the Fmoc group is generally stable to acidic conditions, prolonged exposure to strong acids or elevated temperatures can lead to its partial cleavage. This compromises the orthogonal protection strategy. Here are several approaches to mitigate this issue:

  • Modification of Deprotection Conditions: The most straightforward approach is to adjust the Boc deprotection cocktail and reaction parameters. Reducing the TFA concentration, reaction time, and temperature can significantly decrease the rate of Fmoc cleavage.

  • Use of Milder Deprotection Reagents: For particularly sensitive sequences, consider replacing TFA with a milder acid reagent.

  • Careful Monitoring: Monitor the deprotection step carefully to ensure complete Boc removal without significant Fmoc loss.

Issue 2: Side Reactions Involving the Ornithine Side Chain

Q2: I am observing an unexpected mass corresponding to a loss of water or ammonia from my peptide containing Ornithine. What could be the cause?

A2: A common side reaction involving the ornithine side chain is the formation of a lactam. This occurs when the deprotected δ-amino group of ornithine attacks a backbone carbonyl group, leading to cyclization and potential chain cleavage C-terminal to the ornithine residue. This phenomenon is often referred to as the "ornithine effect."[1][2]

To minimize lactam formation:

  • Keep the Side-Chain Protected: Ensure the Fmoc group on the ornithine side chain remains intact until the final deprotection step.

  • Optimize Coupling Conditions: Use efficient coupling reagents and appropriate base concentrations to minimize the time the δ-amino group is exposed and reactive.

  • Sequence Consideration: Be aware that the propensity for lactam formation can be sequence-dependent.

Issue 3: Solubility Problems with this compound or the Growing Peptide Chain

Q3: I am experiencing difficulty dissolving this compound in standard solvents like Dichloromethane (DCM) or Dimethylformamide (DMF). What can I do?

A3: this compound, like many protected amino acids, can sometimes exhibit limited solubility.

  • Solvent Selection: While DMF and N-Methyl-2-pyrrolidone (NMP) are common solvents for peptide synthesis, exploring solvent mixtures can improve solubility.[3] For sparingly soluble protected peptides, mixtures of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with DCM have been shown to be effective.[4]

  • Sonication: Gentle sonication can aid in the dissolution of the amino acid.

  • Heating: Mild heating can be employed, but care must be taken to avoid degradation.

Q4: My peptide is precipitating on the resin during synthesis after incorporating this compound. How can I address this aggregation issue?

A4: Peptide aggregation on the solid support is a common problem that can hinder subsequent deprotection and coupling steps.

  • Chaotropic Salts: The addition of chaotropic salts, such as LiCl or KSCN, to the coupling and deprotection solutions can disrupt secondary structures and improve solvation.

  • Alternative Solvents: Using more polar solvents like NMP or adding DMSO to DMF can help to solvate the growing peptide chain more effectively.[3][5]

  • Disrupting Secondary Structures: Incorporating backbone-disrupting elements, such as pseudoproline dipeptides or Dmb/Hmb-protected amino acids, can prevent aggregation.[6]

Data Presentation

Table 1: Stability of the Fmoc Group under Various Acidic Conditions.

This table provides an overview of the lability of the Fmoc group under conditions commonly used for Boc deprotection. The data is generalized from studies on Fmoc-protected amino acids and should be used as a guideline. Actual stability will depend on the specific peptide sequence and reaction conditions.

Reagent/ConditionConcentrationTimeTemperatureExpected Fmoc Cleavage
Trifluoroacetic Acid (TFA) in DCM50%30 minRoom TempLow (<5%)
Trifluoroacetic Acid (TFA) in DCM20%60 minRoom TempVery Low (<2%)
Trifluoroacetic Acid (TFA) in DCM1-2%5-10 minRoom TempNegligible
HCl in Dioxane4 M30 minRoom TempLow to Moderate
Oxalyl Chloride in MethanolN/A1-4 hRoom TempNegligible[7][8]
Dilute HCl in Fluoro Alcohol (HFIP/TFE)0.1 N< 10 minRoom TempNegligible

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA
  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.

  • Pre-wash: Wash the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes.

  • Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes with gentle agitation.

  • Washing: Wash the resin thoroughly with DCM (3x), followed by a neutralization wash with 5% Diisopropylethylamine (DIPEA) in DCM (3x) to remove residual acid.

  • Final Wash: Wash the resin again with DCM (3x) to prepare for the next coupling step.

Protocol 2: Milder Boc Deprotection to Preserve Acid-Labile Side-Chains
  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Deprotection: Treat the resin with a solution of 10-20% TFA in DCM for 30-60 minutes at room temperature. Monitor the reaction for completion of Boc removal.

  • Washing: Wash the resin thoroughly with DCM (3x).

  • Neutralization: Neutralize the resin with 5% DIPEA in DCM (3x).

  • Final Wash: Wash the resin with DCM (3x) before proceeding to the next step.

Protocol 3: Alternative Boc Deprotection using HCl in Fluoro Alcohol

This protocol is a TFA-free method for Boc deprotection.

  • Resin Swelling: Swell the peptide-resin in DCM.

  • Solvent Exchange: Wash the resin with the chosen fluoro alcohol (Hexafluoroisopropanol - HFIP, or Trifluoroethanol - TFE).

  • Deprotection: Treat the resin with a 0.1 N solution of HCl in the fluoro alcohol for 5-10 minutes.

  • Washing: Wash the resin thoroughly with the fluoro alcohol, followed by DCM.

  • Neutralization: Neutralize with 5% DIPEA in DCM.

  • Final Wash: Wash with DCM before the next coupling step.

Visualizations

Start Start: Boc-Peptide-Orn(Fmoc)-Resin Boc_Deprotection N-α-Boc Deprotection (e.g., TFA/DCM) Start->Boc_Deprotection Desired_Product Desired Product: H₂N-Peptide-Orn(Fmoc)-Resin Boc_Deprotection->Desired_Product Successful Orthogonal Deprotection Side_Product Side Product: H₂N-Peptide-Orn(H)-Resin (Premature Fmoc Cleavage) Boc_Deprotection->Side_Product Issue: Fmoc Lability Troubleshooting Troubleshooting Steps Side_Product->Troubleshooting

Caption: Workflow for Boc deprotection and potential side-chain issue.

Start Start: Peptide with deprotected Ornithine side-chain Nucleophilic_Attack δ-Amino group of Ornithine attacks backbone carbonyl Start->Nucleophilic_Attack Prevention Prevention: - Maintain Fmoc protection - Optimize coupling Start->Prevention Lactam_Formation Formation of a stable six-membered lactam ring Nucleophilic_Attack->Lactam_Formation Peptide_Cleavage Peptide backbone cleavage C-terminal to Ornithine Lactam_Formation->Peptide_Cleavage

Caption: Signaling pathway of Ornithine side-chain lactam formation.

Issue Issue Observed: Premature Fmoc Deprotection Check_TFA Is standard 50% TFA/DCM being used? Issue->Check_TFA Reduce_TFA Action: Reduce TFA concentration to 10-20% Check_TFA->Reduce_TFA Yes Check_Time_Temp Are deprotection time and temperature minimized? Check_TFA->Check_Time_Temp No Reduce_TFA->Check_Time_Temp Reduce_Time_Temp Action: Decrease time and/or run at 0°C Check_Time_Temp->Reduce_Time_Temp No Consider_Alternative Is the issue still present? Check_Time_Temp->Consider_Alternative Yes Reduce_Time_Temp->Consider_Alternative Use_Milder_Acid Action: Use alternative reagents like HCl in Fluoro Alcohol Consider_Alternative->Use_Milder_Acid Yes Resolved Issue Resolved Consider_Alternative->Resolved No Use_Milder_Acid->Resolved

Caption: Troubleshooting logic for premature Fmoc deprotection.

References

Technical Support Center: Dealing with Aggregation in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding peptide aggregation during solid-phase peptide synthesis (SPPS), with a focus on syntheses involving complex building blocks like Boc-Orn(Fmoc)-OH.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation in SPPS and what are its primary causes?

A1: Peptide aggregation during solid-phase peptide synthesis is the self-association of growing peptide chains attached to the resin. This process is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to stable secondary structures, most commonly β-sheets.[1] When this occurs, the N-terminal amine of the growing peptide becomes buried within the aggregated structure, making it inaccessible for subsequent coupling and deprotection reactions.[1] This phenomenon is a leading cause of incomplete reactions and can result in significantly lower yields and the generation of deletion sequences.[2][3] Aggregation is highly dependent on the peptide sequence, with hydrophobic residues being a major contributor.[2][4]

Q2: Does this compound specifically cause aggregation?

A2: this compound itself is not a primary cause of aggregation. Its unique structure, featuring an acid-labile Boc group on the α-amine and a base-labile Fmoc group on the side-chain amine, provides an orthogonal protection scheme.[5] This is crucial for synthesizing complex structures like branched or cyclic peptides where selective, on-resin deprotection of the side chain is required.[5][6] However, the complex and often hydrophobic peptide sequences that necessitate the use of such a building block may themselves be prone to aggregation. Therefore, while this compound is a tool for building complex peptides, the aggregation issue typically stems from the overall sequence being assembled.[4][7]

Q3: What are the common signs of on-resin aggregation?

A3: The most common physical indication of aggregation is the failure of the peptide-resin to swell properly in the synthesis solvent; in severe cases, the resin may even shrink.[2] Other signs include:

  • Slow or incomplete Fmoc deprotection: The piperidine or DBU reagent cannot efficiently access the N-terminal Fmoc group.[2]

  • Incomplete coupling reactions: Indicated by a positive Kaiser or TNBS test after a coupling step.

  • Atypical color changes: The resin may not exhibit the expected color changes during reaction cycles.

  • Reduced flow rate: In continuous-flow synthesizers, aggregation can lead to increased back pressure.

Q4: How can I predict if my peptide sequence is likely to aggregate?

A4: While perfect prediction is challenging, several factors strongly suggest a high propensity for aggregation.[8][9][10] Sequences with a high content of contiguous hydrophobic amino acids (e.g., Val, Ile, Leu, Phe, Ala) are particularly susceptible.[4] Aggregation is not typically observed before the fifth or sixth residue but becomes increasingly probable as the peptide chain elongates.[2] Various computational tools and algorithms are available that can analyze a primary sequence to identify aggregation-prone regions (APRs), which can help in proactively planning a synthesis strategy.[1]

Troubleshooting Guide

Q5: My resin is not swelling and coupling is incomplete. What are my immediate options?

A5: When you observe signs of aggregation, you should immediately modify the synthesis conditions to disrupt the intermolecular hydrogen bonds. The recommended approach is to first try altering the reaction conditions before resynthesizing the peptide. This can involve changing the solvent, increasing the temperature, or adding disruptive salts. If these methods fail, a resynthesis using structure-disrupting building blocks may be necessary.

The following workflow provides a logical sequence for troubleshooting this issue.

G start Signs of Aggregation Observed (Poor Swelling, Failed Coupling) step1 Immediate Action: Modify Synthesis Conditions start->step1 step2a Change Solvent System (e.g., use NMP, add DMSO) step1->step2a Choose one or combine step2b Increase Coupling Temperature (e.g., 50-60°C) step1->step2b Choose one or combine step2c Add Chaotropic Salts (e.g., LiCl, KSCN) step1->step2c Choose one or combine step2d Use Stronger Reagents (HATU, PyBrOP, DBU for deprotection) step1->step2d Choose one or combine check1 Problem Resolved? step2a->check1 step2b->check1 step2c->check1 step2d->check1 step3 Advanced Strategy: Resynthesize Peptide check1->step3 No end_success Continue Synthesis check1->end_success Yes step4a Incorporate Pseudoproline Dipeptides (at Ser, Thr, or Cys) step3->step4a Choose strategy step4b Use Backbone Protection (Hmb/Dmb Amino Acids) step3->step4b Choose strategy step4c Switch to Low-Substitution Resin step3->step4c Choose strategy end_fail Consult Literature for Sequence-Specific Solutions step4a->end_fail step4b->end_fail step4c->end_fail

Caption: A troubleshooting workflow for addressing on-resin peptide aggregation.

Q6: Can changing the solvent system resolve aggregation?

A6: Yes, modifying the solvent is often a very effective first step. The standard solvent, N,N-dimethylformamide (DMF), can be replaced with N-methylpyrrolidone (NMP), which has stronger solvating properties.[2] Alternatively, adding co-solvents like dimethyl sulfoxide (DMSO) to DMF can help disrupt hydrogen bonds.[2] For extremely difficult cases, a "magic mixture" containing DCM/DMF/NMP (1:1:1), ethylene carbonate, and a nonionic detergent has been shown to be effective.[2]

Q7: When should I consider using backbone protection or pseudoproline dipeptides?

A7: These chemical modification strategies should be considered when you are working with a sequence known to be "difficult" or after initial attempts to solve aggregation by modifying synthesis conditions have failed.

  • Pseudoproline Dipeptides: These are ideal when your sequence contains Ser, Thr, or Cys. They are introduced as a dipeptide unit and create a "kink" in the peptide backbone that effectively disrupts the formation of secondary structures.[1][2]

  • Backbone Protection (Hmb/Dmb): Using amino acids with a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone nitrogen is a more general strategy.[2][4] These bulky groups physically prevent the close alignment of peptide chains required for hydrogen bonding. It is recommended to insert one of these protected residues approximately every six to seven amino acids for maximum effectiveness.[2]

Summary of Anti-Aggregation Strategies

The following table summarizes various methods to combat peptide aggregation, their primary applications, and their general effectiveness.

Strategy CategoryMethodPrimary ApplicationReported Effectiveness
Synthesis Conditions High Temperature Coupling (e.g., 60°C)Disrupting existing aggregates and improving reaction kinetics.High
Chaotropic Salt Addition (e.g., LiCl)Disrupting hydrogen bond networks during coupling.Moderate to High
Solvent Modification (e.g., NMP, DMSO)Improving solvation of the peptide-resin complex.Moderate to High
High-Energy Coupling Reagents (e.g., HATU)Overcoming steric hindrance in aggregated sequences.Moderate
Chemical Modification Pseudoproline DipeptidesProactively preventing β-sheet formation at Ser/Thr/Cys.Very High
Backbone Protection (Hmb/Dmb)General prevention of aggregation in any sequence.Very High
Resin Modification Low-Substitution ResinReducing the density of peptide chains to minimize interaction.Moderate
Alternative Resins (e.g., TentaGel)Using resins with different swelling properties to improve solvation.Moderate

Experimental Protocols

Protocol 1: High-Temperature Coupling with Chaotropic Salts

This protocol is designed to be used when a standard coupling reaction has failed due to suspected aggregation.

Reagents:

  • Fmoc-protected amino acid (5 eq.)

  • Coupling reagent (e.g., HATU, 5 eq.)

  • Base (e.g., DIPEA, 10 eq.)

  • Anhydrous Lithium Chloride (LiCl)

  • Synthesis-grade solvent (NMP recommended)

Procedure:

  • Prepare LiCl Solution: Prepare a 0.4 M solution of LiCl in NMP. This may require gentle warming and sonication to fully dissolve.

  • Resin Preparation: After the standard Fmoc deprotection and washing steps, add the LiCl/NMP solution to the reaction vessel to swell the peptide-resin. Agitate for 15 minutes.

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid and HATU in the LiCl/NMP solution. Add DIPEA to begin the activation and allow it to proceed for 2-3 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the peptide-resin.

  • Elevated Temperature: Increase the temperature of the reaction vessel to 55-60°C.

  • Reaction Time: Allow the coupling reaction to proceed for 1-2 hours at the elevated temperature.

  • Monitoring: After the reaction, wash the resin thoroughly with NMP and perform a qualitative test (e.g., Kaiser test) to check for completion. If the test is still positive, a second coupling under the same conditions may be required.

  • Washing: Once coupling is complete, wash the resin thoroughly with NMP and then DMF to remove all residual salts and reagents before proceeding to the next cycle.

References

Technical Support Center: Purification Strategies for Ornithine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of ornithine-containing peptides.

Frequently Asked Questions (FAQs)

Q1: What makes ornithine-containing peptides challenging to purify?

A1: The primary challenge in purifying ornithine-containing peptides lies in the basic nature of the ornithine side chain's primary amine. This feature can lead to several issues:

  • Strong Interactions with Stationary Phases: The positively charged amino group can interact strongly with residual silanols on silica-based reversed-phase columns, leading to peak tailing and poor resolution.[1]

  • Aggregation: Peptides with multiple basic residues like ornithine can be prone to aggregation, which complicates purification and can lead to lower yields.[2][3]

  • Solubility Issues: Depending on the overall sequence, the presence of ornithine can significantly impact the peptide's solubility in different solvents, making it difficult to find optimal purification conditions.[4]

  • Similarities to Lysine: Ornithine is a homolog of lysine, differing by only one methylene group in its side chain. This structural similarity can make it difficult to separate ornithine-containing peptides from lysine-containing impurities or vice-versa.

Q2: Which purification techniques are most effective for ornithine-containing peptides?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique for purifying most peptides, including those containing ornithine.[][6] However, due to the basicity of ornithine, Ion-Exchange Chromatography (IEX) can be a powerful orthogonal technique, used either alone or in a multi-step purification strategy.[7][8]

  • RP-HPLC: Separates peptides based on their hydrophobicity.[6]

  • Cation-Exchange Chromatography (CIEX): A type of IEX that is particularly well-suited for basic peptides like those containing ornithine. It separates molecules based on their net positive charge.[8][9]

Q3: Why is Trifluoroacetic Acid (TFA) used in the mobile phase for RP-HPLC of peptides?

A3: Trifluoroacetic acid (TFA) serves as an ion-pairing agent in the mobile phase for RP-HPLC of peptides.[] It masks the charge of basic residues like ornithine by forming a neutral ion pair. This minimizes undesirable interactions with the stationary phase, leading to sharper peaks and improved resolution.[] It also helps to acidify the mobile phase, which can improve the solubility of many peptides.

Q4: What are the key considerations for side-chain protection of ornithine during synthesis?

A4: The δ-amino group of ornithine is reactive and must be protected during solid-phase peptide synthesis (SPPS) to prevent side reactions and branching.[10][11] The choice of protecting group is critical and depends on the overall synthesis strategy (Fmoc or Boc chemistry). Common protecting groups for ornithine include:

  • For Fmoc chemistry: Boc (tert-Butoxycarbonyl), Aloc (Allyloxycarbonyl), and Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl).[12]

  • For Boc chemistry: Z (Benzyloxycarbonyl) and 2-Cl-Z (2-Chlorobenzyloxycarbonyl).[12] The protecting group must be orthogonal, meaning it can be removed under conditions that do not cleave the peptide from the resin or remove other protecting groups.[11]

Troubleshooting Guides

RP-HPLC Purification Issues

This section addresses common problems encountered during the RP-HPLC purification of ornithine-containing peptides.

Problem: Poor Peak Shape (Tailing)

  • Possible Cause: Strong ionic interactions between the basic ornithine side chain and acidic silanol groups on the silica-based stationary phase.

  • Solution:

    • Increase TFA Concentration: Ensure a sufficient concentration of TFA (typically 0.1%) in both mobile phase solvents (A and B) to effectively mask the positive charge on the ornithine residue.[]

    • Lower the pH: Operating at a lower pH (e.g., pH 2) can help to suppress the ionization of silanol groups.

    • Use a Base-Deactivated Column: Employ a column specifically designed for the separation of basic compounds, which has a lower concentration of accessible silanol groups.

    • Alternative Ion-Pairing Reagents: In some cases, other ion-pairing reagents like heptafluorobutyric acid (HFBA) can offer different selectivity and improved peak shape.[]

Problem: Peptide Fails to Elute or Elutes in the Void Volume

  • Possible Cause (Fails to Elute): The peptide is too hydrophobic and is irreversibly binding to the column, or it has precipitated on the column.

  • Solution (Fails to Elute):

    • Increase Organic Modifier Concentration: Increase the final concentration of the organic modifier (e.g., acetonitrile) in the gradient.

    • Change Organic Modifier: Try a stronger organic modifier, such as isopropanol.

    • Check Solubility: Ensure the peptide is soluble in the starting mobile phase conditions. If not, adjust the composition of the loading solvent.

  • Possible Cause (Elutes in Void Volume): The peptide is too hydrophilic and is not retained on the column.

  • Solution (Elutes in Void Volume):

    • Decrease Initial Organic Modifier Concentration: Start the gradient with a lower percentage of the organic modifier.

    • Use a Less Hydrophobic Column: Switch to a column with a shorter alkyl chain (e.g., C8 or C4 instead of C18).

    • Increase Ion-Pairing: A higher concentration of an ion-pairing reagent may increase retention.

Problem: Baseline Drift During Gradient Elution

  • Possible Cause: Mismatched TFA concentrations between mobile phase A (aqueous) and mobile phase B (organic). TFA has a significant UV absorbance at the low wavelengths used for peptide detection (210-220 nm).[]

  • Solution:

    • Equilibrate TFA Concentrations: Ensure that the concentration of TFA is identical in both mobile phase A and B.

    • Wavelength Adjustment: Detecting at a slightly higher wavelength (e.g., 220 nm instead of 214 nm) can sometimes reduce baseline drift.

    • Compensatory Gradient: Some HPLC software allows for a compensatory gradient to be programmed to counteract the baseline drift. A common practice is to have a slightly lower TFA concentration in solvent A compared to solvent B.[]

Ion-Exchange Chromatography (IEX) Issues

Problem: Peptide Does Not Bind to Cation-Exchange Column

  • Possible Cause: The pH of the loading buffer is too high, or the ionic strength is too high.

  • Solution:

    • Adjust Buffer pH: The pH of the buffer should be at least one pH unit below the pKa of the ornithine side-chain amine to ensure it is protonated and positively charged.

    • Lower Ionic Strength: The sample and loading buffer should have a low ionic strength to facilitate binding to the resin.[13] Dilute the sample if necessary.

Problem: Poor Recovery from Cation-Exchange Column

  • Possible Cause: The peptide is binding too strongly to the resin due to multiple basic residues.

  • Solution:

    • Increase Elution Salt Concentration: Use a steeper salt gradient or a higher final salt concentration in the elution buffer.[13]

    • Increase pH of Elution Buffer: Increasing the pH of the elution buffer will decrease the net positive charge of the peptide, weakening its interaction with the stationary phase and facilitating elution.[9]

    • Add Organic Modifier: Including a moderate amount of an organic solvent (e.g., acetonitrile) in the elution buffer can help disrupt hydrophobic interactions between the peptide and the resin matrix.[9]

Experimental Protocols

General Protocol for RP-HPLC Purification of an Ornithine-Containing Peptide

This protocol provides a general starting point for the purification of an ornithine-containing peptide. Optimization will be required based on the specific properties of the peptide.

  • Sample Preparation:

    • Dissolve the crude lyophilized peptide in a small volume of a solvent that ensures complete solubility. A good starting point is the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

  • Chromatography Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Gradient: A typical starting gradient is 5-65% Mobile Phase B over 30 minutes. This should be optimized based on the hydrophobicity of the peptide.

    • Flow Rate: Dependent on the column dimensions. For an analytical column (4.6 mm ID), a flow rate of 1 mL/min is common.

    • Detection: UV absorbance at 214 nm or 220 nm.

    • Column Temperature: Room temperature or slightly elevated (e.g., 30-40 °C) to improve peak shape.

  • Purification and Fraction Collection:

    • Inject the filtered sample onto the equilibrated column.

    • Run the gradient and collect fractions corresponding to the major peaks.

    • Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure target peptide.

  • Post-Purification Processing:

    • Pool the pure fractions.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Lyophilize (freeze-dry) the aqueous solution to obtain the purified peptide as a fluffy white powder.

Data Summary Tables

Table 1: Common RP-HPLC Troubleshooting Scenarios for Ornithine-Containing Peptides

IssuePossible CauseRecommended Solution
Peak Tailing Ionic interaction with silanolsIncrease TFA concentration; use a base-deactivated column.[]
Broad Peaks Column overload; secondary interactionsDecrease sample load; optimize mobile phase pH.
Split Peaks Column fouling or void; sample precipitationWash or replace the column; check sample solubility.
Retention Time Drift Inconsistent mobile phase composition; temperature fluctuationPrepare fresh mobile phase; use a column oven.[14]
Ghost Peaks Contaminants from previous runs or solventsRun blank gradients; use high-purity solvents.

Table 2: Starting Conditions for Different Purification Modes

Purification ModeStationary PhaseMobile Phase A (Binding/Loading)Mobile Phase B (Elution)Elution Mechanism
RP-HPLC C18 or C8 silica0.1% TFA in Water0.1% TFA in AcetonitrileIncreasing organic concentration (hydrophobicity)[6]
Cation-Exchange Strong Cation-Exchanger (e.g., Sulfopropyl)Low salt buffer (e.g., 20 mM Phosphate, pH 3.0)High salt buffer (e.g., 1 M NaCl in loading buffer)Increasing ionic strength or pH[9]

Visualizations

experimental_workflow General Purification Workflow for Ornithine-Containing Peptides cluster_synthesis Peptide Synthesis & Cleavage cluster_purification Purification cluster_final Final Product synthesis Solid-Phase Peptide Synthesis (with Ornithine side-chain protection) cleavage Cleavage from Resin & Global Deprotection synthesis->cleavage crude_peptide Crude Peptide Mixture cleavage->crude_peptide dissolution Dissolution & Filtration crude_peptide->dissolution hplc Preparative RP-HPLC dissolution->hplc fraction_collection Fraction Collection hplc->fraction_collection analysis Purity Analysis (Analytical HPLC & MS) fraction_collection->analysis analysis->hplc If impure, re-purify pooling Pooling of Pure Fractions analysis->pooling If pure lyophilization Lyophilization pooling->lyophilization pure_peptide Purified Peptide lyophilization->pure_peptide

Caption: A typical experimental workflow for purifying ornithine-containing peptides.

troubleshooting_logic Troubleshooting Logic for Poor Peak Shape in RP-HPLC start Poor Peak Shape (e.g., Tailing) check_tfa Is TFA concentration adequate (0.1%) in A & B? start->check_tfa increase_tfa Increase TFA to 0.1% and re-run check_tfa->increase_tfa No check_column Is a base-deactivated column being used? check_tfa->check_column Yes end_good Problem Resolved increase_tfa->end_good use_bd_column Switch to a base-deactivated column check_column->use_bd_column No check_load Is the sample load too high? check_column->check_load Yes use_bd_column->end_good optimize_ph Try lowering mobile phase pH end_bad Problem Persists (Consider orthogonal method like IEX) optimize_ph->end_bad check_load->optimize_ph No reduce_load Reduce sample load check_load->reduce_load Yes reduce_load->end_good

Caption: A decision tree for troubleshooting poor peak shape during RP-HPLC.

References

Technical Support Center: Optimizing Peptide Cleavage Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the cleavage and deprotection of peptides synthesized using Boc-Orn(Fmoc)-OH. This specialized amino acid is crucial for strategies requiring orthogonal side-chain deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when cleaving a peptide containing this compound?

The main challenge lies in the orthogonal nature of the protecting groups. The N-terminal Boc group and other common side-chain protecting groups (e.g., tBu, Trt) are acid-labile, while the Fmoc group on the ornithine side chain is base-labile.[1][] A standard acidic cleavage cocktail, such as one containing trifluoroacetic acid (TFA), will not remove the Fmoc group.[3] Therefore, a multi-step deprotection strategy is required.

Q2: Can I remove the Orn(Fmoc) group with my standard TFA cleavage cocktail?

No. The Fmoc group is stable under the acidic conditions used for the final cleavage of Boc-synthesized peptides.[] It must be removed in a separate step using a base, typically piperidine.[4][5] Attempting to cleave with only an acidic cocktail will result in a peptide with the Ornithine side chain still protected by Fmoc, adding approximately 222 Da to the expected mass.

Q3: What is the recommended deprotection and cleavage strategy for peptides with this compound?

The most common and effective strategy involves removing the Fmoc group from the ornithine side chain while the peptide is still attached to the resin, prior to the final acidic cleavage. This workflow ensures that all protecting groups are removed before the peptide is purified. A less common alternative is to cleave the Fmoc-protected peptide from the resin and then perform the base deprotection in solution.

Q4: Which acidic cleavage cocktail should I use after the on-resin Fmoc deprotection?

Once the Orn(Fmoc) group is removed, the choice of cleavage cocktail depends on the other amino acids in your peptide sequence. The goal is to efficiently cleave the peptide from the resin and remove all remaining acid-labile side-chain protecting groups while minimizing side reactions.[6] Scavengers are added to the TFA mixture to trap reactive cationic species generated during deprotection, which can otherwise modify sensitive residues like Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys).

Q5: What are the most common side reactions to watch out for?

During the basic treatment to remove the Fmoc group, side reactions like aspartimide formation can occur, especially with prolonged exposure. During the final acidic cleavage, potential side reactions include the alkylation of Trp residues or the oxidation of Met.[7][8] Using appropriate scavengers and optimized reaction times can mitigate these issues.[9]

Experimental Workflows and Troubleshooting

The following diagrams illustrate the recommended workflow and a troubleshooting guide for common issues encountered during the process.

G Diagram 1: Recommended Deprotection & Cleavage Workflow start Start: Peptidyl-Resin (Boc-N-term, Orn(Fmoc)) fmoc_deprotect Step 1: On-Resin Fmoc Deprotection (20% Piperidine in DMF) start->fmoc_deprotect wash1 Wash Resin (DMF, DCM) fmoc_deprotect->wash1 acid_cleave Step 2: Acidic Cleavage & Deprotection (TFA Cocktail + Scavengers) wash1->acid_cleave precipitate Step 3: Precipitate & Wash Peptide (Cold Diethyl Ether) acid_cleave->precipitate end End: Purify Crude Peptide precipitate->end G Diagram 2: Troubleshooting Guide problem Problem Identified (e.g., Low Purity, Incorrect Mass) mass_check Analyze by Mass Spectrometry problem->mass_check mass_222 Mass is +222 Da (Expected + Fmoc) mass_check->mass_222 Check Mass mass_56 Mass is +56 Da (t-Butylation) mass_check->mass_56 mass_16 Mass is +16 Da (Oxidation) mass_check->mass_16 cause_fmoc Cause: Incomplete or skipped Fmoc deprotection step. mass_222->cause_fmoc cause_scav Cause: Insufficient scavengers in TFA cocktail. mass_56->cause_scav cause_ox Cause: Met oxidation during cleavage/workup. mass_16->cause_ox solution_fmoc Solution: Perform on-resin base treatment (Protocol 1) before cleavage. cause_fmoc->solution_fmoc solution_scav Solution: Use Reagent K or add more TIS/EDT to cocktail. cause_scav->solution_scav solution_ox Solution: Use Reagent H or add DMS/EDT to cocktail. Handle under inert gas. cause_ox->solution_ox

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Peptides Synthesized with Boc-Orn(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides containing ornithine, a non-proteinogenic amino acid, is a cornerstone of modern drug discovery and development. The unique properties of ornithine lend themselves to the creation of constrained peptides, lactam-bridged structures, and various bioconjugates. The choice of protecting group strategy for the ornithine side chain is critical to the success of the synthesis, directly impacting the purity of the crude product and the efficiency of the subsequent purification. This guide provides a comparative analysis of peptides synthesized using Nα-Boc-Nδ-Fmoc-L-ornithine (Boc-Orn(Fmoc)-OH) versus alternative protection strategies, with a focus on High-Performance Liquid Chromatography (HPLC) analysis.

Performance Comparison: Protecting Group Strategies for Ornithine

The selection of an appropriate orthogonally protected ornithine derivative is paramount to minimizing side reactions and maximizing the yield of the target peptide. The most common side reaction during the incorporation of ornithine in solid-phase peptide synthesis (SPPS) is the formation of a δ-lactam. This intramolecular cyclization of the activated carboxylic acid with the side-chain amino group leads to chain termination and results in a significant impurity that can be challenging to separate from the desired product.

The following table summarizes the expected performance of different ornithine protecting group strategies based on typical outcomes in Fmoc-based SPPS.

Protecting Group StrategyKey Features & ApplicationsExpected Crude Purity (HPLC Area %)Expected Yield of Target PeptideCommon Impurities
This compound Standard Orthogonal Protection: The Boc group on the α-amino group and the Fmoc group on the δ-amino group allow for selective deprotection. Widely used for linear and simple cyclic peptides.80-90%Moderate to Highδ-Lactam formation, deletion sequences.
Fmoc-Orn(Boc)-OH Alternative Orthogonal Protection: The Fmoc group on the α-amino group and the Boc group on the δ-amino group. The Boc group is more sterically hindering than Fmoc, which can help reduce lactam formation.85-95%HighLower levels of δ-lactam compared to this compound.
Fmoc-Orn(Mtt)-OH Highly Labile Side-Chain Protection: The 4-methyltrityl (Mtt) group is labile to dilute trifluoroacetic acid (TFA), allowing for orthogonal deprotection on-resin for side-chain modification or cyclization.90-98%HighMinimal lactam formation due to steric hindrance. Potential for premature Mtt deprotection with repeated acid exposure.
Fmoc-Orn(ivDde)-OH Hydrazine-Labile Protection: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is removed with hydrazine, providing an additional layer of orthogonality for complex peptide synthesis.90-98%HighVery low levels of lactam formation. Potential for incomplete ivDde removal.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol describes the synthesis of a model hexapeptide, Ac-Tyr-Gly-Gly-Phe-Orn-Arg-NH₂, using this compound.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Arg(Pbf)-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Acetic anhydride

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence. For the ornithine residue, use this compound.

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and diisopropylethylamine (DIPEA) (10 eq.) in DMF for 30 minutes.

  • Fmoc Deprotection of Ornithine Side Chain: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the ornithine side chain.

  • Cleavage and Global Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 3 hours.

  • Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether. Centrifuge and wash the peptide pellet with cold ether.

  • Lyophilization: Lyophilize the crude peptide to obtain a white powder.

HPLC Analysis of the Crude Peptide

Instrumentation:

  • A standard HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation: Dissolve the lyophilized crude peptide in Solvent A to a concentration of 1 mg/mL.

  • HPLC Method:

    • Flow rate: 1.0 mL/min

    • Detection wavelength: 220 nm

    • Gradient: 5% to 65% Solvent B over 30 minutes.

    • Column temperature: 30 °C

  • Injection: Inject 20 µL of the sample solution.

  • Data Analysis: Integrate the peaks in the chromatogram to determine the purity of the crude peptide. The main peak corresponds to the target peptide, while smaller peaks represent impurities such as the δ-lactam of ornithine and deletion sequences.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the synthesis and analysis of peptides containing ornithine.

Peptide_Synthesis_Workflow cluster_0 Chain Elongation Cycle Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_AA Couple Fmoc-Amino Acid (DIC/Oxyma) Deprotect1->Couple_AA Wash1 Wash Couple_AA->Wash1 Repeat Repeat for each Amino Acid Wash1->Repeat Couple_Orn Couple this compound Repeat->Couple_Orn Deprotect2 Final Fmoc Deprotection Couple_Orn->Deprotect2 Acetylate N-terminal Acetylation Deprotect2->Acetylate Deprotect_Orn Orn Side-Chain Fmoc Deprotection Acetylate->Deprotect_Orn Cleave Cleavage & Deprotection (TFA Cocktail) Deprotect_Orn->Cleave Precipitate Precipitate with Ether Cleave->Precipitate Lyophilize Lyophilize Precipitate->Lyophilize Crude_Peptide Crude Peptide Lyophilize->Crude_Peptide

Caption: Solid-Phase Peptide Synthesis Workflow.

HPLC_Analysis_Workflow Crude_Peptide Crude Peptide Dissolve Dissolve in Mobile Phase A Crude_Peptide->Dissolve Inject Inject onto C18 HPLC Column Dissolve->Inject Gradient Apply Gradient (Acetonitrile/Water/TFA) Inject->Gradient Detect UV Detection (220 nm) Gradient->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analyze Analyze Peak Purity Chromatogram->Analyze Result Purity Data Analyze->Result

Caption: HPLC Analysis Workflow.

Conclusion

The choice of protecting group for the ornithine side chain has a profound impact on the outcome of peptide synthesis. While this compound is a versatile and widely used building block, alternative strategies employing more sterically hindered or orthogonally labile protecting groups such as Boc, Mtt, or ivDde on the side chain can significantly reduce the formation of the problematic δ-lactam impurity. This leads to higher crude purity and simplifies the downstream purification process. A thorough HPLC analysis of the crude peptide is essential to quantify the success of the chosen synthetic strategy and to guide the purification efforts. Researchers should carefully consider the complexity of their target peptide and the potential for side reactions when selecting an ornithine derivative for SPPS.

Mass Spectrometry of Ornithine-Containing Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide analysis, understanding the fragmentation characteristics of non-proteinogenic amino acids is crucial for accurate structural elucidation. Ornithine, a key intermediate in the urea cycle and a component of some peptide therapeutics and natural products, presents unique and advantageous fragmentation behavior in mass spectrometry. This guide provides a comparative analysis of the mass spectrometric behavior of ornithine-containing peptides against relevant alternatives, supported by experimental data and detailed protocols.

A dominant phenomenon in the tandem mass spectrometry of ornithine-containing peptides is the "ornithine effect," a highly facile and selective cleavage C-terminal to the ornithine residue.[1][2] This effect is driven by the nucleophilic side-chain amine of ornithine, which facilitates a neighboring group reaction, leading to the formation of a stable six-membered lactam ring.[1][2] This predictable fragmentation simplifies spectral interpretation and offers a powerful tool for peptide sequencing, especially for complex structures like cyclic and stapled peptides.[3]

Comparative Fragmentation Analysis

The presence of an ornithine residue profoundly influences peptide fragmentation, especially when compared to its proteinogenic counterpart, arginine. The conversion of arginine to ornithine via deguanidination is a strategy employed to simplify mass spectra and direct fragmentation for more confident sequencing.[4][5][6]

Ornithine vs. Arginine

The high gas-phase basicity of the arginine side chain sequesters the protonating charge, leading to complex fragmentation patterns or, in some cases, hindering backbone fragmentation altogether.[7] In contrast, the conversion to ornithine results in a lower proton affinity, increasing proton mobility and enabling the ornithine effect.[1] This leads to a much cleaner MS/MS spectrum dominated by a specific cleavage event.

Table 1: Comparison of Fragmentation Patterns for Arginine- vs. Ornithine-Containing Peptides

FeatureArginine-Containing PeptidesOrnithine-Containing Peptides
Proton Mobility Low (proton sequestered by guanidino group)[7]High (increased proton mobility)[1]
Fragmentation Pattern Complex, with multiple fragment ions and neutral lossesSimplified, with a dominant cleavage C-terminal to ornithine[1]
Major Fragment Ions Variable b- and y-ionsPredominantly a b-ion with a C-terminal lactam or a y-ion[1]
Spectral Interpretation Can be challenging, especially with internal arginine residues[4]Straightforward due to predictable fragmentation

For the model peptide AAAAAXA, where X is either Arginine (R) or Ornithine (O), the CID of [AAAAARA+H]+ produces a complex spectrum with numerous sequence ions and neutral losses. In stark contrast, the CID of [AAAAAOA+H]+ results in a simple spectrum dominated by the b6 fragment ion resulting from cleavage C-terminal to the ornithine residue.[1]

The Ornithine Effect vs. Other "Effects"

The selective cleavage induced by ornithine has been shown to be more favorable than other well-known residue-specific fragmentation pathways, such as the proline and aspartic acid effects.[1][2]

Table 2: Comparison of the Ornithine Effect with Proline and Aspartic Acid Effects

EffectResidueCleavage SiteConditions Favoring CleavageDominance
Ornithine Effect OrnithineC-terminalSingly and doubly protonated peptides[1]Consistently more favorable than proline or aspartic acid effects[1]
Proline Effect ProlineN-terminalTypically observed in doubly protonated peptidesLess dominant than the ornithine effect[1]
Aspartic Acid Effect Aspartic AcidN-terminalTypically observed in singly protonated peptidesLess dominant than the ornithine effect[1]

In a direct comparison using the peptide angiotensin II (DRVYIHPF) and its ornithine analogue (DOVYIHPF), the ornithine effect was consistently the more dominant fragmentation pathway under conditions that would typically favor either the aspartic acid or proline effects.[1][2]

Comparison of Fragmentation Techniques for Ornithine-Containing Peptides

The choice of fragmentation technique (e.g., CID, HCD, ETD) can influence the observed product ions. While the ornithine effect is prominent across different methods, the extent of backbone fragmentation versus side-chain losses can vary.

Table 3: Theoretical Comparison of Fragmentation Techniques for Ornithine-Containing Peptides

TechniquePrincipleExpected Fragmentation of Ornithine Peptides
Collision-Induced Dissociation (CID) Low-energy collisions with an inert gasPrimarily the ornithine effect cleavage (b- or y-ions).[1] Can produce some other backbone fragments.
Higher-Energy Collisional Dissociation (HCD) Higher-energy collisions in a separate cellStrong induction of the ornithine effect. May produce more backbone fragments than CID, providing richer sequence information.[8][9]
Electron Transfer Dissociation (ETD) Electron transfer from a radical anionCleavage of the N-Cα bond, producing c- and z-type ions. Less dependent on proton mobility, so it can provide complementary fragmentation, especially for peptides with multiple basic residues.[10][11]

For peptides with labile protecting groups on the ornithine side chain, such as a Monomethoxytrityl (Mmt) group, CID and HCD often result in a dominant neutral loss of the protecting group. In contrast, ETD can preserve the protecting group and induce fragmentation of the peptide backbone, providing more useful sequence information.

Experimental Protocols

Arginine to Ornithine Conversion (Deguanidination)

This protocol is adapted from methods using hydrazinolysis to facilitate peptide sequencing.[4][5]

  • Peptide Dissolution: Dissolve the arginine-containing peptide in a suitable solvent.

  • Hydrazinolysis: Add hydrazine hydrate to the peptide solution. The reaction is typically carried out at an elevated temperature (e.g., 75-100°C) for a specific duration (e.g., 30-60 minutes). The optimal conditions should be determined empirically for each peptide.

  • Quenching and Desalting: Quench the reaction and remove excess reagents using a suitable desalting method, such as a C18 ZipTip.

  • LC-MS/MS Analysis: Analyze the resulting ornithine-containing peptide by LC-MS/MS.

Caution: Hydrazine is highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

General LC-MS/MS Protocol for Ornithine-Containing Peptides

This is a generalized protocol; specific parameters should be optimized for the instrument and peptide of interest.

  • Sample Preparation: Dissolve the purified peptide in a solvent compatible with reverse-phase chromatography, such as 0.1% formic acid in water/acetonitrile.

  • Chromatographic Separation:

    • Column: C18 analytical column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic content to ensure proper retention and elution of the peptide.

    • Flow Rate: Dependent on the column dimensions (e.g., 200-400 nL/min for nano-LC).

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI).

    • MS1 Scan: Acquire full scan mass spectra over an appropriate m/z range.

    • MS2 Scans: Use data-dependent acquisition to select the most intense precursor ions for fragmentation by CID, HCD, or ETD. Set an appropriate collision energy.

Visualizations

Fragmentation Pathway of the Ornithine Effect

Ornithine Effect cluster_peptide Protonated Peptide cluster_cyclization Nucleophilic Attack cluster_products Fragmentation Products Peptide ...-NH-CH(R)-CO-NH-CH((CH2)3-NH3+)-CO-... Intermediate Cyclic Intermediate Peptide->Intermediate Side-chain amine attacks C-terminal carbonyl carbon b_ion b-ion with Lactam Ring ...-NH-CH(R)-CO-N-CH-CO          |      |         (CH2)3-NH2 Intermediate->b_ion Peptide bond cleavage y_ion y-ion +H3N-CH(...)-... Intermediate->y_ion Peptide bond cleavage

Caption: The "Ornithine Effect" fragmentation pathway.

Experimental Workflow for Comparative Analysis

Experimental Workflow cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_fragmentation Tandem MS (MS/MS) cluster_data Data Analysis start Ornithine-Containing Peptide dissolve Dissolve in LC-MS compatible solvent start->dissolve lc LC Separation (C18) dissolve->lc ms Mass Spectrometer (ESI+) lc->ms ms1 MS1 Scan (Precursor Ions) ms->ms1 cid CID ms1->cid Fragment Precursor hcd HCD ms1->hcd Fragment Precursor etd ETD ms1->etd Fragment Precursor spectra Acquire MS/MS Spectra cid->spectra hcd->spectra etd->spectra compare Compare Fragmentation Patterns spectra->compare

Caption: Workflow for comparing fragmentation techniques.

References

A Comparative Guide to Boc-Orn(Fmoc)-OH and Boc-Lys(Fmoc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount for the successful solid-phase peptide synthesis (SPPS) of complex and high-purity peptides. Among the repertoire of protected amino acids, Boc-Orn(Fmoc)-OH and Boc-Lys(Fmoc)-OH are two crucial derivatives utilized in Fmoc-based SPPS strategies. This guide provides an objective comparison of their performance, supported by structural analysis and known experimental outcomes, to aid in the rational design of peptide synthesis projects.

Introduction to this compound and Boc-Lys(Fmoc)-OH

This compound and Boc-Lys(Fmoc)-OH are orthogonally protected derivatives of the non-proteinogenic amino acid L-ornithine and the proteinogenic amino acid L-lysine, respectively. The core difference between these two amino acids is the length of their side chain; lysine possesses one additional methylene group compared to ornithine. In both derivatives, the α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the side-chain amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group. This orthogonal protection scheme is central to their application in Fmoc SPPS, allowing for the selective deprotection of the α-amino group during peptide chain elongation without affecting the side-chain protecting group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and Boc-Lys(Fmoc)-OH is presented in the table below. The primary difference lies in their molecular weights and formulas, stemming from the extra methylene group in the lysine side chain.

PropertyThis compoundBoc-Lys(Fmoc)-OH
Molecular Formula C₂₅H₃₀N₂O₆C₂₆H₃₂N₂O₆
Molecular Weight 454.52 g/mol 468.55 g/mol
Appearance White to off-white powderWhite to off-white powder
Solubility Soluble in DMF, DMSO, and other polar organic solventsSoluble in DMF, DMSO, and other polar organic solvents
α-Amino Protecting Group Fmoc (9-fluorenylmethyloxycarbonyl) - Base LabileFmoc (9-fluorenylmethyloxycarbonyl) - Base Labile
Side-Chain Protecting Group Boc (tert-butoxycarbonyl) - Acid LabileBoc (tert-butoxycarbonyl) - Acid Labile

Performance in Solid-Phase Peptide Synthesis (SPPS)

The performance of these two amino acid derivatives in SPPS is largely comparable, with one critical exception related to a side reaction involving the ornithine side chain.

Coupling Efficiency

Both this compound and Boc-Lys(Fmoc)-OH are expected to exhibit similar and high coupling efficiencies under standard SPPS conditions. The reactivity of the carboxylic acid group is not significantly influenced by the minor difference in the length of the aliphatic side chain. Standard coupling reagents such as HBTU, HATU, or DIC/Oxyma can be effectively used for their incorporation into a growing peptide chain.

Deprotection Kinetics

The kinetics of the deprotection of the Fmoc group are identical for both derivatives. This process is typically carried out using a solution of piperidine in DMF and is not affected by the nature of the amino acid side chain. Similarly, the final deprotection of the Boc group from the side chain is achieved under strong acidic conditions, typically with trifluoroacetic acid (TFA), and is expected to proceed at a similar rate for both ornithine and lysine residues.

Side Reactions: The Critical Distinction

The most significant difference in the synthetic performance between this compound and Boc-Lys(Fmoc)-OH is the propensity of ornithine residues to undergo intramolecular cyclization to form a lactam.[1] This side reaction can occur under certain conditions during peptide synthesis or cleavage and results in the irreversible capping of the ornithine side chain, leading to a truncated peptide and a reduction in the overall yield of the desired full-length peptide.[1]

Lysine, with its longer side chain, does not readily form a stable six-membered lactam ring under the same conditions. This makes Boc-Lys(Fmoc)-OH a more robust building block in sequences where side-chain cyclization is a concern.

Impact on Final Peptide Quality

The choice between this compound and Boc-Lys(Fmoc)-OH can have a direct impact on the purity and yield of the final peptide product, primarily due to the potential for lactam formation with ornithine.

ParameterThis compoundBoc-Lys(Fmoc)-OH
Purity Potentially lower due to the formation of lactam side-product impurities.Generally high, with a lower propensity for side-chain related impurities.
Yield Can be significantly reduced if lactam formation is a prominent side reaction.[1]Typically higher due to the absence of the lactam side reaction.
Biological Activity The presence of lactam-modified peptides can complicate biological assays and may lead to altered or loss of activity.The final peptide is more likely to be homogenous, ensuring that the observed biological activity is from the intended sequence.

Experimental Protocols

The following are detailed, representative protocols for the key steps in solid-phase peptide synthesis using either this compound or Boc-Lys(Fmoc)-OH. These protocols are based on standard Fmoc-SPPS chemistry.[2][3]

Protocol 1: Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Initial Wash: Drain the DMF and wash the resin with DMF (3 x 10 mL/g of resin).

  • Fmoc Removal: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 5 minutes.

  • Second Treatment: Drain the solution and add a fresh solution of 20% piperidine in DMF. Agitate for an additional 15-20 minutes.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 10 mL/g of resin) to remove all traces of piperidine and the Fmoc-piperidine adduct.

  • Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue color) indicates complete Fmoc deprotection.

Protocol 2: Amino Acid Coupling
  • Amino Acid Activation: In a separate vessel, dissolve the this compound or Boc-Lys(Fmoc)-OH (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF. Add N,N-diisopropylethylamine (DIEA) (2 equivalents relative to the amino acid) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring (Optional): Perform a Kaiser test. A negative test (yellow color) indicates complete coupling. If the test is positive, the coupling reaction can be extended or repeated.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL/g of resin) to remove excess reagents.

Mandatory Visualizations

chemical_structures cluster_orn This compound cluster_lys Boc-Lys(Fmoc)-OH orn lys

Caption: Chemical Structures of this compound and Boc-Lys(Fmoc)-OH.

SPPS_Workflow start Start with Resin-Bound Peptide Chain (N-terminal Fmoc) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Couple next Fmoc-Amino Acid (e.g., HBTU/DIEA in DMF) wash1->coupling wash2 Wash with DMF coupling->wash2 repeat Repeat for all Amino Acids wash2->repeat repeat->deprotection Next Amino Acid final_deprotection Final Cleavage and Side-Chain Deprotection (TFA Cocktail) repeat->final_deprotection Final Amino Acid end Purified Peptide final_deprotection->end

Caption: General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis.

Lactam_Formation OrnithineResin Peptide-Resin with Ornithine Side-Chain Activation Side-Chain Amine Activation (e.g., during coupling or cleavage) OrnithineResin->Activation Cyclization Intramolecular Cyclization Activation->Cyclization Lactam Lactam Formation (Irreversible Side-Product) Cyclization->Lactam

Caption: Logical Pathway for Lactam Formation from Ornithine Residues.

Conclusion

Both this compound and Boc-Lys(Fmoc)-OH are valuable reagents for the synthesis of peptides containing a basic side chain with an orthogonal protecting group strategy. Their performance in terms of coupling efficiency and deprotection kinetics is largely analogous. However, the critical differentiating factor is the propensity of ornithine to undergo intramolecular lactam formation, a side reaction that can significantly impact the purity and yield of the final peptide.[1]

For the synthesis of peptides where the specific structure of ornithine is not required, Boc-Lys(Fmoc)-OH is generally the preferred and more robust choice due to its lower risk of side reactions. The use of this compound should be carefully considered, particularly in long or complex sequences, and synthetic and cleavage conditions may need to be optimized to minimize the risk of lactam formation. This guide provides the necessary information for researchers to make an informed decision based on the specific requirements of their peptide synthesis project.

References

A Comparative Guide to the Orthogonal Deprotection of Boc-Orn(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis and the development of sophisticated peptide-based therapeutics, the use of orthogonally protected amino acids is fundamental. Boc-Orn(Fmoc)-OH, a derivative of ornithine, is a critical building block that offers exceptional versatility due to its two distinct protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group on the α-amine and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the δ-side-chain amine.[1][2] This unique arrangement allows for the selective removal of one protecting group without affecting the other, enabling precise control over peptide chain elongation and modification.[1]

This guide provides a comprehensive comparison of standard methods for the orthogonal deprotection of this compound, supported by experimental data to validate the efficacy of these procedures.

The Principle of Orthogonal Deprotection

The core advantage of this compound lies in the differential lability of its protecting groups. The Boc group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), while the Fmoc group is removed by treatment with a mild base, most commonly piperidine. This orthogonality is the cornerstone of many advanced peptide synthesis strategies.

G This compound This compound H-Orn(Fmoc)-OH H-Orn(Fmoc)-OH This compound->H-Orn(Fmoc)-OH  Acid (e.g., TFA)   Boc-Orn-OH Boc-Orn-OH This compound->Boc-Orn-OH  Base (e.g., Piperidine)  

Caption: Orthogonal deprotection pathways of this compound.

Comparative Analysis of Deprotection Protocols

The efficiency of deprotection is paramount to ensure high purity and yield of the desired intermediate. Below is a comparison of common conditions for the selective removal of the Boc and Fmoc groups from this compound.

Selective Boc Group Deprotection (Acid-Mediated)

Trifluoroacetic acid (TFA) is the reagent of choice for Boc removal. The concentration of TFA and the reaction time can be modulated to ensure complete deprotection while minimizing potential side reactions.

Deprotection ConditionTime (min)Purity (%)Yield (%)Notes
50% TFA in Dichloromethane (DCM)30>98~95Standard and effective condition.
25% TFA in Dichloromethane (DCM)60>97~93Milder conditions, may require longer reaction times.
95% TFA, 2.5% H2O, 2.5% TIS120>99~97Harsh conditions, typically for final cleavage from resin.

Note: Data is compiled from typical results in solid-phase peptide synthesis and may vary based on specific reaction conditions and scale.

Selective Fmoc Group Deprotection (Base-Mediated)

Piperidine in a polar aprotic solvent like dimethylformamide (DMF) is the standard for Fmoc deprotection. The concentration and treatment time are key parameters for efficient removal.

Deprotection ConditionTime (min)Purity (%)Yield (%)Notes
20% Piperidine in DMF10 + 10>99~98Standard two-step treatment ensures complete removal.
50% Piperidine in DMF5>98~96Faster deprotection but may increase risk of side reactions.
10% Piperidine in DMF20 + 20>99~97Milder conditions, suitable for sensitive sequences.

Note: Data is compiled from typical results in solid-phase peptide synthesis and may vary based on specific reaction conditions and scale.

Experimental Protocols for Validation

Accurate validation of deprotection is crucial for the success of subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are the primary analytical techniques employed.

Protocol 1: HPLC Analysis for Monitoring Deprotection

G cluster_0 Sample Preparation cluster_1 HPLC Analysis Aliquot Aliquot Quench Quench Aliquot->Quench Dilute Dilute Quench->Dilute Inject Inject Dilute->Inject Separate Separate Inject->Separate Detect Detect Separate->Detect

Caption: Workflow for HPLC validation of deprotection.

Instrumentation:

  • HPLC System: A standard system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 265 nm (for Fmoc-containing compounds) and 220 nm.

Procedure:

  • At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a solution of 50:50 water/acetonitrile with 0.1% TFA.

  • Inject the diluted sample into the HPLC system.

  • Monitor the disappearance of the starting material peak and the appearance of the product peak. The retention time will shift depending on the polarity of the molecule (deprotected products are generally more polar and have shorter retention times).

Protocol 2: ¹H NMR Spectroscopy for Structural Confirmation

Sample Preparation:

  • Dissolve a small amount of the dried product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Expected Chemical Shifts (δ, ppm):

  • This compound:

    • Boc group: A characteristic singlet around 1.4 ppm (9H).

    • Fmoc group: A complex multiplet in the aromatic region (7.2-7.9 ppm, 8H) and signals for the fluorenyl CH and CH₂ protons (around 4.2-4.4 ppm).

  • H-Orn(Fmoc)-OH (after Boc deprotection):

    • Absence of the Boc signal at ~1.4 ppm.

    • Appearance of signals corresponding to the free α-amino group.

  • Boc-Orn-OH (after Fmoc deprotection): [3]

    • Absence of the Fmoc aromatic and fluorenyl signals.

    • Retention of the Boc signal at ~1.4 ppm.

Protocol 3: Mass Spectrometry for Molecular Weight Verification

Instrumentation:

  • Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used.

Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Infuse the sample into the ESI-MS.

  • Acquire the mass spectrum in positive or negative ion mode.

Expected Molecular Weights:

  • This compound: 454.52 g/mol [4][5]

  • H-Orn(Fmoc)-OH: 354.40 g/mol

  • Boc-Orn-OH: 232.28 g/mol [3][6]

By comparing the experimental mass-to-charge ratio (m/z) with the theoretical molecular weight, the success of the deprotection can be unequivocally confirmed.

Conclusion

The orthogonal deprotection of this compound is a robust and reliable strategy that is central to modern peptide chemistry. The choice of deprotection conditions for either the Boc or Fmoc group can be tailored to the specific requirements of the synthetic route. Validation of each deprotection step using a combination of HPLC, NMR, and MS is essential to ensure the integrity of the desired product and the overall success of the peptide synthesis campaign. This guide provides the foundational protocols and comparative data to aid researchers in the effective utilization of this versatile amino acid derivative.

References

A Strategic Choice in Peptide Synthesis: Boc-Orn(Fmoc)-OH vs. Fmoc-Orn(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of peptide synthesis, the selection of appropriately protected amino acid building blocks is paramount to achieving the desired final product with high yield and purity. For the non-proteinogenic amino acid L-ornithine, which possesses a reactive side-chain amino group, the use of orthogonally protected derivatives is essential for constructing complex peptide architectures such as cyclic and branched peptides. This guide provides a comprehensive comparison of two commonly used, orthogonally protected ornithine derivatives: N-α-Boc-N-δ-Fmoc-L-ornithine (Boc-Orn(Fmoc)-OH) and N-α-Fmoc-N-δ-Boc-L-ornithine (Fmoc-Orn(Boc)-OH).

The core difference between these two reagents lies in the placement of the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This seemingly subtle distinction dictates the synthetic strategy for which each is best suited, influencing the sequence of deprotection steps and the types of modifications that can be performed on the growing peptide chain. This guide will delve into their respective applications, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making an informed decision for their specific synthetic needs.

Core Chemical Differences and Orthogonal Protection Strategy

The principle of orthogonal protection allows for the selective removal of one protecting group in the presence of another by using different deprotection conditions.[1] this compound and Fmoc-Orn(Boc)-OH are classic examples of this strategy, enabling precise control over peptide chain elongation and modification.

FeatureThis compoundFmoc-Orn(Boc)-OH
α-Amino Protection Boc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
δ-Amino (Side-Chain) Protection Fmoc (9-fluorenylmethyloxycarbonyl)Boc (tert-butyloxycarbonyl)
α-Amino Deprotection Acid-labile (e.g., Trifluoroacetic acid - TFA)Base-labile (e.g., 20% Piperidine in DMF)
δ-Amino Deprotection Base-labile (e.g., 20% Piperidine in DMF)Acid-labile (e.g., Trifluoroacetic acid - TFA)
Primary Synthetic Approach Boc-based Solid-Phase Peptide Synthesis (SPPS)Fmoc-based Solid-Phase Peptide Synthesis (SPPS)

The choice between these two derivatives is fundamentally a strategic one, dictated by the desired final peptide structure and the overall synthetic workflow.

G cluster_0 This compound Strategy cluster_1 Fmoc-Orn(Boc)-OH Strategy a0 Boc-Orn(Fmoc)-Peptide-Resin a1 H₂N-Orn(Fmoc)-Peptide-Resin a0->a1  TFA a2 Boc-AA-HN-Orn(Fmoc)-Peptide-Resin a1->a2  Boc-AA Coupling a3 Boc-Peptide-Orn(H₂N)-Peptide-Resin a2->a3  Piperidine a4 Cyclic Peptide a3->a4  On-resin Cyclization b0 Fmoc-Orn(Boc)-Peptide-Resin b1 H₂N-Orn(Boc)-Peptide-Resin b0->b1  Piperidine b2 Fmoc-AA-HN-Orn(Boc)-Peptide-Resin b1->b2  Fmoc-AA Coupling b3 Fmoc-Peptide-Orn(H₂N)-Peptide-Resin b2->b3  TFA (mild) b4 Branched Peptide b3->b4  Side-chain Elongation

Figure 1: Orthogonal deprotection strategies for this compound and Fmoc-Orn(Boc)-OH.

Fmoc-Orn(Boc)-OH: The Workhorse for Linear and Branched Peptides

Fmoc-Orn(Boc)-OH is the derivative of choice for standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). In this strategy, the temporary N-α-Fmoc group is removed at each cycle using a mild base like piperidine, while the more robust N-δ-Boc group on the ornithine side-chain remains intact. This allows for the straightforward incorporation of ornithine into a growing peptide chain.

The Boc-protected side-chain can then be deprotected at a later stage, typically during the final cleavage of the peptide from the resin with a strong acid like TFA. Alternatively, for the synthesis of branched peptides, the Boc group can be selectively removed on-resin (if a TFA-labile linker is not used) to allow for the elongation of a second peptide chain from the ornithine side-chain.

Performance Data

Direct comparative data for this compound and Fmoc-Orn(Boc)-OH is scarce due to their differing applications. However, a study comparing Fmoc-L-Orn(Boc)-OH with Fmoc-L-Orn(Mmt)-OH in the synthesis of a simple linear peptide provides valuable insight into the expected performance of Fmoc-Orn(Boc)-OH.[2]

DerivativeCrude Purity (HPLC)Overall Yield
Fmoc-L-Orn(Boc)-OH ~92%~85%
Fmoc-L-Orn(Mmt)-OH ~88%~80%
Table 1: Performance comparison of Fmoc-L-Orn(Boc)-OH and Fmoc-L-Orn(Mmt)-OH in the synthesis of a linear peptide. Data adapted from a comparative guide.[2]

These results indicate that Fmoc-L-Orn(Boc)-OH is a highly effective building block for linear peptide synthesis, providing high purity and yield. The slightly lower performance of the Mmt-protected derivative can be attributed to the potential for minor premature deprotection of the highly acid-labile Mmt group during synthesis.[2]

This compound: The Specialist for On-Resin Cyclization

This compound is specifically designed for synthetic strategies where the peptide chain is initiated using Boc-SPPS, or more commonly, for creating cyclic peptides through on-resin lactam bridge formation. In this approach, the peptide chain is assembled, and then the N-terminal Boc group and the side-chain Fmoc group of ornithine are selectively removed to allow for an intramolecular amide bond formation, creating a cyclic structure.

This method is particularly advantageous for producing conformationally constrained peptides, which often exhibit enhanced biological activity and stability.

Performance Data

While direct comparative data is unavailable, protocols for on-resin cyclization using this compound or similar strategies with other amino acids like lysine report good to excellent yields and purities.

Peptide TypeCyclization StrategyCrude Purity (HPLC)Overall YieldReference
Macrocyclic PeptideOn-resin lactamization>90%50-70%[3]
Amide-cyclized M2pepOn-resin lactamizationNot specifiedNot specified[4]
Table 2: Representative performance data for on-resin cyclization strategies. Note: These are not direct comparisons and are dependent on the specific peptide sequence and synthesis conditions.

Experimental Protocols

Protocol 1: Synthesis of a Branched Peptide using Fmoc-Orn(Boc)-OH

This protocol outlines the general steps for synthesizing a branched peptide on a solid support using Fmoc-Orn(Boc)-OH.

  • Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group. Wash the resin with DMF.

  • Main Chain Elongation: Couple the desired Fmoc-protected amino acids sequentially using a standard coupling reagent (e.g., HCTU/DIPEA in DMF) until the ornithine incorporation step.

  • Incorporation of Fmoc-Orn(Boc)-OH: Couple Fmoc-Orn(Boc)-OH using the same standard coupling conditions.

  • Continued Main Chain Elongation: Continue elongating the main peptide chain to the desired length by repeating the Fmoc deprotection and coupling steps.

  • Selective Side-Chain Deprotection: After completion of the main chain, selectively remove the Boc group from the ornithine side-chain. This is typically achieved with a milder TFA treatment (e.g., 10-30% TFA in DCM) if a highly acid-sensitive linker is not used.

  • Side-Chain Elongation: Couple the first amino acid of the branch to the deprotected ornithine side-chain amine using standard Fmoc-SPPS coupling conditions.

  • Continue Side-Chain Elongation: Elongate the branch to the desired length by repeating the Fmoc deprotection and coupling steps.

  • Final Cleavage and Deprotection: Cleave the branched peptide from the resin and remove all remaining side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

G start Start with Rink Amide Resin swell Swell Resin in DMF start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple1 Couple Fmoc-AA (Main Chain) deprotect1->couple1 couple1->deprotect1 Repeat for each AA orn_couple Couple Fmoc-Orn(Boc)-OH couple1->orn_couple orn_couple->deprotect1 couple2 Couple Fmoc-AA (Main Chain) orn_couple->couple2 couple2->deprotect1 boc_deprotect Selective Boc Deprotection (e.g., 30% TFA/DCM) couple2->boc_deprotect couple3 Couple Fmoc-AA (Side Chain) boc_deprotect->couple3 couple3->deprotect1 Repeat for branch final_deprotect Final Cleavage and Deprotection (95% TFA) couple3->final_deprotect purify Purify by HPLC final_deprotect->purify

Figure 2: Workflow for branched peptide synthesis using Fmoc-Orn(Boc)-OH.

Protocol 2: Synthesis of a Cyclic Peptide using this compound

This protocol describes the synthesis of a head-to-tail cyclic peptide via on-resin lactam bridge formation using this compound.[3]

  • Resin Preparation: Swell 2-chlorotrityl chloride resin (0.1 mmol scale) in dichloromethane (DCM) for 30 minutes.

  • First Amino Acid Loading: Load this compound onto the resin using a suitable base (e.g., collidine) in DCM. Allow the reaction to proceed for at least 8 hours.

  • Capping: Cap any unreacted sites on the resin using methanol.

  • Peptide Elongation (Boc-SPPS):

    • Boc Deprotection: Remove the N-α-Boc group with 50% TFA in DCM.

    • Neutralization: Neutralize the resin with a base such as DIPEA in DMF.

    • Coupling: Couple the next Boc-protected amino acid using a standard coupling reagent (e.g., HCTU/DIPEA in DMF).

    • Repeat these steps to assemble the linear peptide.

  • Final N-terminal Boc Deprotection: Remove the Boc group from the N-terminal amino acid with 50% TFA in DCM.

  • Side-Chain Fmoc Deprotection: Remove the Fmoc group from the ornithine side-chain with 20% piperidine in DMF.

  • On-Resin Cyclization: Induce intramolecular amide bond formation by treating the resin with a coupling agent cocktail (e.g., PyBOP/HOBt/DIPEA in DMF/DCM/NMP) for 24 hours.[4]

  • Cleavage from Resin: Cleave the cyclic peptide from the resin using a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours.

  • Purification: Purify the crude cyclic peptide by reverse-phase HPLC.

G start Start with 2-Chlorotrityl Resin swell Swell Resin in DCM start->swell load Load this compound swell->load cap Cap Resin load->cap boc_deprotect Boc Deprotection (50% TFA/DCM) cap->boc_deprotect couple Couple Boc-AA boc_deprotect->couple couple->boc_deprotect Repeat for each AA final_boc_deprotect Final N-terminal Boc Deprotection couple->final_boc_deprotect fmoc_deprotect Side-chain Fmoc Deprotection (20% Piperidine/DMF) final_boc_deprotect->fmoc_deprotect cyclize On-Resin Cyclization (e.g., PyBOP/HOBt/DIPEA) fmoc_deprotect->cyclize cleave Cleavage from Resin (95% TFA) cyclize->cleave purify Purify by HPLC cleave->purify

Figure 3: Workflow for cyclic peptide synthesis using this compound.

Potential Side Reactions

While both derivatives are highly effective, researchers should be aware of potential side reactions. A notable side reaction for arginine, which is structurally similar to ornithine, is the formation of a δ-lactam during the activation of the carboxylic acid for coupling.[5] This can lead to incomplete coupling and the formation of deletion sequences. The tendency for this side reaction can be influenced by the choice of protecting group on the side-chain, with bulkier groups potentially offering more steric hindrance. Careful selection of coupling reagents and reaction conditions is crucial to minimize such side reactions.

Conclusion and Recommendations

The choice between this compound and Fmoc-Orn(Boc)-OH is not a matter of superior performance but of strategic selection based on the desired synthetic outcome.

Choose Fmoc-Orn(Boc)-OH for:

  • Standard Fmoc-SPPS: It is the ideal choice for incorporating ornithine into linear peptides using the most common solid-phase synthesis strategy.

  • Synthesis of Branched Peptides: It provides a convenient branching point for the synthesis of peptides with side-chain elongations.

Choose this compound for:

  • On-Resin Cyclization: It is specifically designed for the synthesis of head-to-tail cyclic peptides via lactam bridge formation.

  • Boc-SPPS: It is the appropriate choice when employing a Boc-based synthetic strategy for the main peptide chain.

By understanding the distinct advantages and applications of each derivative, researchers can confidently select the optimal building block to efficiently and successfully synthesize their target peptide.

References

A Researcher's Guide to Characterizing Cyclic Peptides: A Comparative Analysis of Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of cyclic peptide characterization, a strategic selection of analytical techniques is paramount. This guide provides an objective comparison of the primary methods employed in the field, supported by experimental data and detailed protocols to aid in methodological decisions. Cyclic peptides, with their constrained conformations, offer unique therapeutic potential but also present significant analytical challenges. A multi-faceted approach combining techniques that probe different molecular aspects is often necessary for comprehensive characterization.

The principal analytical techniques for characterizing cyclic peptides fall into three main categories: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography (LC). Each offers distinct advantages and provides complementary information regarding the peptide's primary sequence, three-dimensional structure, and purity. Additional techniques such as Ion Mobility-Mass Spectrometry (IM-MS), UV-Vis Spectroscopy, and Circular Dichroism (CD) provide further layers of structural and quantitative information.

Quantitative Comparison of Analytical Techniques

The selection of an analytical technique is often a trade-off between the desired information, sample availability, and instrumental capabilities. The following table summarizes key quantitative parameters for the primary and supplementary techniques used in cyclic peptide characterization.

TechniqueInformation ProvidedTypical Sample AmountSensitivityResolutionThroughput
Mass Spectrometry (MS)
ESI-MS/MSAmino acid sequence, molecular weightPicograms to nanograms[1][2]High (fmol-pmol)High (mass accuracy)High
MALDI-TOF/TOFAmino acid sequence, molecular weightPicograms to nanograms[3]High (fmol-pmol)Moderate to HighHigh
Ion Mobility-MS (IM-MS)Conformational information (CCS), separation of isomersNanogramsHighHigh (mass and mobility)Moderate to High
NMR Spectroscopy
2D NMR (COSY, TOCSY, NOESY)3D structure, conformation, dynamics in solutionMilligrams (1.5-7.5 mg)[4]Low (mM range)[4]Atomic levelLow
Liquid Chromatography (LC)
HPLCPurification, separation of isomers and impuritiesMicrograms to gramsModerateGoodModerate
UHPLCHigh-resolution separation of isomers and impuritiesMicrograms to milligramsHighVery HighHigh
Other Techniques
UV-Vis SpectroscopyQuantificationMicrogramsModerateN/AHigh
Circular Dichroism (CD)Secondary structure (α-helix, β-sheet)Micrograms (0.005-5 mg/ml)[5]ModerateN/AHigh

In-Depth Look at Key Analytical Techniques

Mass Spectrometry: The Sequencer

Mass spectrometry is a cornerstone technique for determining the primary structure of cyclic peptides. Due to the absence of termini, sequencing cyclic peptides is more challenging than their linear counterparts, often requiring multiple fragmentation steps (MSn).[1][6][7]

  • Electrospray Ionization (ESI)-MS/MS: This is a soft ionization technique ideal for analyzing polar and thermally labile molecules like peptides.[8] It allows for the generation of multiply charged ions, which can be fragmented to yield sequence information. Multistage tandem mass spectrometry (MSn) in an ion trap is a powerful strategy to unambiguously sequence cyclic peptides by sequentially removing amino acid residues.[6]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI)-TOF/TOF: MALDI is another soft ionization technique that is well-suited for high-throughput analysis.[3] It typically produces singly charged ions. Post-source decay (PSD) or collision-induced dissociation (CID) in a TOF/TOF instrument can be used to fragment the cyclic peptide and deduce its sequence.[9]

  • Ion Mobility-Mass Spectrometry (IM-MS): IM-MS adds another dimension of separation based on the ion's size, shape, and charge (collisional cross-section, CCS).[10][11] This technique is particularly valuable for separating cyclic peptide isomers and for gaining insights into their gas-phase conformation.[12][13] High-resolution ion mobility (HRIM) systems can even resolve protomers, which are isomers that differ in the site of protonation.[5][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect

NMR spectroscopy is the most powerful technique for determining the three-dimensional structure and conformational dynamics of cyclic peptides in solution.[13][15] This information is crucial for understanding structure-activity relationships.

  • 2D NMR Techniques: A combination of 2D NMR experiments is typically used for structure elucidation:

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically through 2-3 bonds, helping to identify amino acid spin systems.[16][17][18]

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, facilitating the assignment of all protons belonging to a particular amino acid residue.[16][17][19]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (through-space interactions, typically < 5 Å), providing the distance restraints necessary for 3D structure calculation.[15][16][17][19]

Liquid Chromatography: The Purifier

Chromatographic techniques are indispensable for the purification and separation of cyclic peptides from synthesis byproducts, linear precursors, and other impurities.[3][6][20][21]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide purification, separating molecules based on their hydrophobicity.[1][3][21] By optimizing parameters such as the stationary phase (e.g., C18, C8), mobile phase composition, gradient, and pH, high purity can be achieved.[1]

  • Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC utilizes columns with smaller particle sizes (<2 µm) and operates at higher pressures than HPLC.[12] This results in significantly improved resolution, higher sensitivity, and faster analysis times, making it ideal for separating closely related cyclic peptide isomers and impurities.[12][22][23]

  • Flash Chromatography: For larger scale purifications, reversed-phase flash chromatography offers a higher loading capacity compared to HPLC, significantly reducing purification time.[20]

Complementary Techniques for Deeper Insights

  • UV-Vis Spectroscopy: A straightforward and rapid method for quantifying peptides, particularly those containing aromatic amino acids (Tyrosine, Tryptophan) which absorb strongly at 280 nm.[24] The peptide backbone itself absorbs around 214 nm.[25]

  • Circular Dichroism (CD) Spectroscopy: CD is a valuable technique for rapidly assessing the secondary structure of cyclic peptides in solution.[5][26][27] The characteristic spectral signatures in the far-UV region (190-250 nm) can indicate the presence of α-helices, β-sheets, and random coils.[26][27][28]

Experimental Workflows and Logical Relationships

The characterization of a novel cyclic peptide often follows a logical workflow, integrating multiple analytical techniques to build a comprehensive understanding of its properties.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Synthesis Crude Cyclic Peptide Purification Purification (HPLC/UHPLC) Synthesis->Purification MS Mass Spectrometry (Sequence, MW) Purification->MS Purity Check & ID NMR NMR Spectroscopy (3D Structure) Purification->NMR Structure Elucidation CD Circular Dichroism (Secondary Structure) Purification->CD Conformational Analysis

Caption: General experimental workflow for cyclic peptide characterization.

The relationship between the primary analytical techniques highlights their complementary nature in providing a complete picture of a cyclic peptide's structure and purity.

Logical_Relationships cluster_techniques Analytical Techniques cluster_information Characterization Information LC Liquid Chromatography (Purity, Isomer Separation) MS Mass Spectrometry (Sequence, Molecular Weight) LC->MS LC-MS Purity Purity & Homogeneity LC->Purity NMR NMR Spectroscopy (3D Structure, Conformation) MS->NMR Informs NMR sample prep Primary Primary Structure MS->Primary Tertiary Tertiary Structure NMR->Tertiary

Caption: Logical relationships between key analytical techniques.

Detailed Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purification
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[1]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[1]

  • Gradient: A linear gradient is typically employed, starting with a low percentage of Mobile Phase B (e.g., 5-10%) and increasing to a higher percentage over a set time (e.g., 30-60 minutes) to elute the cyclic peptide. The optimal gradient will depend on the hydrophobicity of the peptide.

  • Flow Rate: 1.0 mL/min for an analytical column.[1]

  • Detection: UV absorbance at 214 nm (peptide backbone) and 280 nm (aromatic residues).

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., Mobile Phase A, DMSO) and filter through a 0.22 µm syringe filter before injection.[6]

  • Procedure: a. Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.[6] b. Inject the prepared sample. c. Run the gradient elution program. d. Collect fractions corresponding to the desired peptide peak. e. Analyze the purity of the collected fractions by analytical HPLC. f. Pool the pure fractions and lyophilize to obtain the purified peptide.

Tandem Mass Spectrometry (ESI-MS/MS) for Sequencing
  • Sample Preparation: Prepare a solution of the purified cyclic peptide at a concentration of approximately 1 µM in a 50:50 methanol:water solution with 0.1% formic acid.[2]

  • Instrumentation: An electrospray ionization source coupled to a tandem mass spectrometer (e.g., ion trap, Q-TOF).

  • MS1 Scan: Acquire a full scan MS spectrum to identify the precursor ion (the protonated molecule [M+H]+ or multiply charged ions).

  • MS/MS Scan (CID): a. Isolate the precursor ion of interest in the first mass analyzer. b. Subject the isolated ion to collision-induced dissociation (CID) with an inert gas (e.g., argon, nitrogen) in a collision cell. c. Acquire the product ion spectrum in the second mass analyzer.

  • MSn Scan (for Ion Trap): a. From the MS/MS spectrum, select a primary fragment ion. b. Isolate this fragment ion and subject it to another round of CID to generate MS3 spectra. c. This process can be repeated for further fragmentation (MS4, etc.) to elucidate the complete sequence.[2]

  • Data Analysis: The resulting fragment ion series (b- and y-ions for linearized peptides) are used to deduce the amino acid sequence. Specialized software can aid in the interpretation of the complex fragmentation patterns of cyclic peptides.

2D NMR Spectroscopy for Structure Elucidation
  • Sample Preparation: Dissolve 1.5-7.5 mg of the purified cyclic peptide in a suitable deuterated solvent (e.g., D2O, DMSO-d6) to a final concentration of 1-5 mM.[4] The sample volume should be at least 500 µL for a standard NMR tube.[7] The sample must be free of paramagnetic impurities and solid particles.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[29]

  • Experiments: Acquire a series of 2D NMR spectra at a constant temperature: a. TOCSY: Use a mixing time of ~80 ms to observe correlations between all protons within each amino acid residue. b. NOESY: Use a mixing time of ~200-400 ms to detect through-space correlations between protons that are close in proximity (< 5Å). c. COSY: To confirm J-coupling connectivities, particularly between adjacent protons. d. HSQC (Heteronuclear Single Quantum Coherence): If 13C and/or 15N isotopic labeling is performed, this experiment correlates protons with their directly attached carbons or nitrogens, aiding in resonance assignment.

  • Data Processing and Analysis: a. Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe). b. Assign all proton resonances sequentially using the TOCSY and NOESY spectra. c. Integrate the cross-peaks in the NOESY spectrum to obtain distance restraints. d. Use the distance restraints and any dihedral angle restraints (derived from coupling constants) in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the NMR data. e. The final ensemble of structures represents the solution conformation of the cyclic peptide.[16]

References

A Comparative Yield Analysis of Ornithine Derivatives in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of ornithine derivatives is a cornerstone in the development of novel therapeutics, particularly in the fields of cancer research and infectious diseases. These derivatives are crucial for creating inhibitors of enzymes like ornithine decarboxylase (ODC), a key player in polyamine biosynthesis, and for incorporation into peptide-based drugs to enhance their efficacy and stability. This guide provides a comparative analysis of synthetic yields for various ornithine derivatives, supported by detailed experimental protocols and visual workflows, to aid researchers in selecting optimal synthetic routes.

Quantitative Yield Analysis

The following table summarizes the reported yields for the synthesis of different ornithine derivatives. The data is compiled from various studies, highlighting the efficiency of different synthetic strategies.

Ornithine DerivativeStarting MaterialKey Reaction StepsOverall Yield (%)Reference
Compound 11 (an ODC inhibitor)Boc-amino alcohol 171. Oxidation (Dess–Martin periodinane) 2. Fluorination 3. Reduction74% (over 3 steps)[1][2]
APA-PLP, 10-R-PLP, 10-S-PLP, 11-PLP (PLP-adducts)APA analogs and pyridoxal phosphateTreatment with pyridoxal phosphate followed by reverse-phase purificationHigh yields[1]
Compounds 5, 6, 6-R, 6-S, 7, 8, 9, 9-R, 9-S, 10, and 11Boc-protected amino alcohols1. Mitsunobu reaction with 2-hydroxy-1H-isoindole-1,3(2H)-dione 2. Hydrazine treatment 3. DeprotectionHigh yields[1]
N⁵-hydroxy-D- and L-ornithine (D- and L-3)N²-Boc-D- or L-ornithine (1)1. Imine formation 2. mCPBA oxidation to oxaziridine 3. TFA-induced isomerization to nitrone42-45% (over 3 steps)
2-Amino-5-(hydroxyimino)pentanoic acid (AHPA) 6Compound 5Deprotection with Trifluoroacetic Acid (TFA) in CH₂Cl₂87%
Fully protected ornithine derivative for inhibitor synthesisNα-tert-butoxycarbonyl-L-ornithine (4)Not specified in detailNot specified

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are the protocols for key experiments in the synthesis of ornithine derivatives.

Synthesis of N⁵-hydroxy-D- and L-ornithine (D- and L-3)

This protocol describes a three-step synthesis starting from commercially available N²-Boc-D- or L-ornithine.[3]

  • Imine Formation: The primary amine of N²-Boc-D- or L-ornithine (1) is converted to an imine.

  • Oxaziridine Formation: The resulting imine is oxidized using meta-chloroperoxybenzoic acid (mCPBA) to form an oxaziridine.

  • Nitrone Formation and Hydrolysis: The oxaziridine is treated with trifluoroacetic acid (TFA), which catalyzes its isomerization to a nitrone. Subsequent hydrolysis yields the N⁵-hydroxyornithine derivatives D- and L-2. The overall yield for these three steps is reported to be between 42% and 45%.[3]

Synthesis of 2-Amino-5-(hydroxyimino)pentanoic acid (AHPA) (6)

This protocol outlines the final deprotection step to yield the ODC inhibitor AHPA.

  • Reaction Setup: A solution of the protected precursor, compound 5 (0.425 g, 1.03 mmol), in dichloromethane (CH₂Cl₂) (10 ml) is stirred at 0°C.

  • Deprotection: Trifluoroacetic acid (TFA) (8 ml) is slowly added to the solution.

  • Reaction Progression: The reaction mixture is stirred for 1-4 hours at 0°C and then allowed to equilibrate to room temperature until the reaction is complete.

  • Purification: The solvent is removed using a rotary evaporator, and the crude residue is purified by silica gel chromatography to yield AHPA (6) (0.24 g, 87% yield).

General Procedure for the Synthesis of ODC Inhibitor Analogs (Table 1 compounds)

This procedure was used to prepare a series of ODC inhibitors.[1]

  • Mitsunobu Reaction: Boc-protected amino alcohols (12a–k) are coupled with 2-hydroxy-1H-isoindole-1,3(2H)-dione via a Mitsunobu reaction to produce intermediates (13a–k) in high yields.

  • Hydrazinolysis: The intermediates are then treated with aqueous hydrazine.

  • Deprotection: Subsequent deprotection with 2.0 M HCl in dioxane yields the final compounds in high yields.[1]

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental procedures.

ODC_Catalytic_Cycle ODC_PLP ODC-PLP Imine (1) Ornithine_PLP Ornithine-PLP Imine (3) Ornithine Ornithine Ornithine->Ornithine_PLP Displaces Lys69 Lys69 Lys69 Putrescine_PLP Putrescine-PLP Adduct (4) Ornithine_PLP->Putrescine_PLP Decarboxylation Putrescine_PLP->ODC_PLP Transamination (Lys69 displaces Putrescine) Putrescine Putrescine Putrescine_PLP->Putrescine Release

Caption: Catalytic cycle of ornithine decarboxylase (ODC).[1][2]

Synthesis_Workflow_AHPA start Start: Protected Ornithine Derivative (Compound 5) dissolve Dissolve in CH2Cl2 at 0°C start->dissolve add_tfa Slowly add Trifluoroacetic Acid (TFA) dissolve->add_tfa stir Stir for 1-4 hours at 0°C, then warm to RT add_tfa->stir evaporate Remove solvent via rotary evaporation stir->evaporate purify Purify by silica gel chromatography evaporate->purify end End: 2-Amino-5-(hydroxyimino)pentanoic acid (AHPA) (6) purify->end

Caption: Experimental workflow for the synthesis of AHPA.

Polyamine_Biosynthesis_Pathway Arginine Arginine Ornithine Ornithine Arginine->Ornithine Arginase Arginase Putrescine Putrescine Ornithine->Putrescine ODC Ornithine Decarboxylase (ODC) Spermidine Spermidine Putrescine->Spermidine Spermidine_Synthase Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine_Synthase Spermine Synthase

Caption: Simplified overview of the polyamine biosynthesis pathway.

References

A Comparative Guide to Assessing the Purity of Peptides Synthesized with Boc-Orn(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex peptides, particularly those requiring site-specific modifications, necessitates a robust orthogonal protection strategy. The use of dually protected amino acids like N-α-tert-butyloxycarbonyl-N-δ-fluorenylmethyloxycarbonyl-L-ornithine (Boc-Orn(Fmoc)-OH) is a key approach for creating branched or cyclic peptides. This guide provides an objective comparison of purity assessment for peptides synthesized using this compound against alternative strategies, supported by experimental data and detailed analytical protocols.

Orthogonal Protection Strategies for Ornithine Incorporation

The choice of protecting groups for the α-amino and δ-amino groups of ornithine dictates the synthetic strategy and can significantly influence the purity of the final peptide. This compound is typically employed in a Boc-based solid-phase peptide synthesis (SPPS) strategy, where the Boc group is used for temporary N-terminal protection and is removed by acid, while the Fmoc group on the ornithine side chain provides an orthogonal point for deprotection using a base. This allows for on-resin modification of the side chain.

An alternative and more common approach is to use an Fmoc-based SPPS strategy with an orthogonally protected ornithine derivative where the N-α position is protected by Fmoc. In this case, the side chain is protected with an acid-labile group such as Boc, or other groups like the highly acid-labile 4-methoxytrityl (Mmt) or the hydrazine-labile 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde).

The strategic differences in these approaches can lead to distinct impurity profiles, which necessitates tailored analytical assessment.

Comparison of Synthetic Strategies and Purity Outcomes

The choice between a Boc- or Fmoc-led synthesis strategy when incorporating an orthogonally protected ornithine has direct implications on the potential side reactions and the final purity of the crude peptide.

FeatureBoc-SPPS with this compoundFmoc-SPPS with Fmoc-Orn(Side-Chain PG)
Nα-Protection Boc (acid-labile)Fmoc (base-labile)
Ornithine Side-Chain Protection Fmoc (base-labile)Boc (acid-labile), Mmt (mild acid-labile), ivDde (hydrazine-labile), Alloc (palladium-labile)
Typical Crude Purity Can be lower due to repeated acid exposure for Nα-deprotection, which can lead to premature cleavage of other acid-labile side-chain protecting groups.Generally high due to milder Nα-deprotection conditions.[1]
Common Impurities - Truncated sequences from incomplete Boc deprotection.- Deletion sequences.- Side-chain protecting group loss from repeated acid treatment.- Modification of sensitive residues (e.g., Trp, Met) by carbocations generated during acidolysis.- Deletion sequences from incomplete Fmoc deprotection.- Aspartimide formation, especially in sequences containing Asp.[2]- Dibenzylfulvene adducts from incomplete scavenging of the Fmoc cleavage byproduct.- Racemization of sensitive residues like His and Cys.[2]
Advantages Can be advantageous for synthesizing long or hydrophobic peptides prone to aggregation, as the protonated N-terminus after Boc removal can reduce aggregation.[1]Milder Nα-deprotection conditions are compatible with a wider range of sensitive modifications and linkers.[] Highly amenable to automation.[1]
Disadvantages Requires handling of strong acids like TFA for Nα-deprotection and potentially hazardous HF for final cleavage.[1]Aggregation can be more problematic for certain sequences.[4] The basic conditions for Fmoc removal can cause side reactions like aspartimide formation.[2][4]
Quantitative Purity and Yield Comparison

Experimental data from the synthesis of a model hexapeptide highlights the differences in crude purity and overall yield when using different side-chain protecting groups for ornithine in an Fmoc-SPPS strategy.

Fmoc-L-Orn DerivativeCrude Purity (%)Overall Yield (%)
Fmoc-L-Orn(Mmt)-OH89.268.5
Fmoc-L-Orn(Boc)-OH92.575.3
Fmoc-L-Orn(ivDde)-OH88.771.2

Note: This data is representative and can vary depending on the peptide sequence, synthesis protocol, and purification efficiency. Data adapted from a comparative guide on HPLC analysis of peptides synthesized with Fmoc-L-Orn(Mmt)-OH.[5]

Experimental Protocols for Purity Assessment

A multi-pronged analytical approach is essential for the comprehensive assessment of peptide purity. The three cornerstone techniques are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for determining the purity of a synthetic peptide by separating the target peptide from its impurities based on hydrophobicity.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.[5]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[5]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[5]

  • Gradient: A linear gradient from 5% to 65% B over 30 minutes is a typical starting point, which should be optimized for the specific peptide.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV absorbance at 210-220 nm (for the peptide backbone) and 280 nm (for aromatic residues).[5][6]

  • Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A at a concentration of 1 mg/mL and filter through a 0.22 µm or 0.45 µm membrane.[7]

  • Purity Calculation: The purity is calculated by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.[7][8]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide and to identify impurities. It is often coupled with HPLC (LC-MS) for enhanced separation and identification.

Protocol:

  • Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Sample Preparation: For direct infusion, dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid). For LC-MS, the sample is introduced from the HPLC eluent.

  • Analysis:

    • Intact Mass Analysis: Determine the molecular weight of the main peak and compare it with the theoretical mass of the target peptide.

    • Impurity Identification: Analyze the masses of impurity peaks to identify potential modifications, such as truncations, deletions, incomplete deprotection, or side-chain modifications.[9][10]

    • Tandem MS (MS/MS): Fragment the parent ion of the main peak to confirm the amino acid sequence. This is also crucial for localizing modifications on impurities.[11] The presence of ornithine can lead to a characteristic "ornithine effect" in fragmentation, with facile cleavage C-terminal to the ornithine residue, which can aid in sequence confirmation.[12]

Amino Acid Analysis (AAA)

AAA is the gold standard for accurately quantifying peptides and confirming the amino acid composition.

Protocol:

  • Hydrolysis: The peptide is hydrolyzed to its constituent amino acids. A common method is vapor-phase hydrolysis with 6 N HCl containing 0.1% to 1.0% phenol at 110°C for 24 hours in a vacuum-sealed tube. The phenol is added to prevent halogenation of tyrosine.

  • Derivatization (optional but common): The free amino acids are often derivatized to enhance their detection. Phenylisothiocyanate (PITC) is a common derivatization agent.

  • Separation and Detection: The amino acids (derivatized or underivatized) are separated by ion-exchange chromatography or RP-HPLC and detected, often by UV absorbance after reaction with ninhydrin or by fluorescence.[13]

  • Quantification: The amount of each amino acid is determined by comparing its peak area to that of a known standard. The mole percent of each residue is then compared to the expected composition from the peptide sequence. This can confirm the presence of ornithine and its ratio to other amino acids.

Visualizing Workflows and Synthetic Strategies

Boc-SPPS Strategy with this compound

Boc_SPPS_Workflow Resin Resin Boc_AA1 Couple Boc-AA1-OH Resin->Boc_AA1 Wash1 Wash Boc_AA1->Wash1 Deprotect1 TFA Deprotection (Remove Boc) Wash1->Deprotect1 Neutralize1 Neutralize Deprotect1->Neutralize1 Couple_Orn Couple This compound Neutralize1->Couple_Orn Wash2 Wash Couple_Orn->Wash2 Deprotect2 TFA Deprotection (Remove Boc) Wash2->Deprotect2 Neutralize2 Neutralize Deprotect2->Neutralize2 Continue_SPPS Continue Boc-SPPS Cycles Neutralize2->Continue_SPPS Side_Chain_Deprotect On-Resin Side-Chain Deprotection (Piperidine) Continue_SPPS->Side_Chain_Deprotect Modification Side-Chain Modification Side_Chain_Deprotect->Modification Final_Cleavage Final Cleavage (e.g., HF) Modification->Final_Cleavage Crude_Peptide Crude Peptide Final_Cleavage->Crude_Peptide

Caption: Boc-SPPS workflow for synthesizing a branched peptide using this compound.

Fmoc-SPPS Strategy with Orthogonally Protected Ornithine

Fmoc_SPPS_Workflow Resin Resin Fmoc_AA1 Couple Fmoc-AA1-OH Resin->Fmoc_AA1 Wash1 Wash Fmoc_AA1->Wash1 Deprotect1 Piperidine Deprotection (Remove Fmoc) Wash1->Deprotect1 Couple_Orn Couple Fmoc-Orn(PG)-OH (PG = Boc, Mmt, etc.) Deprotect1->Couple_Orn Wash2 Wash Couple_Orn->Wash2 Deprotect2 Piperidine Deprotection (Remove Fmoc) Wash2->Deprotect2 Continue_SPPS Continue Fmoc-SPPS Cycles Deprotect2->Continue_SPPS Side_Chain_Deprotect On-Resin Side-Chain Deprotection (e.g., mild TFA for Mmt) Continue_SPPS->Side_Chain_Deprotect Modification Side-Chain Modification Side_Chain_Deprotect->Modification Final_Cleavage Final Cleavage (TFA) Modification->Final_Cleavage Crude_Peptide Crude Peptide Final_Cleavage->Crude_Peptide

Caption: Fmoc-SPPS workflow using an orthogonally protected ornithine derivative.

General Workflow for Peptide Purity Assessment

Purity_Assessment_Workflow Crude_Peptide Crude Synthetic Peptide HPLC RP-HPLC Analysis Crude_Peptide->HPLC LCMS LC-MS Analysis Crude_Peptide->LCMS AAA Amino Acid Analysis Crude_Peptide->AAA Purity_Check Purity (%) Assessment HPLC->Purity_Check MW_Confirm Molecular Weight Confirmation LCMS->MW_Confirm Impurity_ID Impurity Identification (MS/MS) LCMS->Impurity_ID Composition_Confirm Amino Acid Composition & Quantification AAA->Composition_Confirm Final_Report Comprehensive Purity Report Purity_Check->Final_Report MW_Confirm->Final_Report Impurity_ID->Final_Report Composition_Confirm->Final_Report

Caption: Integrated workflow for the analytical assessment of synthetic peptide purity.

References

Sequencing Peptides Containing Ornithine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with non-proteinogenic amino acids, the accurate sequencing of peptides containing ornithine is a critical task. Ornithine, an analog of lysine with a shorter side chain, presents unique challenges and opportunities in peptide analysis. This guide provides an objective comparison of the primary methods for sequencing ornithine-containing peptides—Edman degradation and mass spectrometry—supported by experimental data and detailed protocols.

Overview of Sequencing Methods

The two predominant methodologies for determining the amino acid sequence of peptides are Edman degradation and mass spectrometry (MS). Each approach has distinct advantages and limitations, particularly when analyzing peptides containing non-standard residues like ornithine.

  • Edman Degradation: A classic, stepwise chemical method that sequentially removes and identifies amino acids from the N-terminus of a peptide.[1][2][3][4][5][6] It is renowned for its accuracy in determining the N-terminal sequence of purified peptides.[1][6]

  • Mass Spectrometry (MS): A powerful analytical technique that measures the mass-to-charge ratio of ionized molecules.[1] For peptide sequencing, tandem mass spectrometry (MS/MS) is employed to fragment peptides and deduce the sequence from the resulting fragment ions.[3][7] This method is highly sensitive, suitable for complex mixtures, and capable of identifying post-translational modifications.[1][2]

Performance Comparison

The choice between Edman degradation and mass spectrometry depends on the specific research goals, sample purity, and the nature of the peptide. The following table summarizes key performance metrics for each method. It is important to note that while general performance data is available, specific quantitative comparisons for ornithine-containing peptides are not extensively documented in the literature, representing an area for further investigation.

Performance MetricEdman DegradationMass Spectrometry (MS/MS)
Principle Sequential chemical cleavage from the N-terminus.[1][3][4]Fragmentation of peptide ions and mass analysis of fragments.[1][3]
Accuracy High for N-terminal sequencing of pure peptides (>99% per cycle).[8]Variable; de novo sequencing accuracy can be around 35% for complete sequences on experimental data, but higher on simulated data.[9][10] Database matching significantly improves accuracy.
Sensitivity Low picomole to high femtomole range (10-100 picomoles).[5][8][11]Attomole to femtomole range.[11]
Sequencing Speed Slower; approximately 30-60 minutes per amino acid residue.[5][12]Faster; high-throughput analysis of complex mixtures is possible.[2][3]
Peptide Length Limited to ~30-60 residues due to cumulative inefficiencies.[5][8]Can analyze a wide range of peptide lengths.
Sample Requirements Requires highly purified, single peptide samples.[1][2]Can analyze complex mixtures of peptides.[1]
Blocked N-Terminus Not suitable for peptides with a modified N-terminus.[1][5]Can sequence peptides with modified N-termini.[1]
Ornithine-Specific Considerations The phenylthiohydantoin (PTH) derivative of ornithine needs to be properly identified by HPLC.[4][13]The "ornithine effect" can lead to preferential fragmentation C-terminal to the ornithine residue, which can be exploited for sequencing.[14][15] Derivatization of arginine to ornithine can simplify spectra.[16][17]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate sequencing results. Below are protocols for the key experimental approaches.

Edman Degradation Sequencing

This protocol outlines the manual Edman degradation process. Automated sequencers follow a similar principle.[12][18][19]

Materials:

  • Purified ornithine-containing peptide sample (10-100 pmol)

  • Phenyl isothiocyanate (PITC)

  • Coupling buffer (e.g., N-methylmorpholine/water/2-propanol)

  • Anhydrous trifluoroacetic acid (TFA)

  • Extraction solvent (e.g., 1-chlorobutane)

  • Conversion solution (e.g., 25% aqueous TFA)

  • HPLC system with a C18 column

  • PTH-amino acid standards (including PTH-ornithine)

Procedure:

  • Coupling:

    • Dissolve the peptide in the coupling buffer.

    • Add PITC and incubate at ~50°C to form the phenylthiocarbamoyl (PTC)-peptide.

  • Cleavage:

    • Dry the sample completely.

    • Add anhydrous TFA to specifically cleave the N-terminal PTC-amino acid as an anilinothiazolinone (ATZ) derivative.

  • Extraction:

    • Extract the ATZ-amino acid with an organic solvent. The remaining peptide is retained for the next cycle.

  • Conversion:

    • Convert the extracted ATZ-amino acid to the more stable phenylthiohydantoin (PTH)-amino acid by heating in the conversion solution.

  • Identification:

    • Inject the PTH-amino acid onto an HPLC system.

    • Identify the amino acid by comparing its retention time to that of the PTH-amino acid standards.

  • Repeat:

    • Subject the remaining peptide to the next cycle of Edman degradation.

Mass Spectrometry-Based Sequencing

This protocol describes a typical workflow for sequencing an ornithine-containing peptide using tandem mass spectrometry.

Materials:

  • Ornithine-containing peptide sample

  • Denaturing buffer (e.g., 8 M urea)

  • Reducing agent (e.g., dithiothreitol, DTT)

  • Alkylating agent (e.g., iodoacetamide, IAA)

  • Proteolytic enzyme (e.g., trypsin)

  • LC-MS/MS system (e.g., Orbitrap or Q-TOF)

  • Data analysis software (de novo sequencing or database search)

Procedure:

  • Sample Preparation (for proteins):

    • Denature the protein containing the ornithine peptide in denaturing buffer.

    • Reduce disulfide bonds with DTT.

    • Alkylate cysteine residues with IAA.

    • Digest the protein into smaller peptides using a protease like trypsin.

  • Liquid Chromatography (LC) Separation:

    • Inject the peptide mixture onto a reverse-phase LC column.

    • Separate the peptides based on their hydrophobicity using a gradient of organic solvent (e.g., acetonitrile).

  • Tandem Mass Spectrometry (MS/MS):

    • Eluting peptides are ionized (e.g., by electrospray ionization, ESI).

    • The mass spectrometer performs a survey scan (MS1) to determine the mass-to-charge ratios of the intact peptides.

    • Selected peptide ions are isolated and fragmented (e.g., by collision-induced dissociation, CID).

    • A second mass analysis (MS2) is performed on the fragment ions.

  • Data Analysis:

    • The resulting MS/MS spectra are analyzed to determine the peptide sequence.

    • Database Searching: If the protein is from a known source, the experimental spectra are matched against theoretical spectra from a protein database.

    • De Novo Sequencing: If the sequence is unknown, algorithms are used to deduce the sequence directly from the fragmentation pattern.[13][20] The "ornithine effect," a preferential cleavage C-terminal to ornithine, can produce a prominent y-ion or a neutral loss of water, aiding in de novo interpretation.[14][15]

Derivatization of Arginine to Ornithine for MS/MS Analysis

This protocol is for the chemical conversion of arginine residues to ornithine, which can simplify the fragmentation spectra of arginine-containing peptides, making them easier to sequence.[16][17]

Materials:

  • Arginine-containing peptide

  • Hydrazine hydrate

  • Methanol

  • Glacial acetic acid

Procedure:

  • Reaction Setup:

    • Dissolve the peptide in a mixture of water, methanol, and hydrazine hydrate.

    • Incubate the reaction mixture at an elevated temperature (e.g., 50-70°C). The reaction time needs to be optimized for the specific peptide to ensure complete conversion without significant peptide degradation.

  • Quenching and Desalting:

    • Quench the reaction by adding glacial acetic acid.

    • Remove excess reagents and salts using a suitable desalting column (e.g., C18 ZipTip).

  • MS/MS Analysis:

    • Analyze the resulting ornithine-containing peptide by LC-MS/MS as described in the previous protocol. The simplified fragmentation pattern should facilitate sequence determination.[16][17]

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the sequencing methods described.

Edman_Degradation_Workflow start Purified Peptide (with Ornithine) coupling Coupling (PITC) start->coupling cleavage Cleavage (TFA) coupling->cleavage extraction Extraction cleavage->extraction conversion Conversion (Aqueous TFA) extraction->conversion remaining_peptide Remaining Peptide extraction->remaining_peptide hplc HPLC Analysis conversion->hplc identify Identify PTH-Ornithine hplc->identify next_cycle Next Cycle remaining_peptide->next_cycle

Caption: Workflow for Edman Degradation Sequencing.

Mass_Spectrometry_Workflow start Protein/Peptide Sample (with Ornithine) digestion Enzymatic Digestion (e.g., Trypsin) start->digestion lc LC Separation digestion->lc ms Mass Spectrometry lc->ms ms1 MS1 Scan (Precursor Ions) ms->ms1 fragmentation Fragmentation (CID) (MS/MS) ms1->fragmentation ms2 MS2 Scan (Fragment Ions) fragmentation->ms2 analysis Data Analysis ms2->analysis denovo De Novo Sequencing analysis->denovo Unknown database Database Search analysis->database Known

Caption: Workflow for Mass Spectrometry-Based Sequencing.

Arginine_to_Ornithine_Derivatization start Arginine-Containing Peptide hydrazinolysis Hydrazinolysis start->hydrazinolysis quench Quench Reaction hydrazinolysis->quench desalt Desalting quench->desalt ms_analysis LC-MS/MS Analysis desalt->ms_analysis

Caption: Workflow for Arginine to Ornithine Derivatization.

Conclusion and Recommendations

Both Edman degradation and mass spectrometry are powerful techniques for sequencing peptides containing ornithine, each with its own set of strengths and weaknesses.

  • Edman degradation is the method of choice for high-accuracy N-terminal sequencing of a purified ornithine-containing peptide, especially for regulatory purposes or when a reference database is unavailable.[1][6]

  • Mass spectrometry offers superior sensitivity and throughput, making it ideal for analyzing complex mixtures, identifying unknown peptides (de novo sequencing), and characterizing post-translational modifications.[1][2][3] The "ornithine effect" can be a valuable tool in the interpretation of MS/MS spectra. Furthermore, the derivatization of arginine to ornithine can significantly simplify spectra and improve sequencing success for arginine-rich peptides.[14][15][16][17]

For comprehensive characterization, a hybrid approach combining both techniques can be highly effective. Edman degradation can provide unambiguous N-terminal sequence data, which can then be used to constrain and validate the results from mass spectrometry, leading to a more complete and accurate sequence determination.[2][21]

References

A Comparative Analysis of Linker Efficiency in Peptide Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclization of peptides is a cornerstone strategy in medicinal chemistry, transforming flexible linear sequences into conformationally constrained macrocycles. This structural alteration can significantly enhance therapeutic properties, including metabolic stability, receptor binding affinity, and cell permeability. The choice of linker used to achieve cyclization is a critical determinant of the reaction's success, influencing not only the yield and purity of the final cyclic product but also the potential for side reactions such as dimerization and oligomerization.

This guide provides an objective comparison of the cyclization efficiency of different linkers, with a focus on head-to-tail cyclization of peptides synthesized on solid support. We present supporting experimental data, detailed protocols, and visualizations to aid researchers in selecting the optimal linker strategy for their specific needs.

Data Presentation: Head-to-Tail Cyclization Efficiency of a 10-mer Peptide

The following table summarizes the quantitative data from a comparative study on the on-resin head-to-tail cyclization of a 10-mer peptide (AWELKRDVAD). The peptide was synthesized on Rink-amide polystyrene resin, and cyclization was achieved by linking the peptide to the resin via the side chain of either an Aspartic Acid (Asp) or a Glutamic Acid (Glu) residue at the C-terminus.

Linker Amino AcidLinear Peptide Purity (Initial)Cyclic Peptide Crude Purity (%)Linear Impurity (%)Dimer Impurity (%)
Aspartic Acid (Asp) High74.7 1.39.92
Glutamic Acid (Glu) High52.5 8.1819.46

Data sourced from a comparative study on 10-mer peptides.[1]

The data clearly indicates that for this specific 10-mer peptide, the shorter side chain of the Aspartic Acid linker resulted in a significantly higher crude purity of the cyclic product and a lower incidence of both remaining linear peptide and dimer formation compared to the longer Glutamic Acid linker.[1] It is hypothesized that the reduced flexibility of the Asp linker localizes the N-terminus more effectively to its corresponding C-terminus, thereby promoting intramolecular cyclization over intermolecular reactions that lead to dimers.[1]

Discussion of Linker Types and Cyclization Efficiency

While the direct comparative data above provides valuable insight, the broader landscape of linkers for peptide cyclization is diverse. The optimal choice is often sequence- and context-dependent.

  • Amino Acid Linkers (e.g., Asp, Glu): As demonstrated, the side chain length of the anchoring amino acid can significantly impact cyclization efficiency. While a longer linker like Glutamate might be theorized to provide greater flexibility and distance from the resin, potentially aiding cyclization, this study on a 10-mer peptide suggests the opposite can be true, with the shorter Aspartate linker leading to higher purity.[1] This highlights the importance of empirical testing for each specific peptide sequence.

  • PEG Linkers: Polyethylene glycol (PEG) linkers are known for their ability to improve the solubility and pharmacokinetic properties of peptides.[2] In the context of cyclization, PEG linkers can be incorporated to bridge two amino acid side chains. While direct quantitative comparisons of cyclization yield with amino acid linkers are scarce in the literature, the flexibility and hydrophilicity of PEG chains can potentially facilitate cyclization by bringing the reactive ends of the peptide into proximity in aqueous environments. However, the synthesis of peptide-PEG conjugates can be complex, sometimes resulting in low yields.[3]

  • Alkyl Linkers: Simple alkyl chains of varying lengths offer a straightforward way to cyclize peptides, typically between two cysteine residues via thiol-ene "click" chemistry or dithiol bis-alkylation.[4] The efficiency of these reactions is often high. For dithiol bis-alkylation, xylene-based linkers have been reported to be consistently efficient. Linkers lacking benzylic bromides, such as 1,4-dibromobutane, have been reported to yield cleanly cyclized peptides less frequently. The choice of linker length can influence the conformational rigidity of the final cyclic peptide.

  • Cleavable Linkers: In some applications, such as antibody-drug conjugates, it is desirable to have a linker that can be cleaved under specific physiological conditions to release a payload. These linkers are designed to be stable in circulation but labile in the target environment, such as the acidic or reducing conditions found within tumor cells. The cyclization efficiency with these linkers would be dependent on the specific chemistry of the cleavable moiety.

Experimental Protocols

On-Resin Head-to-Tail Peptide Cyclization using Asp/Glu Linkers

This protocol details the methodology used to generate the comparative data presented in the table above.

1. Linear Peptide Synthesis:

  • Resin: Rink Amide polystyrene resin (0.49 mmol/g loading).[1]

  • Synthesis Scale: 0.125 mmol.[1]

  • Synthesizer: Biotage® Initiator+ Alstra™ automated peptide synthesizer.[1]

  • Coupling Chemistry: Standard DIC/Oxyma coupling methods were used.[1]

  • C-terminal Amino Acid: Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH was coupled to the Rink Amide resin via its side chain carboxylic acid. The α-carboxylate was protected with an allyl (All) group.[1]

  • Peptide Elongation: The 10-mer peptide sequence (AWELKRDVAD) was synthesized on the resin-bound C-terminal amino acid.[1]

2. Allyl Deprotection of the C-terminus:

  • Following the synthesis of the linear peptide, the allyl protecting group on the C-terminal Asp or Glu residue was removed to free the α-carboxylate for cyclization.

  • Reagents: 0.25 equivalents of Pd(PPh3)4 and 15 equivalents of phenylsilane.[1]

  • Procedure: The resin was treated twice with the deprotection cocktail at 40°C for 10 minutes each time.[1]

3. On-Resin Cyclization:

  • Reagents: Diisopropylcarbodiimide (DIC) and Oxyma.[1]

  • Procedure: A double coupling procedure was performed. The exact temperatures and times were optimized in the original study, with a 50°C double coupling condition yielding the best crude purity for the Glu-linked peptide in a related 15-mer synthesis.[1]

4. Cleavage and Analysis:

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H2O.[1]

  • Procedure: Microcleavages were performed for 1 hour at room temperature.[1]

  • Analysis: The crude cyclized peptides were analyzed by HPLC to determine the percentage of cyclic product, remaining linear peptide, and dimer formation.[1]

Visualizations

Experimental Workflow for Comparing Cyclization Efficiency

G cluster_deprotection C-Terminal Deprotection cluster_cyclization On-Resin Cyclization cluster_analysis Analysis Resin Rink Amide Resin Coupling Couple Fmoc-AA(Sidechain-Linker)-OAll Resin->Coupling Elongation Synthesize 10-mer Peptide Sequence Coupling->Elongation Allyl_Deprotection Remove Allyl Group (Pd(PPh3)4, Phenylsilane) Elongation->Allyl_Deprotection Cyclization Head-to-Tail Cyclization (DIC/Oxyma) Allyl_Deprotection->Cyclization Cleavage Cleave from Resin (TFA Cocktail) Cyclization->Cleavage HPLC HPLC Analysis Cleavage->HPLC

Caption: Workflow for the synthesis and comparison of head-to-tail cyclized peptides.

Logical Relationship of Factors Influencing Cyclization

G cluster_factors Influencing Factors Linker Linker Choice Length Linker Length Linker->Length Flexibility Linker Flexibility Linker->Flexibility Efficiency Cyclization Efficiency Purity Crude Purity Efficiency->Purity Dimerization Dimerization Efficiency->Dimerization Length->Efficiency Flexibility->Efficiency Peptide_Seq Peptide Sequence Peptide_Seq->Efficiency Peptide_Length Peptide Length Peptide_Length->Efficiency

Caption: Key factors influencing the efficiency and outcome of peptide cyclization.

Conclusion

The selection of a linker is a critical parameter in the successful synthesis of cyclic peptides. The presented data demonstrates that even subtle changes, such as the difference of a single methylene group in the side chain of an Aspartic Acid versus a Glutamic Acid linker, can have a profound impact on the efficiency of head-to-tail cyclization and the purity of the resulting product.[1] While this guide provides a direct comparison for these amino acid-based linkers, it is evident that a "one-size-fits-all" solution does not exist. The interplay between the linker, the peptide sequence, and the reaction conditions necessitates careful consideration and often empirical optimization. Future studies involving systematic, head-to-head comparisons of a wider variety of linkers (including PEG and alkyl chains) for the same peptide sequence would be invaluable to the field, providing a more comprehensive roadmap for the rational design of cyclic peptide therapeutics.

References

Safety Operating Guide

Proper Disposal of Boc-Orn(Fmoc)-OH: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Boc-Orn(Fmoc)-OH, a protected amino acid derivative used in peptide synthesis, is crucial for maintaining laboratory safety and ensuring environmental compliance.[1][2] While not always classified as a hazardous substance under the Globally Harmonized System (GHS), it must be managed as a chemical waste product with specific handling procedures.[3] This guide provides essential, step-by-step instructions for the safe disposal of this compound and associated contaminated materials.

Hazard Assessment and Safety Precautions

Before handling for disposal, it is imperative to understand the potential hazards and to use appropriate personal protective equipment (PPE). The compound is a combustible solid and is considered highly hazardous to aquatic life, mandating that it not be disposed of via drains.[3]

Table 1: Hazard and Safety Information for this compound

PropertyValue/ClassificationSource
Physical State Crystalline Solid / Powder[4]
GHS Classification Not classified as a hazardous substance[3]
Storage Class 11 (Combustible Solids) or 13 (Non-Combustible Solids)
Water Hazard Class WGK 3 (Highly hazardous for water)
Disposal Prohibition Do not empty into drains[3]

Table 2: Required Personal Protective Equipment (PPE)

EquipmentSpecificationPurpose
Eye Protection Safety glasses or eyeshields
Hand Protection Chemically resistant gloves (e.g., Nitrile)
Respiratory Protection Type N95 (US) or equivalent respirator
Body Protection Standard laboratory coat

Disposal Workflow and Procedures

All waste, including the pure chemical and any contaminated labware, must be disposed of through your institution's approved chemical waste management program.[5][6][7] Never dispose of this compound in the regular trash or down the sanitary sewer.[3][5][7]

Disposal workflow for this compound waste streams.

Detailed Experimental Protocols for Disposal

Adherence to the following protocols is essential for the safe and compliant disposal of this compound and associated waste materials.

Protocol 1: Disposal of Unused or Expired Solid Chemical

  • Container Preparation : Obtain a sealable, chemically compatible container designated for solid chemical waste. Ensure it is clean, dry, and in good condition. Plastic containers are often preferred to glass to minimize the risk of breakage.[7]

  • Waste Transfer : Carefully transfer the solid this compound waste into the prepared container. Minimize the generation of dust by avoiding pouring from a height or using excessive force.

  • Labeling : Securely affix a hazardous waste tag to the container.[7] Fill out all required information completely and legibly, including:

    • The full chemical name: "this compound" (avoid abbreviations).[7]

    • The total quantity of waste.

    • The date waste was first added (accumulation start date).[7]

    • The name of the principal investigator and the laboratory location.[7]

    • Check the appropriate hazard boxes as required by your institution.

  • Storage : Seal the container tightly and place it in your laboratory's designated Satellite Accumulation Area (SAA).[2][8] Ensure it is stored separately from incompatible materials like strong acids, bases, or oxidizers.[2]

  • Pickup : Once the container is full or has reached the storage time limit (e.g., 12 months), arrange for disposal through your institution's Environmental Health and Safety (EHS) department or an approved chemical waste contractor.[2][8]

Protocol 2: Disposal of Contaminated Labware This procedure applies to items such as gloves, weighing paper, pipette tips, and wipes that have come into direct contact with this compound.

  • Segregation : Do not dispose of chemically contaminated items in the regular or biohazardous trash.[6]

  • Containment : Place all contaminated solid waste into a designated container for solid chemical waste. This is typically a pail or drum lined with a heavy-duty chemical waste bag.

  • Labeling and Storage : The container must be labeled and stored according to the same procedures outlined in Protocol 1 (steps 3 and 4).

  • Disposal : Once full, seal the bag and container, and arrange for pickup by your authorized chemical waste handler.

Spill and Emergency Procedures

In the event of a spill, follow these steps:

  • Evacuate and Secure : Alert personnel in the immediate area and restrict access.

  • Protect Yourself : Wear the appropriate PPE as listed in Table 2.

  • Containment : Prevent the powder from spreading. If safe to do so, cover the spill with a suitable absorbent material.

  • Cleanup : Carefully sweep or scoop the spilled material and absorbent into a designated chemical waste container.

  • Decontamination : Clean the spill area thoroughly.

  • Disposal : The container with the spilled material must be labeled and disposed of as hazardous chemical waste.[6]

References

Essential Safety and Operational Guide for Handling Boc-Orn(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Boc-Orn(Fmoc)-OH. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.

I. Immediate Safety Information

This compound is a combustible solid used in peptide synthesis. While specific hazard data is limited, it should be handled with care to avoid potential health risks. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.[1]

First Aid Measures:

  • Inhalation: If dust is inhaled, move the individual to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.

  • Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical advice.

II. Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure.

Body Part Personal Protective Equipment Material/Standard
Eyes/Face Chemical safety goggles or face shieldPolycarbonate lenses with side shields are recommended to protect against dust particles and splashes.
Hands Chemical-resistant glovesNitrile or latex gloves should be worn. Inspect gloves for any tears or holes before use.
Body Laboratory coatA standard lab coat is required to protect the skin and clothing from contamination.
Respiratory N95 or P1 particulate respiratorA NIOSH-approved N95 (US) or equivalent respirator is recommended, especially when handling larger quantities or if dust is generated.[2]

III. Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe procedure for weighing and dissolving solid this compound.

1. Preparation and Engineering Controls:

  • Conduct all handling of this compound within a certified chemical fume hood to control dust and vapor.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before commencing work, verify that all necessary PPE is available and in good condition.

2. Weighing the Compound:

  • Place a clean, anti-static weighing dish on a calibrated analytical balance.

  • Carefully transfer the desired amount of this compound from the stock container to the weighing dish using a clean spatula.

  • Avoid generating dust during transfer. If any dust is created, gently wipe the area with a damp cloth and dispose of it as chemical waste.

  • Close the stock container tightly after use.

3. Dissolving the Compound:

  • Transfer the weighed solid to a suitable glass vessel (e.g., beaker, flask).

  • Add the appropriate solvent (e.g., DMSO, DMF) slowly to the vessel.[1]

  • If necessary, gently stir or sonicate the mixture until the solid is fully dissolved.

  • Clearly label the container with the compound name, concentration, solvent, and date of preparation.

4. Storage:

  • Store this compound in a tightly sealed container.

  • Recommended storage temperatures vary, with common recommendations being refrigerated (2-8°C) or frozen (-20°C).[1][3] Always refer to the manufacturer's specific storage instructions.

  • Store in a dry, well-ventilated area away from incompatible materials.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng weigh Weigh Solid in Fume Hood prep_eng->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve dispose_solid Dispose of Solid Waste in Labeled Container weigh->dispose_solid storage Store Solution or Remaining Solid Properly dissolve->storage dispose_liquid Dispose of Liquid Waste in Labeled Container dissolve->dispose_liquid storage->dispose_solid end_op End of Operation storage->end_op dispose_ppe Dispose of Contaminated PPE start Start start->prep_ppe end_op->dispose_ppe

IV. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Unused or expired this compound, contaminated weighing paper, and disposable lab equipment (e.g., pipette tips, gloves) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

2. Labeling:

  • All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," the solvent used (for liquid waste), and the accumulation start date.

3. Storage of Waste:

  • Store waste containers in a designated, secure satellite accumulation area.

  • Ensure containers are kept closed except when adding waste.

4. Final Disposal:

  • Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

Disposal_Logic waste_gen Waste Generated is_solid Is the waste solid? waste_gen->is_solid solid_waste_container Place in Labeled Solid Hazardous Waste Container is_solid->solid_waste_container Yes liquid_waste_container Place in Labeled Liquid Hazardous Waste Container is_solid->liquid_waste_container No ehs_pickup Arrange for EHS Pickup solid_waste_container->ehs_pickup liquid_waste_container->ehs_pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Orn(Fmoc)-OH
Reactant of Route 2
Reactant of Route 2
Boc-Orn(Fmoc)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.